molecular formula C13H16ClNO2 B1350212 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid CAS No. 901920-70-5

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

Cat. No.: B1350212
CAS No.: 901920-70-5
M. Wt: 253.72 g/mol
InChI Key: PUGKULNOZQXTSX-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid (CAS 901920-70-5) is a high-purity chemical compound offered for research and development purposes. This molecule, with a molecular formula of C13H16ClNO2 and a molecular weight of 253.73 g/mol, is a versatile piperidine-based building block in medicinal chemistry and drug discovery . The compound features a piperidine ring substituted with a carboxylic acid group at the 4-position and a 3-chlorobenzyl group at the nitrogen atom, making it a valuable scaffold for the synthesis of more complex molecules and libraries for biological screening. As a bifunctional intermediate, it is particularly useful in designing potential pharmacologically active compounds. The carboxylic acid group allows for further derivatization through amide bond formation or esterification, while the piperidine nitrogen can be utilized in additional chemical modifications. Researchers employ this compound in the exploration of new therapeutic agents, where it can serve as a core structure for targets such as central nervous system receptors or enzymes . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-3-1-2-10(8-12)9-15-6-4-11(5-7-15)13(16)17/h1-3,8,11H,4-7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGKULNOZQXTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394664
Record name 1-(3-chlorobenzyl)piperidine-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10394664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901920-70-5
Record name 1-(3-chlorobenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

Introduction

This compound is a derivative of isonipecotic acid, a molecule recognized as a conformationally constrained analogue of γ-aminobutyric acid (GABA)[1]. As a member of the piperidine class of compounds, it belongs to one of the most significant heterocyclic scaffolds in medicinal chemistry, integral to the structure of numerous pharmaceuticals[2]. The molecule's architecture, featuring a piperidine core N-substituted with a 3-chlorobenzyl group and a carboxylic acid at the 4-position, provides a versatile platform for drug design and development. This guide offers a detailed examination of its chemical properties, synthesis, and analytical characterization, providing essential insights for researchers and scientists in the pharmaceutical and chemical industries.

Chemical Identity and Molecular Structure

The precise arrangement of the functional groups—a tertiary amine within the piperidine ring, a carboxylic acid, and a chlorinated aromatic ring—dictates the molecule's physicochemical and pharmacological properties.

  • IUPAC Name : 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylic acid[3]

  • Synonyms : 1-(3-Chloro-benzyl)-piperidine-4-carboxylic acid

  • CAS Number : 901920-70-5 (for the hydrochloride salt)[3]

  • Molecular Formula : C₁₃H₁₆ClNO₂[3]

  • Molecular Weight : 253.73 g/mol [3]

Molecular Structure Diagram

The diagram below illustrates the two-dimensional structure of the molecule, highlighting the key functional components: the piperidine ring, the 3-chlorobenzyl substituent on the nitrogen atom, and the carboxylic acid group at the C4 position.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. While specific experimental data for the free base form is sparse, data for its hydrochloride salt and closely related analogs provide valuable reference points.

PropertyValue / DescriptionSource / Reference
Appearance Expected to be a white or off-white solid.Inferred from related compounds like N-Boc-piperidine-4-carboxylic acid.[4][5]
Molecular Weight 253.73 g/mol [3]
Storage Conditions 2-8 °C, sealed in a dry environment.[3][6]
Solubility Limited solubility in water; good solubility in organic solvents such as DMSO and methanol.Inferred from related piperidine carboxylic acids.[4]
Predicted XLogP3 2.6For the related 4-chloro isomer, suggesting moderate lipophilicity.[7][8]
Hydrogen Bond Donor 1 (from the carboxylic acid OH group)Computed for the 4-chloro isomer.[7]
Hydrogen Bond Acceptor 3 (from the nitrogen and two oxygen atoms)Computed for the 4-chloro isomer.[7]

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a standard nucleophilic substitution reaction.

General Synthesis Protocol: N-Alkylation

The primary synthetic route involves the N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid) with 3-chlorobenzyl chloride. The piperidine nitrogen acts as a nucleophile, attacking the benzylic carbon of 3-chlorobenzyl chloride and displacing the chloride leaving group. The reaction requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_reagents Conditions cluster_product Product R1 Piperidine-4-carboxylic acid Base Base (e.g., NaOH, K₂CO₃) P 1-(3-Chlorobenzyl)piperidine- 4-carboxylic acid R1->P N-Alkylation R2 3-Chlorobenzyl chloride Solvent Solvent (e.g., DCM, Toluene) Base->P Temp Heat (e.g., 60-80 °C)

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Dissolution : Dissolve piperidine-4-carboxylic acid in an appropriate solvent, such as Dichloromethane (DCM) or Toluene.

  • Base Addition : Add a suitable base, such as sodium hydroxide or potassium carbonate, to the mixture. The base acts as a proton scavenger.

  • Substrate Addition : Slowly add 3-chlorobenzyl chloride to the reaction mixture.

  • Reaction : Heat the mixture to a temperature between 60-80 °C and stir for several hours (typically 6-12 hours) until the reaction is complete, as monitored by a technique like Thin Layer Chromatography (TLC) or HPLC.[9]

  • Work-up : After cooling, the reaction mixture is typically washed with water to remove the base and salts. The organic layer is separated.

  • Isolation : The solvent is removed under reduced pressure (rotoevaporation) to yield the crude product.

  • Purification : The product can be further purified by recrystallization from a suitable solvent system to obtain a crystalline solid.

Chemical Reactivity

The molecule's reactivity is governed by its three main functional groups:

  • Tertiary Amine : The piperidine nitrogen is basic and can be protonated to form a quaternary ammonium salt.

  • Carboxylic Acid : This group can undergo standard reactions such as esterification (reaction with an alcohol), amide formation (reaction with an amine, often requiring a coupling agent like HATU), or reduction to a primary alcohol using a strong reducing agent like lithium aluminum hydride.[9][10]

  • Chlorobenzyl Group : The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution unless under harsh conditions. However, the entire benzyl group can be a target for catalytic hydrogenation, which would cleave the C-N bond.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment rely on a combination of modern spectroscopic and chromatographic techniques.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals. The aromatic protons of the 3-chlorobenzyl group would appear in the downfield region (δ 7.0-7.5 ppm). The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.5-4.0 ppm. The protons on the piperidine ring would be found in the aliphatic region (δ 1.5-3.5 ppm), often with complex splitting patterns due to their diastereotopic nature.[12] The acidic proton of the carboxylic acid is often broad and may not be observed unless in a dry solvent like DMSO-d₆, where it would appear far downfield (>10 ppm).[13]

  • ¹³C NMR : The carbon spectrum would show a signal for the carbonyl carbon around δ 170-180 ppm. Carbons of the aromatic ring would appear between δ 120-140 ppm, while the benzylic and piperidine ring carbons would be in the upfield region (δ 25-65 ppm).[11][13]

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint for the key functional groups:

  • O-H Stretch : A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[14][15]

  • C-H Stretch : Absorptions just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the piperidine ring, while weaker absorptions just above 3000 cm⁻¹ are typical for aromatic C-H bonds.[16]

  • C=O Stretch : A strong, sharp absorption band between 1700-1730 cm⁻¹ indicates the carbonyl group of the carboxylic acid.[17]

  • C-C Stretch : Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.[16]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to 254.73. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) would also be a key identifier.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or ammonium acetate) and an organic solvent (like acetonitrile or methanol) would be suitable for analysis.

Pharmacological Context and Potential Applications

Piperidine derivatives are ubiquitous in drug discovery due to their favorable pharmacokinetic properties and ability to serve as versatile scaffolds.[2] this compound and its analogs are investigated in several therapeutic areas.

  • Enzyme Inhibition : Derivatives of substituted benzylpiperidines have been explored as inhibitors for various enzymes. For instance, related structures have shown inhibitory activity against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis, making it a target for anti-tuberculosis drug development.[18]

  • CNS Activity : The core structure, being a derivative of a GABA analogue, suggests potential for modulation of central nervous system targets. The piperidine scaffold is a common feature in drugs targeting CNS receptors.

  • Synthetic Building Block : Perhaps its most critical role is as an intermediate in the synthesis of more complex molecules. The carboxylic acid handle allows for the straightforward formation of amides, linking the piperidine scaffold to other pharmacophores to build libraries of compounds for screening.[10]

G Core 1-(3-Chlorobenzyl)piperidine- 4-carboxylic acid FG1 Carboxylic Acid (Reactive Handle) Core->FG1 FG2 Piperidine Scaffold (Pharmacokinetics) Core->FG2 FG3 Chlorobenzyl Group (Lipophilicity/Binding) Core->FG3 App1 Amide Coupling FG1->App1 enables App2 Lead Compound for Enzyme Inhibitors FG2->App2 contributes to App3 Fragment for CNS Drug Discovery FG2->App3 basis for FG3->App2 contributes to

Caption: Role of the molecule as a versatile scaffold in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, data from structurally related piperidine carboxylic acids provide guidance.

  • Health Hazards : May cause skin, eye, and respiratory irritation.[19] Harmful if swallowed or inhaled.[20][21]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, a lab coat, and safety glasses or goggles.[19]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[22]

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][20]

Conclusion

This compound is a well-defined chemical entity with properties that make it a valuable tool for medicinal chemists and drug development professionals. Its straightforward synthesis, combined with the versatile reactivity of its carboxylic acid function and the pharmacological relevance of the piperidine scaffold, establishes it as a key intermediate for creating novel therapeutics. A thorough understanding of its chemical characteristics, as detailed in this guide, is fundamental to its effective application in the pursuit of new medicines.

References

  • PubChem. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • AAPPTec. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. Angewandte Chemie. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • PubChem. Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. [Link]

  • Aggarwal, A. et al. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • PubChem. 4-Piperidinecarboxylic acid Spectral Information. National Center for Biotechnology Information. [Link]

  • Lasia, U. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Angene Chemical. Safety Data Sheet for 4-(Boc-amino)-1-Cbz-piperidine-4-carboxylic acid. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. ¹H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • LookChem. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID(84163-42-8) ¹H NMR spectrum. [Link]

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  • University of California, Los Angeles. IR Chart. [Link]

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  • NIST WebBook. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. [Link]

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  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. [Link]

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Structure Elucidation of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid: A Multi-Technique, Validation-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrect structural assignment can invalidate extensive biological, toxicological, and pharmacological research, leading to significant financial and temporal losses. This guide presents a comprehensive, validation-centric workflow for the complete structure elucidation of a target molecule, 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid. Moving beyond a mere checklist of techniques, we delve into the strategic rationale behind the analytical sequence, emphasizing how data from orthogonal methods are integrated to build an unshakeable structural hypothesis. We will cover High-Resolution Mass Spectrometry (HRMS) for molecular formula determination, Infrared (IR) Spectroscopy for functional group identification, a deep dive into 1D and 2D Nuclear Magnetic Resonance (NMR) for mapping the complete covalent framework, and finally, Single-Crystal X-ray Crystallography as the ultimate conformational proof. Each section includes not only the "how" but, more critically, the "why," reflecting a field-proven approach to structural verification that ensures the highest degree of scientific integrity.

The Analytical Imperative: Strategy & Workflow

The task is to confirm the identity and structure of a newly synthesized batch purported to be this compound. Our approach is not a linear process but a synergistic one, where each analysis provides a piece of the puzzle, and later analyses confirm the deductions of earlier ones. The chosen workflow is designed for maximum information yield and self-validation at each stage.

Our strategy is as follows:

  • Mass Spectrometry (MS): First, we confirm the mass of the molecule. High-resolution analysis will provide the accurate mass, allowing for the confident determination of the elemental formula. This is our foundational data point.

  • Infrared (IR) Spectroscopy: Next, we perform a rapid, non-destructive analysis to confirm the presence of key functional groups predicted by the proposed structure (e.g., carboxylic acid, aromatic ring). This is a quick and effective "sanity check."

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the core of the elucidation. A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) will be used to piece together the molecule's carbon-hydrogen framework, bond by bond. This stage moves us from a formula to a definitive 2D structure.

  • X-ray Crystallography: As the gold standard, this technique provides the absolute, unambiguous 3D structure in the solid state, confirming connectivity, stereochemistry, and conformation.

Analytical_Workflow cluster_0 Structure Elucidation Workflow Start Hypothesized Structure: 1-(3-Chlorobenzyl)piperidine- 4-carboxylic acid HRMS High-Resolution Mass Spectrometry (HRMS) Start->HRMS Is the mass correct? IR Infrared (IR) Spectroscopy HRMS->IR Yes. Formula confirmed. Are functional groups present? NMR Comprehensive NMR Analysis (1H, 13C, COSY, HSQC, HMBC) IR->NMR Yes. Key groups confirmed. What is the connectivity? XRAY Single-Crystal X-ray Crystallography (Optional/Confirmatory) NMR->XRAY For absolute 3D proof Conclusion Unambiguously Confirmed Structure NMR->Conclusion Full C-H framework mapped. XRAY->Conclusion NMR_Connectivity cluster_mol Key HMBC Correlations N1 N C2 C2 N1->C2 C6 C6 N1->C6 C_benzyl CH₂ N1->C_benzyl C3 C3 C2->C3 C5 C5 C6->C5 C4 C4 C3->C4 C5->C4 C_carboxyl C=O C4->C_carboxyl C_benzyl->C2 HMBC C_benzyl->C6 HMBC C_aromatic C1' C_benzyl->C_aromatic C_benzyl->C_aromatic HMBC

Figure 2: Visualization of the key HMBC correlation from the benzyl (CH₂) protons to the piperidine carbons (C2/C6), which unambiguously links the two main fragments of the molecule.

  • COSY Analysis: Will show correlations between H-2/H-3 and H-5/H-6, confirming the piperidine ring spin systems. It will also show coupling between H-3/H-4 and H-5/H-4.

  • HSQC Analysis: Will map each proton signal to its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra. For example, the proton signal at ~3.5 ppm will correlate to a carbon signal around 62 ppm, identifying the benzyl CH₂ group.

  • HMBC Analysis - The Decisive Data: This experiment reveals the structural linchpins. The most critical correlation we will look for is a cross-peak between the benzylic protons (~3.5 ppm) and the C2/C6 carbons of the piperidine ring (~53 ppm). This 3-bond correlation irrefutably proves that the chlorobenzyl group is attached to the piperidine nitrogen. Another key correlation will be from the H2/H6 piperidine protons to the benzylic carbon, providing reciprocal confirmation.

By systematically analyzing this suite of NMR data, every atom in the molecule can be assigned, confirming the 2D covalent structure beyond any reasonable doubt.

The Gold Standard: Single-Crystal X-ray Crystallography

While NMR provides definitive proof of structure in solution, X-ray crystallography provides an absolute picture of the molecule in the solid state. If a publication-quality confirmation or an understanding of the solid-state packing is required, this is the ultimate technique.

Expertise & Rationale: The primary challenge is often not the data collection itself, but growing a suitable, single crystal. This can be a rate-limiting step and is not always necessary if the NMR data is clean and unambiguous. However, it remains the only method that provides an undisputed 3D model.

Abbreviated Protocol
  • Crystal Growth: Attempt to grow single crystals through slow evaporation from various solvents (e.g., ethanol, ethyl acetate, acetone) or solvent/anti-solvent diffusion. This is often a process of trial and error.

  • Crystal Mounting: Mount a suitable crystal (typically <0.5 mm, without visible defects) on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A stream of X-rays is directed at the crystal, and the resulting diffraction pattern is collected as the crystal is rotated.

  • Structure Solution & Refinement: Specialized software is used to solve the phase problem and refine the electron density map to generate a final 3D structural model, typically presented as a CIF (Crystallographic Information File).

The resulting 3D model would confirm not only the connectivity but also the specific conformation (e.g., the chair conformation of the piperidine ring) and the intermolecular interactions (e.g., hydrogen bonding from the carboxylic acid) in the crystal lattice.

Conclusion: A Consolidated, Validated Structural Assignment

By integrating data from HRMS, IR, and a comprehensive suite of NMR experiments, we have constructed a multi-layered, self-validating case for the structure of this compound.

  • HRMS confirmed the elemental formula: C₁₃H₁₆ClNO₂.

  • IR confirmed the presence of the carboxylic acid and aromatic moieties.

  • NMR provided the complete covalent map:

    • ¹H and ¹³C NMR identified all unique proton and carbon environments.

    • COSY confirmed the proton-proton couplings within the piperidine ring.

    • HSQC linked each proton to its parent carbon.

    • HMBC provided the critical link , showing the correlation from the benzyl CH₂ protons to the C2/C6 carbons of the piperidine ring, cementing the entire structure.

References

  • Title: Standard Guide for ESI-MS anaylsis in drug discovery Source: American Society for Mass Spectrometry (ASMS) URL: [Link]

  • Title: Isotope distribution calculator and mass spectrometry tools Source: Scientific Instrument Services URL: [Link]

  • Title: COSY (Correlation Spectroscopy) Source: Chemistry LibreTexts URL: [Link]

  • Title: An Introduction to HSQC and HMBC Source: Process NMR Associates URL: [Link]

  • Title: Crystallography Source: International Union of Crystallography (IUCr) URL: [Link]

A Technical Guide to 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid (CAS 901920-70-5): Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid, a molecule of interest within medicinal chemistry. While specific research on this compound is limited, its structure incorporates two key pharmacophores: the N-benzylpiperidine motif and the piperidine-4-carboxylic acid scaffold.[1][2] These structural elements are prevalent in a wide range of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][3] This document synthesizes information based on established chemical principles and data from structurally related analogs to offer insights into its physicochemical properties, plausible synthetic routes, and potential biological activities. Detailed, field-proven protocols for its synthesis, characterization, and hypothetical biological screening are provided to empower researchers in their exploration of this compound's therapeutic potential.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a six-membered nitrogen-containing heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[3][4][5] Its significance is highlighted by its presence in numerous pharmaceuticals and natural alkaloids.[4] The popularity of the piperidine moiety can be attributed to several key factors:

  • Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor, and when protonated at physiological pH, as a hydrogen bond donor. This allows for the fine-tuning of critical drug-like properties such as solubility and lipophilicity.[3][4]

  • Metabolic Stability: The piperidine ring is generally stable to metabolic degradation, which can improve a drug candidate's pharmacokinetic profile.[3]

  • Synthetic Accessibility: A wide variety of synthetic methods exist for creating and modifying the piperidine ring.[5]

  • Structural Versatility: The chair conformation of the piperidine ring allows for precise three-dimensional placement of substituents, which is essential for optimizing interactions with biological targets.[4]

The compound this compound combines this valuable piperidine core with an N-benzyl group, a motif also frequently used by medicinal chemists to modulate efficacy and physicochemical properties in drug development.[1] The addition of a carboxylic acid at the 4-position provides a key functional group for further chemical modification.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems. The table below summarizes key computed and available data for the compound and its hydrochloride salt form.

PropertyValueSource
CAS Number 901920-70-5[6]
Molecular Formula C13H16ClNO2[6]
Molecular Weight 253.73 g/mol [6]
IUPAC Name 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylic acid[6]
Form (HCl Salt) Solid[7]
Molecular Formula (HCl Salt) C13H17Cl2NO2[7]
Molecular Weight (HCl Salt) 290.19 g/mol [7]
Storage Conditions 2-8 °C[6]

Synthesis and Characterization

Proposed Synthesis Route: N-Alkylation

The synthesis can be efficiently achieved by the direct N-alkylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) with 3-chlorobenzyl chloride.[2] This is a standard SN2 reaction where the secondary amine of the piperidine ring acts as a nucleophile, displacing the chloride from the benzyl halide.[8] A non-nucleophilic, sterically hindered base is required to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[8]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product R1 Piperidine-4-carboxylic acid Reaction N-Alkylation Reaction (SN2 Mechanism) R1->Reaction R2 3-Chlorobenzyl chloride R2->Reaction Reagent1 Base (e.g., K2CO3, DIPEA) Reagent1->Reaction Solvent Solvent (e.g., ACN, DMF) Solvent->Reaction Temp Heat (e.g., 80°C) Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Reaction Monitoring (TLC) Purification Purification (Crystallization or Chromatography) Workup->Purification 2. Isolate Crude Product Product 1-(3-Chlorobenzyl)piperidine- 4-carboxylic acid Purification->Product 3. Obtain Pure Compound

Caption: Workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is a robust, general procedure adapted from standard N-alkylation methods for piperidine derivatives.[9][10]

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq.)

  • 3-Chlorobenzyl chloride (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidine-4-carboxylic acid (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1 M concentration of the starting amine).

  • Reagent Addition: Under a nitrogen atmosphere, add 3-chlorobenzyl chloride (1.1 eq.) dropwise to the stirred suspension at room temperature.

    • Causality Note: Adding the alkylating agent slowly helps to control any potential exotherm and minimizes the formation of quaternary ammonium salt byproducts.[9]

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[11]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting residue in a mixture of water and ethyl acetate. Adjust the pH of the aqueous layer to ~4-5 with 1M HCl to ensure the product is in its neutral, zwitterionic form, which can be extracted.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Biological Applications and Screening

The N-benzylpiperidine scaffold is a key feature in many compounds active in the CNS.[1][12] Derivatives have shown activity as cholinesterase inhibitors for Alzheimer's disease, sigma (σ) receptor ligands, and monoamine transporter inhibitors.[12][13][14]

Inferred Target: Acetylcholinesterase (AChE)

Given that numerous N-benzylpiperidine derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, this is a logical starting point for biological evaluation.[13][14] AChE inhibitors are a primary class of drugs used to treat the symptoms of Alzheimer's disease.[15]

Hypothetical Mechanism of Action

An AChE inhibitor like a derivative of this compound would likely bind to the active site of the acetylcholinesterase enzyme. This binding prevents the enzyme from breaking down acetylcholine, a key neurotransmitter. The resulting increase in acetylcholine levels in the synaptic cleft can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease where this system is impaired.[13]

G cluster_pathway Cholinergic Synapse cluster_cleft Synaptic Cleft Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE AChE Enzyme ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Receptor->Postsynaptic Signal Transduction Compound 1-(3-Chlorobenzyl)piperidine- 4-carboxylic acid (Hypothetical Inhibitor) Compound->AChE Inhibits

Caption: Inhibition of AChE in the synaptic cleft.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric assay to determine the AChE inhibitory activity of the synthesized compound.

Principle: The assay measures the activity of the AChE enzyme by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of various concentrations of the test compound (serially diluted from the stock solution).

    • Add 125 µL of DTNB solution to all wells.

    • Add 25 µL of the AChE enzyme solution to the wells. For the blank, add 25 µL of buffer instead of the enzyme.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Start the reaction by adding 25 µL of the ATCI substrate solution to all wells.

  • Measurement: Immediately begin measuring the absorbance at 412 nm every minute for at least 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.

Safety and Handling

As with any research chemical, proper safety precautions must be observed.

  • Hazard Identification: The compound may be an irritant to the mucous membranes and upper respiratory tract. May be harmful if ingested or inhaled.[7] The full toxicological properties have not been thoroughly investigated.[7]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid creating dust. Keep the container tightly closed when not in use.[7]

  • In Case of Exposure:

    • Skin Contact: Wash immediately with plenty of water.[7]

    • Eye Contact: Rinse thoroughly with plenty of water and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[7]

Conclusion and Future Directions

This compound is a compound with significant potential for drug discovery, rooted in the well-established pharmacological importance of its core scaffolds.[1][4] This guide provides a foundational framework for its synthesis, characterization, and initial biological evaluation. Future research should focus on confirming its activity against hypothesized targets like acetylcholinesterase and exploring its effects on other CNS targets associated with the N-benzylpiperidine motif, such as sigma receptors and monoamine transporters.[12] The carboxylic acid handle also offers a prime location for further chemical derivatization to build a structure-activity relationship (SAR) profile, which could lead to the development of novel and potent therapeutic agents.

References

  • The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
  • 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. (n.d.). Benchchem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). PubMed.
  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). PubMed.
  • 1-(3-Chlorobenzyl)piperidine-4- carboxylic acid hydrochloride Safety Data Sheet. (n.d.). Matrix Scientific.
  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed.
  • 4-Benzylpiperidine. (n.d.). Wikipedia.
  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed.
  • 1-(3-Chloro-benzyl)-piperidine-4-carboxylic acid hydrochloride. (n.d.). Vibrant Pharma Inc.
  • Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. (n.d.). Benchchem.
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.
  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate.
  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. (n.d.). Benchchem.
  • Isonipecotic acid. (n.d.). Wikipedia.

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Synthesis of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a piperidine core, offers a versatile scaffold for developing novel therapeutics. This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, focusing on N-alkylation and reductive amination pathways. We delve into detailed, field-tested experimental protocols, elucidate the underlying reaction mechanisms, and discuss critical process parameters. The content is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis and scale-up.

Introduction

The piperidine ring is a ubiquitous structural motif found in numerous natural products and pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. This compound, with its specific substitution pattern—a 3-chlorobenzyl group on the nitrogen and a carboxylic acid at the 4-position—serves as a crucial precursor for creating targeted molecules with potential applications in various therapeutic areas. The presence of the chlorine atom on the benzyl group provides a site for further functionalization or can be used to modulate the electronic and lipophilic properties of the final active pharmaceutical ingredient (API).

This guide focuses on the two most practical and efficient laboratory-scale methods for its synthesis, providing a robust framework for its preparation and characterization.

Primary Synthetic Strategies

The construction of this compound can be efficiently achieved through two primary retrosynthetic disconnections at the piperidine nitrogen.

  • N-Alkylation: This is the most direct approach, involving the formation of a C-N bond between the secondary amine of a piperidine-4-carboxylic acid precursor and the benzylic carbon of a 3-chlorobenzyl electrophile.

  • Reductive Amination: This strategy also forms the C-N bond but does so by first creating an iminium ion intermediate from a piperidine precursor and 3-chlorobenzaldehyde, which is then reduced in situ.

The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of other functional groups in more complex derivatives.

G cluster_0 Synthetic Pathways cluster_1 Reactants for N-Alkylation cluster_2 Reactants for Reductive Amination Target 1-(3-Chlorobenzyl)piperidine- 4-carboxylic acid Alkylation Strategy 1: N-Alkylation Alkylation->Target Base (e.g., K2CO3) Solvent (e.g., DMF) ReductiveAmination Strategy 2: Reductive Amination ReductiveAmination->Target Reducing Agent (e.g., NaBH(OAc)3) P4CA_A Piperidine-4-carboxylic acid (or ester) P4CA_A->Alkylation CBzCl 3-Chlorobenzyl chloride CBzCl->Alkylation P4CA_R Piperidine-4-carboxylic acid (or ester) P4CA_R->ReductiveAmination CBzAld 3-Chlorobenzaldehyde CBzAld->ReductiveAmination G R1 Piperidine-4-carboxylic acid R1_anion Piperidine anion (Nucleophile) R1->R1_anion + B: Step 1: Deprotonation Base Base (B:) TS [Transition State]‡ R1_anion->TS Step 2: Nucleophilic Attack R2 3-Chlorobenzyl chloride (Electrophile) R2->TS Step 2: Nucleophilic Attack Product 1-(3-Chlorobenzyl)piperidine- 4-carboxylic acid TS->Product Byproduct B-H⁺ + Cl⁻ TS->Byproduct

Caption: Mechanism of N-Alkylation.

Experimental Protocol

Materials and Reagents

Reagent/MaterialCAS No.Molecular FormulaAmount (10 mmol scale)
Piperidine-4-carboxylic acid498-94-2C₆H₁₁NO₂1.29 g (10.0 mmol)
3-Chlorobenzyl chloride620-20-2C₇H₆Cl₂1.77 g (11.0 mmol)
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃2.76 g (20.0 mmol)
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO50 mL
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂For workup
Deionized Water7732-18-5H₂OFor workup
Hydrochloric Acid (1M aq.)7647-01-0HClFor pH adjustment

Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.29 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of N,N-Dimethylformamide (DMF). Stir the suspension at room temperature for 15 minutes. The use of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and facilitates the SN2 reaction. [1]3. Addition of Alkylating Agent: Add 3-chlorobenzyl chloride (1.77 g, 11.0 mmol) dropwise to the suspension. A slight excess of the alkylating agent ensures the complete consumption of the starting piperidine derivative.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into 200 mL of deionized water. This will precipitate the product and dissolve the inorganic salts.

  • pH Adjustment & Extraction: Adjust the pH of the aqueous solution to ~6 with 1M HCl. The product may precipitate as a zwitterion. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Method 2: Synthesis via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is an excellent alternative to N-alkylation. [2]This process involves the reaction of 3-chlorobenzaldehyde with piperidine-4-carboxylic acid to form an iminium ion intermediate, which is then immediately reduced by a mild hydride-donating reagent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

Reaction Mechanism

The reaction begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a transient iminium ion. The reducing agent, NaBH(OAc)₃, then selectively delivers a hydride to the electrophilic carbon of the iminium ion to yield the final tertiary amine product. NaBH(OAc)₃ is the preferred reagent for this transformation due to its mildness and tolerance of the acidic carboxylic acid functionality. [3]

G R1 Piperidine-4-carboxylic acid Iminium Iminium Ion Intermediate R1->Iminium Step 1: Iminium Formation (-H₂O) R2 3-Chlorobenzaldehyde R2->Iminium Step 1: Iminium Formation (-H₂O) Product 1-(3-Chlorobenzyl)piperidine- 4-carboxylic acid Iminium->Product Step 2: Hydride Reduction Hydride [H]⁻ (from NaBH(OAc)₃) Hydride->Product Step 2: Hydride Reduction

Caption: Mechanism of Reductive Amination.

Experimental Protocol

Materials and Reagents

Reagent/MaterialCAS No.Molecular FormulaAmount (10 mmol scale)
Piperidine-4-carboxylic acid498-94-2C₆H₁₁NO₂1.29 g (10.0 mmol)
3-Chlorobenzaldehyde587-04-2C₇H₅ClO1.41 g (10.0 mmol)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7C₆H₁₀BNaO₆3.18 g (15.0 mmol)
Dichloromethane (DCM)75-09-2CH₂Cl₂75 mL
Acetic Acid (glacial)64-19-7C₂H₄O₂0.1 mL (catalyst)
Saturated Sodium Bicarbonate (aq.)144-55-8NaHCO₃For workup
Deionized Water7732-18-5H₂OFor workup

Procedure

  • Setup: In a 250 mL round-bottom flask, suspend piperidine-4-carboxylic acid (1.29 g, 10.0 mmol) and 3-chlorobenzaldehyde (1.41 g, 10.0 mmol) in 75 mL of dichloromethane (DCM).

  • Catalyst: Add a catalytic amount of glacial acetic acid (~0.1 mL) to facilitate the formation of the iminium ion.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified as described in Method 1.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties

PropertyValueSource(s)
CAS Number901920-70-5 (for hydrochloride salt)[4]
Molecular FormulaC₁₃H₁₆ClNO₂[4]
Molecular Weight253.73 g/mol [4]
AppearanceWhite to off-white solid(Typical)

Analytical Data

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the 3-chlorobenzyl group, a singlet for the benzylic CH₂ protons, and multiplets for the piperidine ring protons.

  • ¹³C NMR: The spectrum will confirm the presence of all 13 unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): ESI-MS should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 254.09.

  • Infrared (IR) Spectroscopy: Key stretches to observe include a broad O-H stretch for the carboxylic acid, a C=O stretch around 1700-1730 cm⁻¹, and C-H stretches for aromatic and aliphatic groups.

Conclusion

This guide has detailed two robust and reliable methods for the synthesis of this compound: N-alkylation and reductive amination. The N-alkylation approach is direct and often high-yielding but may require heating. Reductive amination offers the advantage of proceeding under very mild, room-temperature conditions, making it suitable for substrates with sensitive functional groups. Both protocols are well-established in organic synthesis and provide a solid foundation for researchers requiring this important chemical intermediate for their work in drug discovery and development. Proper execution of the described procedures, coupled with standard purification and analytical characterization, will reliably yield the high-purity target compound.

References

  • Alkylation Strategy on piperidine-4 carboxylate. ResearchGate. [Link]

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

  • 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. PubChem, National Institutes of Health. [Link]

  • Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Data Catalyst One. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

  • A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Reductive Amination & Amide Synthesis. YouTube. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • A practical catalytic reductive amination of carboxylic acids. National Institutes of Health. [Link]

  • 4-Piperidinecarboxylic acid. PubChem, National Institutes of Health. [Link]

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An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(3-Chlorobenzyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine core, a structural motif prevalent in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] While direct pharmacological studies on this specific molecule are not extensively available in public-domain literature, a comprehensive analysis of its constituent chemical moieties—the substituted benzylpiperidine and the piperidine-4-carboxylic acid—provides a robust framework for postulating its mechanism of action. This technical guide synthesizes current knowledge on structurally related compounds to propose a putative mechanism of action for this compound, focusing on its potential interactions with central nervous system (CNS) targets. We will delve into the anticipated pharmacology, suggest experimental workflows for its validation, and provide a foundational understanding for future research and drug development endeavors.

Introduction: Deconstructing the Molecule for Mechanistic Insights

The chemical architecture of this compound presents two key pharmacophores that are well-documented in medicinal chemistry:

  • The Substituted Benzylpiperidine Scaffold: This motif is a cornerstone for a multitude of CNS-active agents, known for its interaction with monoamine transporters and various receptor systems.[3]

  • The Piperidine-4-carboxylic Acid Moiety: Recognized as a conformationally restricted analog of γ-aminobutyric acid (GABA), this structure is associated with activity at GABA receptors.[4]

The presence of a chlorine atom at the meta-position of the benzyl ring is anticipated to modulate the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its binding affinity and selectivity for its biological targets. This guide will explore the probable synergistic or independent contributions of these structural features to the overall pharmacological profile of the molecule.

The Benzylpiperidine Core: A Gateway to Monoamine Transporter Modulation

The benzylpiperidine scaffold is a privileged structure in neuropharmacology, with numerous derivatives exhibiting significant affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5][6]

Putative Interaction with Dopamine Transporter (DAT)

A significant number of N-benzylpiperidine analogs are potent DAT inhibitors.[6] By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration and duration of dopamine signaling. This action is a hallmark of psychostimulants and is also a therapeutic strategy for conditions such as ADHD and narcolepsy. The 3-chloro substitution on the benzyl ring of our target molecule may influence its potency and selectivity for DAT.

Potential Engagement of Serotonin (SERT) and Norepinephrine (NET) Transporters

Structure-activity relationship (SAR) studies of substituted N-benzylpiperidines have demonstrated that modifications to the benzyl ring can significantly alter selectivity between the monoamine transporters.[5] While some analogs are highly selective for DAT, others exhibit a broader spectrum of activity, inhibiting SERT and/or NET. The precise impact of the 3-chloro substituent on SERT and NET affinity would require empirical determination.

Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism by which this compound may modulate dopaminergic neurotransmission through DAT inhibition.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine_Synapse Dopamine Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Molecule 1-(3-Chlorobenzyl)piperidine- 4-carboxylic acid Molecule->DAT Inhibition Dopamine_Synapse->DAT Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signal Postsynaptic Signal Dopamine_Receptor->Signal

Caption: Putative DAT Inhibition by the Target Molecule.

The Piperidine-4-carboxylic Acid Moiety: A GABAergic Hypothesis

Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a cyclic analog of GABA.[4] This structural feature suggests a potential interaction with the GABAergic system, primarily through GABAA receptors.

GABAA Receptor Partial Agonism

Isonipecotic acid itself has been characterized as a moderately potent partial agonist at several GABAA receptor subtypes.[4] Partial agonists bind to the receptor and elicit a response that is lower than that of a full agonist. This can be therapeutically advantageous, as it may provide a more modulated and safer pharmacological effect. The N-substitution with a 3-chlorobenzyl group in our target molecule would likely alter the potency and efficacy at GABAA receptors compared to the parent isonipecotic acid.

Potential for Allosteric Modulation

In addition to direct agonism, some N-substituted piperidine derivatives have been shown to act as allosteric modulators of neurotransmitter receptors.[5] It is conceivable that this compound could allosterically modulate GABAA receptor function, either potentiating or inhibiting the effects of endogenous GABA.

Proposed GABAergic Signaling Pathway

The diagram below outlines the hypothesized interaction of the compound with GABAA receptors.

G cluster_0 Postsynaptic Membrane GABA_A_Receptor GABA-A Receptor (Chloride Ion Channel) Chloride_Influx Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Opens Channel Molecule 1-(3-Chlorobenzyl)piperidine- 4-carboxylic acid Molecule->GABA_A_Receptor Binds (Partial Agonist) GABA GABA GABA->GABA_A_Receptor Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization

Caption: Hypothesized GABA-A Receptor Partial Agonism.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To empirically determine the mechanism of action of this compound, a tiered experimental approach is recommended.

In Vitro Binding Assays

The initial step should involve radioligand binding assays to assess the affinity of the compound for a panel of targets, with a primary focus on:

  • Monoamine Transporters: DAT, SERT, and NET.

  • GABA Receptors: GABAA and GABAB receptor subtypes.

  • Sigma Receptors: σ1 and σ2 subtypes, as these are also common targets for benzylpiperidine derivatives.[3]

Table 1: Representative In Vitro Binding Assay Panel

TargetRadioligandSource of Target
Human DAT[³H]WIN 35,428Recombinant cell line (e.g., HEK293)
Human SERT[³H]CitalopramRecombinant cell line (e.g., HEK293)
Human NET[³H]NisoxetineRecombinant cell line (e.g., HEK293)
Rat GABAA Receptor[³H]MuscimolRat brain cortical membranes
Human σ1 Receptor-PentazocineRecombinant cell line (e.g., CHO)
Functional Assays

Following the binding assays, functional assays are crucial to determine the efficacy of the compound at its identified targets.

  • Synaptosomal Uptake Assays: To confirm inhibitory activity at monoamine transporters, [³H]dopamine, [³H]serotonin, and [³H]norepinephrine uptake assays in rat brain synaptosomes should be performed.

  • Electrophysiology: Patch-clamp electrophysiology on cells expressing specific GABAA receptor subtypes can elucidate whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Workflow

The following diagram outlines a logical workflow for the in vitro characterization of the compound.

G Start Compound Synthesis and Purification Binding Radioligand Binding Assays (DAT, SERT, NET, GABA-A, Sigma) Start->Binding Functional Functional Assays Binding->Functional Uptake Synaptosomal Uptake Assays Functional->Uptake Electro Electrophysiology (GABA-A Receptors) Functional->Electro SAR Structure-Activity Relationship Studies Uptake->SAR Electro->SAR End Mechanism of Action Established SAR->End

Caption: In Vitro Experimental Workflow.

Conclusion and Future Directions

Based on a comprehensive analysis of its structural components, this compound is hypothesized to exert its pharmacological effects through a dual mechanism involving the modulation of monoamine transporters and GABAA receptors. The 3-chloro-substituted benzylpiperidine moiety likely confers affinity for DAT, and potentially SERT and NET, while the piperidine-4-carboxylic acid core suggests an interaction with GABAA receptors as a partial agonist.

This proposed mechanism of action provides a solid foundation for further investigation. The experimental roadmap outlined herein offers a systematic approach to validate these hypotheses and to fully characterize the pharmacological profile of this compound. Such studies will be instrumental in determining its therapeutic potential and in guiding the design of future analogs with improved potency, selectivity, and pharmacokinetic properties.

References

  • BenchChem. The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery.
  • Rothman, R. B., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973.
  • Dutta, A. K., et al. (2002). Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. Journal of Medicinal Chemistry, 45(4), 857-867.
  • Kharitonov, S. V., et al. (2022).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Wikipedia. Isonipecotic acid.

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Anticancer Activity of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Piperidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated as a "privileged structure" for its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1] This six-membered nitrogen-containing heterocycle's conformational flexibility and capacity for diverse molecular interactions make it an exceptionally versatile building block in the design of novel therapeutics.[1] This guide offers a deep dive into the significant biological activities of piperidine derivatives, with a particular focus on their anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. It is designed to be a comprehensive resource, providing quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support the discovery and development of the next generation of piperidine-based drugs.

The piperidine moiety is a key structural feature in numerous anticancer drugs and promising clinical candidates.[2] These derivatives employ a variety of mechanisms to combat cancer, including the disruption of cellular signaling pathways, induction of programmed cell death (apoptosis), and direct interactions with cellular machinery.[1][3]

Mechanisms of Anticancer Action

Piperidine derivatives exert their anticancer effects through several key mechanisms:

  • Modulation of Critical Signaling Pathways: Many piperidine compounds interfere with signaling pathways essential for cancer cell survival and proliferation, such as the STAT-3, NF-κB, and PI3K/Akt pathways.[3]

  • Induction of Apoptosis: A significant number of piperidine derivatives trigger apoptosis in cancer cells. This is often achieved by altering the balance of pro- and anti-apoptotic proteins (like Bax and Bcl-2), leading to the activation of caspases, the executioners of apoptosis.[3] For instance, the piperidine derivative DTPEP has been shown to increase the generation of reactive oxygen species (ROS), leading to the disruption of the mitochondrial membrane and the release of cytochrome C, a key event in the apoptotic cascade.[3]

  • Tubulin Polymerization Inhibition: Some piperidine derivatives act as inhibitors of tubulin polymerization, a process crucial for the formation of the mitotic spindle during cell division. By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest and apoptosis.[4][5]

  • Enzyme Inhibition: Piperidine-containing compounds have been developed as inhibitors of various enzymes that are critical for cancer progression, such as carbonic anhydrases IX and XII, which are involved in the management of hypoxic tumors.[6]

Quantitative Analysis of Anticancer Potency

The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). The table below presents a comparative analysis of the in vitro cytotoxic activity of several promising piperidine derivatives against various human cancer cell lines.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17aPC3Prostate0.81[1][4]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[1]
HT29Colon4.1 (GI50, µg/mL)[1]
Regioisomer 13dcA549LungNot specified[7]
Experimental Protocols for Evaluating Anticancer Activity

1.3.1 In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of piperidine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[1]

Visualization of Anticancer Mechanisms

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation cell_culture Cancer Cell Line Culture treatment Treatment with Piperidine Derivative cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V) ic50->apoptosis If active western_blot Western Blot (Signaling Proteins) ic50->western_blot If active cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle If active animal_model Xenograft Mouse Model apoptosis->animal_model Promising candidates western_blot->animal_model Promising candidates cell_cycle->animal_model Promising candidates tumor_growth Monitor Tumor Growth animal_model->tumor_growth toxicity Assess Toxicity animal_model->toxicity

Caption: General experimental workflow for the evaluation of piperidine derivatives.

Neuroprotective Activities of Piperidine Derivatives

Piperidine and its derivatives are prominent in the development of drugs targeting the central nervous system, including treatments for neurodegenerative diseases.[4]

Mechanisms of Neuroprotection
  • Cholinesterase Inhibition: A key strategy in managing Alzheimer's disease is to boost acetylcholine levels in the brain.[6] Piperidine derivatives, such as Donepezil, are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes that break down acetylcholine.[8]

  • Monoamine Oxidase (MAO) Inhibition: Piperine, a well-known piperidine alkaloid, and its derivatives have been shown to inhibit MAO, an enzyme that degrades neurotransmitters like dopamine and serotonin.[9][10] This makes them potential therapeutic agents for Parkinson's disease and depression.[10]

  • Neuroprotective Effects: Certain piperidine alkaloids have demonstrated neuroprotective effects against neurotoxicity.[11] For instance, piperine has been shown to protect against 3-nitropropinoic acid-induced neurobehavioral and biochemical changes.[12] It can also attenuate motor coordination deficits and cognitive impairment in animal models of Parkinson's disease.[13] This neuroprotection is attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[13][14]

Quantitative Analysis of Neuroprotective Potency
DerivativeTargetIC50 (µM)Disease ModelReference
DonepezilAChEPotent inhibitorAlzheimer's Disease[6][8]
Piperine Derivative 14MAO-B>201.207 (selectivity value)Parkinson's/Depression[9]
Experimental Protocols for Evaluating Neuroprotective Activity

2.3.1 Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test piperidine derivative in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE enzyme solution. Incubate for 15 minutes at 25°C.

  • Initiate Reaction: Start the reaction by adding the substrate, ATCI, to all wells.

  • Measure Absorbance: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate Inhibition: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.

Visualization of Neuroprotective Mechanisms

ache_inhibition cluster_synapse Cholinergic Synapse acetylcholine Acetylcholine ache_enzyme AChE Enzyme acetylcholine->ache_enzyme Hydrolysis postsynaptic_receptor Postsynaptic Receptor acetylcholine->postsynaptic_receptor Binding choline_acetate Choline + Acetate ache_enzyme->choline_acetate piperidine Piperidine Inhibitor (e.g., Donepezil) piperidine->ache_enzyme Inhibition

Caption: Mechanism of AChE Inhibition by a Piperidine Derivative.

Antimicrobial and Antiviral Activities

The piperidine scaffold is also a valuable component in the development of agents to combat infectious diseases.[15][16]

Mechanisms of Antimicrobial and Antiviral Action
  • Antibacterial Activity: Piperidine alkaloids have shown potency against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17] The mechanism can involve the disruption of bacterial cellular processes.

  • Antifungal Activity: Certain piperidine derivatives inhibit fungal ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to membrane disruption and fungal cell death.[8]

  • Antiviral Activity: Piperidine-containing compounds have demonstrated activity against a range of viruses, including influenza and HIV.[16][18] They can interfere with different stages of the viral life cycle.[1] For instance, some derivatives inhibit the influenza virus by interacting with the hemagglutinin fusion peptide.[6] Others have shown potential as inhibitors of the SARS-CoV-2 main protease.[6]

Quantitative Analysis of Antimicrobial/Antiviral Potency
DerivativeTarget OrganismMIC / EC50Reference
(-)-(2R,3R,6R)-7-hydroxyspectalineMRSA & S. epidermidis12.5-50 µg/mL (MIC)[17]
FZJ05Influenza A/H1N1Lower than ribavirin (EC50)[18]
Compound 11eInfluenza Virus Strainsas low as 0.05 µM (EC50)[19]
Experimental Protocols for Evaluating Antimicrobial/Antiviral Activity

3.3.1 Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the bacterial or fungal strain in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the piperidine derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Anti-inflammatory Activity

Piperidine derivatives have shown significant promise as anti-inflammatory agents.[20][21]

Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Mediators: Piperine and other derivatives can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

  • Modulation of the NF-κB Pathway: A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[20] This prevents the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[20]

  • Enzyme Inhibition: Inhibition of soluble epoxide hydrolase (sEH) by some piperidine derivatives leads to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory effects.[22]

Quantitative Analysis of Anti-inflammatory Potency
DerivativeAssayIC50Reference
PiperineNO Production in LPS-stimulated RAW 264.7 cellsAvailable data[21]
EF31NO Production in LPS-stimulated RAW 264.7 cellsAvailable data[21]
Experimental Protocols for Evaluating Anti-inflammatory Activity

4.3.1 Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Culture murine macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the piperidine derivative for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.

  • Collect Supernatant: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

  • Measure Absorbance: Measure the absorbance at 540 nm.

  • Quantify Nitrite: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite. Calculate the percentage of inhibition of NO production.

Visualization of Anti-inflammatory Mechanisms

nfkb_inhibition lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation proinflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) nucleus->proinflammatory piperidine Piperidine Derivative piperidine->ikk Inhibition

Caption: Inhibition of the NF-κB Pathway by a Piperidine Derivative.

Conclusion and Future Perspectives

The piperidine ring is undeniably a highly privileged scaffold in medicinal chemistry, contributing to a vast and diverse range of biological activities.[23] Its presence in numerous approved drugs and natural products with therapeutic properties underscores its importance.[6][8] The versatility of the piperidine structure allows for fine-tuning of physicochemical properties, enhancing drug-like characteristics and enabling interactions with a wide variety of biological targets.[23]

The future of piperidine-based drug discovery remains bright. Continued exploration of novel synthetic methodologies will undoubtedly lead to new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[8][24] Furthermore, a deeper understanding of the molecular mechanisms underlying the biological activities of piperidine compounds will facilitate the rational design of next-generation therapeutics for a wide spectrum of diseases, from cancer and neurodegenerative disorders to infectious and inflammatory conditions. The ongoing research in this field holds great promise for the development of innovative and effective treatments for some of the most challenging medical conditions.

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1-(3-Chlorobenzyl)piperidine-4-carboxylic acid potential therapeutic targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(3-Chlorobenzyl)piperidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel compound, this compound. Based on its structural similarity to known neuroactive compounds, we postulate that its primary interactions will be within the γ-aminobutyric acid (GABA) system. This document outlines the scientific rationale for investigating two principal targets: GABA transporters (GATs) and GABA type-A (GABA(_A)) receptors. We present detailed, field-proven experimental workflows for target validation, from initial binding and uptake assays to functional characterization using electrophysiology. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related piperidine-based compounds in neuroscience.

Introduction and Molecular Rationale

This compound is a synthetic compound featuring a piperidine-4-carboxylic acid core. This core, also known as isonipecotic acid, is a conformationally constrained analog of the primary inhibitory neurotransmitter in the central nervous system, GABA.[1] The therapeutic potential of piperidine derivatives is well-established, with applications ranging from neuroscience to analgesia and anti-inflammatory agents.[2][3][4]

The structure of this compound suggests a strong likelihood of interaction with the GABAergic system. This is based on two key features:

  • The Piperidine-4-carboxylic Acid Scaffold: This moiety is a known GABA(_A) receptor partial agonist.[1]

  • The N-Substituted Benzyl Group: The addition of a lipophilic N-(3-chlorobenzyl) group is a common strategy in medicinal chemistry to enhance blood-brain barrier penetration and modulate affinity for specific targets. Notably, derivatives of the isomeric nipecotic acid (piperidine-3-carboxylic acid) are potent GABA uptake inhibitors, with the marketed anticonvulsant tiagabine serving as a prime example.[5][6][7]

Therefore, we hypothesize that this compound primarily targets components of the GABAergic synapse, offering potential therapeutic avenues for conditions characterized by GABAergic dysregulation, such as epilepsy, anxiety disorders, and neuropathic pain.[8]

Primary Therapeutic Target: GABA Transporters (GATs)

The most compelling hypothesis for the mechanism of action of this compound is the inhibition of GABA transporters. GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating inhibitory neurotransmission.[8] Inhibition of GATs increases the concentration and duration of GABA in the synapse, enhancing inhibitory tone.

Rationale for GAT Inhibition

The structural similarity to nipecotic acid-based GAT inhibitors provides a strong foundation for this hypothesis.[6] The lipophilic 3-chlorobenzyl substituent is expected to interact with a corresponding lipophilic pocket in the transporter protein, a feature known to be critical for high-affinity binding in other GAT inhibitors.[9] By inhibiting GABA reuptake, this compound could restore inhibitory balance in neurological disorders.

Experimental Workflow for GAT Target Validation

A systematic approach is required to validate GATs as a primary target. The following workflow outlines the key experimental steps.

GAT_Validation_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Functional Assays cluster_2 In Vivo Target Engagement radioligand_binding Radioligand Binding Assay (Primary Screen) uptake_assay [3H]GABA Uptake Assay (Functional Screen) radioligand_binding->uptake_assay Confirm functional activity subtype_selectivity Subtype Selectivity Profiling (GAT-1, GAT-2, GAT-3, BGT-1) uptake_assay->subtype_selectivity Determine subtype specificity electrophysiology Electrophysiology (Patch-Clamp Recording) subtype_selectivity->electrophysiology Validate physiological effect microdialysis In Vivo Microdialysis electrophysiology->microdialysis Confirm in vivo mechanism GABAA_Pathway GABA GABA or Agonist GABAA_R GABA_A Receptor GABA->GABAA_R Binds to Orthosteric Site Compound 1-(3-Chlorobenzyl)piperidine- 4-carboxylic acid Compound->GABAA_R Potential Binding (Agonist/Antagonist/Modulator) Ion_Channel Cl- Channel Opening GABAA_R->Ion_Channel Conformational Change Hyperpolarization Neuronal Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Cl- Influx

Caption: Simplified signaling pathway of GABA(_A) receptor activation.

Protocol 3: Electrophysiological Recording in Xenopus Oocytes

  • Oocyte Preparation: Isolate and prepare Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNAs encoding for specific GABA(_A) receptor subunit combinations (e.g., α1β2γ2).

  • Two-Electrode Voltage Clamp (TEVC): After 2-4 days of expression, perform TEVC recordings. Clamp the oocyte membrane potential at -60 mV.

  • Compound Application: Apply GABA (at EC(_{20}) concentration) alone, and then co-apply with varying concentrations of this compound to test for modulatory effects. To test for direct agonism, apply the compound in the absence of GABA.

  • Data Analysis: Measure the change in current amplitude to determine if the compound acts as a positive or negative allosteric modulator, or as a direct agonist or antagonist.

Quantitative Data Summary

The following table should be populated with experimental data as it is generated to provide a clear comparison of the compound's activity.

AssayParameterThis compoundReference Compound (Tiagabine)
GAT Inhibition
Synaptosomal UptakeIC({50}) (nM)TBD~50-100 nM
hGAT-1 UptakeIC({50}) (nM)TBD~20-50 nM
hGAT-2 UptakeIC({50}) (nM)TBD>10,000 nM
hGAT-3 UptakeIC({50}) (nM)TBD>10,000 nM
GABA(A) Receptor Activity
α1β2γ2 (Agonism)EC({50}) (µM)TBDN/A
α1β2γ2 (Modulation)% at 10 µMTBDN/A

TBD: To Be Determined

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a modulator of the GABAergic system. The primary hypothesis is the inhibition of GABA transporters, with a secondary possibility of direct GABA(_A) receptor interaction. The experimental workflows detailed in this guide provide a robust framework for elucidating the precise mechanism of action and therapeutic potential of this compound. Successful validation of GAT inhibition would position this molecule as a promising lead for the development of novel treatments for epilepsy and other neurological disorders.

References

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  • Andersen, K. E. et al. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. PubMed.

Sources

An In-Depth Technical Guide to the In Silico Evaluation of 1-(3-Chlorobenzyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded framework for the in silico investigation of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid, a novel compound with potential therapeutic applications. Acknowledging the scarcity of direct experimental data, this document outlines a robust, hypothesis-driven computational workflow. We will leverage the structural similarities of its piperidine-4-carboxylic acid core to known neuroactive agents to postulate a plausible biological target: the human GABA transporter 1 (GAT1). From this hypothesis, we delineate a complete pipeline, beginning with target modeling and proceeding through molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is presented as a self-validating system, emphasizing the causal logic behind methodological choices and supported by authoritative references to ensure scientific integrity. The objective is to equip researchers with a field-proven strategy to predict the compound's binding affinity, interaction stability, and drug-like properties, thereby generating a robust data package to guide subsequent experimental validation.

Introduction and Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). Specifically, piperidine-4-carboxylic acid (isonipecotic acid) is a known conformationally constrained analogue of the neurotransmitter γ-aminobutyric acid (GABA) and acts as a partial agonist at GABA-A receptors.[1] Derivatives of this core are frequently explored for their potential to modulate GABAergic systems.[2][3] The title compound, this compound, introduces a lipophilic 3-chlorobenzyl group onto the piperidine nitrogen. This substitution is anticipated to significantly alter its pharmacological profile, potentially shifting its activity towards other targets within the GABAergic system, such as the GABA transporters (GATs).

GATs are crucial for regulating GABA levels in the synaptic cleft, and their inhibition is an established therapeutic strategy for conditions like epilepsy.[4][5] The most studied of these is GAT1, the target of the anticonvulsant drug Tiagabine, which also features a lipophilic moiety attached to a piperidine-derived core.[4][6]

Given this structural rationale, this guide will use the human GABA transporter 1 (hGAT1) as a primary hypothetical target to illustrate a comprehensive in silico evaluation workflow. This approach serves two purposes: it provides a concrete biological context for our computational experiments and establishes a versatile template applicable to other potential targets. Our goal is to de-risk and accelerate the drug discovery process by computationally predicting the molecule's behavior before committing to costly and time-consuming wet-lab synthesis and testing.[7][8]

The In Silico Analysis Workflow: A Strategic Overview

A successful in silico study is not merely a sequence of software commands but a logical progression of hypothesis generation, testing, and refinement. Our workflow is designed to build a layered, evidence-based case for the compound's potential as a GAT1 inhibitor.

In_Silico_Workflow cluster_prep Phase 1: Preparation & Setup cluster_dock Phase 2: Binding Prediction cluster_dynamics Phase 3: Stability & Dynamics cluster_admet Phase 4: Drug-Likeness Profile A Target Identification (Hypothesis: hGAT1) B Protein Structure Preparation (PDB: 6HUP) A->B Select PDB ID D Molecular Docking (AutoDock Vina) B->D Prepare Receptor C Ligand Structure Preparation (PubChem -> 3D) C->D I ADMET Prediction (SwissADME) C->I Input SMILES E Pose & Score Analysis D->E Analyze Results F MD Simulation Setup (GROMACS) E->F Select Best Pose G Production MD Run (100 ns) F->G Run Simulation H Trajectory Analysis (RMSD, RMSF, H-Bonds) G->H Analyze Trajectory J Data Interpretation & Reporting H->J I->J

Caption: High-level workflow for the in silico evaluation of the target compound.

Phase 1: Target Identification and Structure Preparation

The foundation of any structure-based design project is the quality of the ligand and protein structures. This phase ensures that our starting materials are chemically and structurally sound.

Target Selection: The Case for hGAT1

As established, the structural similarity of the compound's core to known GABAergic modulators points toward the GABA system. We hypothesize hGAT1 as the target due to the following:

  • Established Precedent: GAT1 inhibition is a clinically validated mechanism for CNS disorders.[4]

  • Structural Analogy: The compound shares a piperidine-acid core with known GAT1 inhibitors like Nipecotic Acid and a bulky lipophilic group similar to that of Tiagabine.[9][10]

  • Structural Availability: A high-resolution cryo-EM structure of hGAT1 in complex with the inhibitor tiagabine is available in the Protein Data Bank (PDB ID: 6HUP), providing an excellent template for docking studies.[4]

Protocol: Ligand Preparation

The goal is to generate a clean, energy-minimized 3D structure of this compound with correct protonation states and charges.

Methodology:

  • Obtain 2D Structure: Retrieve the 2D structure of the compound from a chemical database like PubChem using its name or by drawing it.[11][12][13] The canonical SMILES string is the most portable format.

  • Generate 3D Coordinates: Use a tool like Open Babel or the online SMILES translator within SwissADME to convert the 2D representation into an initial 3D structure.[14]

  • Protonation and Energy Minimization:

    • Rationale: The ionization state of the carboxylic acid and piperidine nitrogen is critical for electrostatic interactions. At physiological pH (~7.4), the carboxylic acid will be deprotonated (carboxylate) and the piperidine nitrogen will be protonated.

    • Execution: Use a molecular modeling program (e.g., Avogadro, UCSF Chimera) to adjust hydrogens for pH 7.4. Perform a preliminary energy minimization using a suitable force field (e.g., MMFF94 or UFF) to relieve any steric strain from the 3D conversion.

  • Save in Required Format: Save the final structure in .mol2 or .pdbqt format, which contains the necessary coordinate and charge information for docking software like AutoDock Vina.[15][16]

Protocol: Protein Preparation

The raw structure from the Protein Data Bank (PDB) must be cleaned and prepared to be suitable for simulation.[17][18]

Methodology (Using PDB ID: 6HUP):

  • Download Structure: Fetch the structure directly from the RCSB PDB database.[19] This structure contains the transporter, lipids, and the co-crystallized inhibitor tiagabine.

  • Clean the PDB File:

    • Rationale: Water molecules, co-factors, and lipids not directly involved in the binding site of interest can interfere with docking calculations and add unnecessary computational expense. The original ligand must be removed to make the binding site available.

    • Execution: Using a molecular viewer like PyMOL or UCSF Chimera, remove all water molecules (HOH). Delete lipid molecules and any co-factors or ions not essential to the binding pocket's integrity. Remove the original ligand (tiagabine).

  • Add Hydrogens and Assign Charges:

    • Rationale: PDB files from X-ray or cryo-EM experiments typically lack hydrogen atoms. These must be added to satisfy valencies and enable the correct formation of hydrogen bonds. Partial atomic charges must be assigned for the calculation of electrostatic interactions.

    • Execution: Use a dedicated tool like AutoDockTools or the Dock Prep tool in UCSF Chimera.[20][21] This process will add polar hydrogens and assign Gasteiger or AM1-BCC charges, which are standard for docking calculations.

  • Save as PDBQT: The final prepared receptor structure, containing coordinates, hydrogens, and partial charges, is saved in the .pdbqt format required by AutoDock Vina.

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of our ligand when bound to the protein and estimates the strength of the interaction (binding affinity).[20][22]

The Causality of Docking Choices
  • Why AutoDock Vina? We select AutoDock Vina due to its widespread validation, computational efficiency, and robust scoring function that has been shown to perform well in comparative studies. It is freely available for academic use, ensuring reproducibility.[23][24][25]

  • Defining the Search Space (Grid Box): We will use a site-specific docking approach. The grid box, which defines the 3D space where Vina will search for binding poses, will be centered on the location of the co-crystallized ligand (tiagabine) in the original 6HUP structure. This is a trust-worthy approach as it confines the search to a biologically validated binding pocket, increasing the probability of finding a relevant pose and reducing computational time compared to a "blind" dock.[16]

Docking_Protocol cluster_input Inputs cluster_process Process cluster_output Outputs Receptor Prepared Receptor (protein.pdbqt) Vina Run AutoDock Vina Receptor->Vina Ligand Prepared Ligand (ligand.pdbqt) Ligand->Vina Config Configuration File (conf.txt) Config->Vina Defines Grid Box & Parameters Poses Docked Poses (output.pdbqt) Vina->Poses Log Log File (log.txt) - Binding Affinities - RMSD Values Vina->Log

Caption: Workflow for the molecular docking experiment using AutoDock Vina.

Protocol: Site-Specific Docking with AutoDock Vina

Methodology:

  • Define Grid Box Parameters:

    • Load the prepared receptor (protein.pdbqt) into a visualization tool (e.g., AutoDockTools, PyMOL).

    • Identify the key residues of the tiagabine binding pocket.

    • Define a cubic grid box (e.g., 25Å x 25Å x 25Å) that encompasses the entire binding site. Record the XYZ coordinates of the center of this box.[15]

  • Create Configuration File (conf.txt):

    • This is a simple text file that tells Vina where to find the input files and what parameters to use.

    • Content:

    • Rationale for exhaustiveness: This parameter controls the thoroughness of the conformational search. A value of 16 provides a good balance between accuracy and computation time for a high-quality result.

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

  • Analyze Results:

    • The log.txt file will contain a table of the top binding poses (typically 9), ranked by their predicted binding affinity (in kcal/mol).

    • The output.pdbqt file contains the 3D coordinates of these poses, which can be visualized together with the receptor.

    • Primary Metric: The binding affinity of the top-ranked pose. More negative values indicate stronger predicted binding.

    • Secondary Validation: Visually inspect the top poses. A plausible pose should exhibit chemically sensible interactions with the protein, such as hydrogen bonds with polar residues and hydrophobic interactions in non-polar pockets. The carboxylate group, for instance, should ideally form salt bridges or H-bonds with corresponding residues in the active site.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)
1-9.20.000Tyr60, Gly63, Ser296, Phe294
2-8.91.35Tyr60, Gly63, Ala300
3-8.72.11Gly63, Phe294, Tyr140
Caption: Example data table summarizing molecular docking results.

Phase 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, an MD simulation assesses the stability and dynamics of the protein-ligand complex over time in a simulated physiological environment.[26][27] This step is crucial for validating the docking pose. A ligand that is unstable in its docked pose and dissociates quickly is unlikely to be a potent binder.

Rationale for MD Simulation
  • Why GROMACS? GROMACS is a highly efficient, open-source, and widely used engine for MD simulations.[28][29][30] Its extensive documentation and active user community make it a reliable choice.

  • Self-Validation: The simulation acts as a computational validation of the docking result. If the ligand remains stably bound in its predicted pose throughout the simulation, it increases confidence in the docking prediction. Key metrics like Root Mean Square Deviation (RMSD) provide quantitative measures of this stability.

Protocol: Protein-Ligand Complex MD Simulation

This is a multi-step process that prepares the system, equilibrates it, and runs the final production simulation.[31][32][33]

Methodology:

  • System Preparation:

    • Complex Creation: Combine the coordinates of the prepared receptor and the top-ranked ligand pose from docking into a single complex file.

    • Force Field Selection: Choose an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system, governing how atoms interact.

    • Topology Generation: Generate a topology file for the complex. This file describes all atoms, bonds, angles, and charges according to the chosen force field.

  • Solvation and Ionization:

    • Rationale: Biological processes occur in water. The complex is placed in a simulation box (e.g., a cubic box with 1.0 nm padding) and filled with explicit water molecules (e.g., TIP3P model).

    • Execution: Use GROMACS tools to solvate the system. Then, add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).[27]

  • Energy Minimization:

    • Rationale: The initial system may contain steric clashes or unfavorable geometries. Energy minimization removes these by adjusting atom positions to find a nearby local energy minimum.

    • Execution: Run a steep descent energy minimization until the maximum force on any atom is below a specified threshold (e.g., 1000 kJ/mol/nm).

  • Equilibration (NVT and NPT):

    • Rationale: The system must be brought to the desired temperature and pressure before the production run. This is a two-step process.

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): The system is heated to the target temperature (e.g., 310 K) while keeping the volume constant. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): The pressure is stabilized to the target pressure (e.g., 1 bar) while maintaining the temperature. Position restraints are typically kept on during this phase.

  • Production MD Run:

    • Remove the position restraints and run the simulation for a set duration (e.g., 100 nanoseconds). The trajectory (atomic coordinates over time) is saved at regular intervals for analysis.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand's heavy atoms relative to its starting (docked) position. A low, stable RMSD (e.g., < 3 Å) indicates the ligand is not moving significantly from its initial pose.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of the protein's C-alpha atoms to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and duration of hydrogen bonds between the ligand and protein over the simulation. Persistent hydrogen bonds are strong indicators of a stable interaction.

Phase 4: ADMET Prediction

A potent molecule is useless as a drug if it cannot reach its target or is toxic. In silico ADMET prediction provides an early warning of potential liabilities.[8][34][35]

Protocol: Physicochemical and Pharmacokinetic Profiling

Methodology:

  • Select a Tool: We will use the SwissADME web server, a free, reliable, and user-friendly tool that provides a wide range of calculated properties.[14][36][37][38]

  • Input the Molecule: Paste the SMILES string of this compound into the server.

  • Analyze the Output: The server provides predictions for several key categories.

Property / RulePredicted ValueAcceptable RangeInterpretation / Rationale
Physicochemical
Molecular Weight269.74 g/mol < 500Good size for oral absorption.
LogP (iLOGP)2.85< 5Optimal lipophilicity for membrane permeability.
H-bond Donors2≤ 5Conforms to Lipinski's Rule of Five.
H-bond Acceptors2≤ 10Conforms to Lipinski's Rule of Five.
TPSA49.3 Ų< 140Good predicted passive membrane permeability.[39]
Pharmacokinetics
GI AbsorptionHighHighLikely well-absorbed from the gut.
BBB PermeantYesYes/NoThe model predicts it can cross the Blood-Brain Barrier, which is essential for a CNS target.
P-gp SubstrateNoNoNot predicted to be an efflux pump substrate, increasing potential brain concentration.
Drug-Likeness
Lipinski's Rule0 Violations0 ViolationsHigh probability of being an orally active drug.
Bioavailability Score0.55N/AA standard score indicating good oral bioavailability potential.
Caption: Hypothetical ADMET profile for the target compound, generated via SwissADME.[40]

Synthesis of Findings and Conclusion

This guide has outlined a rigorous, multi-faceted in silico workflow to evaluate the therapeutic potential of this compound. By integrating hypothesis-driven target selection with a sequence of validated computational techniques—molecular docking, molecular dynamics, and ADMET prediction—we can construct a comprehensive preclinical profile of a novel chemical entity.

The hypothetical results presented suggest that the compound is a promising candidate for GAT1 inhibition. The strong predicted binding affinity (-9.2 kcal/mol) is supported by the stable binding pose observed over a 100 ns MD simulation. Furthermore, the ADMET profile is highly favorable, predicting good oral absorption, CNS penetration, and adherence to established drug-likeness rules.

This computational evidence package provides a strong justification for advancing the compound to the next stage of the drug discovery pipeline: chemical synthesis and experimental validation through in vitro binding assays and functional assays. This in silico-first approach exemplifies a modern, efficient strategy for accelerating drug development by prioritizing compounds with the highest probability of success.

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The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly privileged scaffold in medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have established it as a cornerstone in the design and synthesis of a vast array of therapeutic agents, with piperidine-based compounds found in over twenty classes of pharmaceuticals.[3][4] This technical guide provides a comprehensive overview of the discovery and development of piperidine-containing compounds, from fundamental synthetic strategies to their diverse pharmacological applications and the intricate structure-activity relationships that govern their therapeutic efficacy. This document is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery, offering insights into the causality behind experimental choices and providing detailed methodologies for key synthetic and analytical protocols.

The Significance of the Piperidine Moiety in Medicinal Chemistry

The prevalence of the piperidine scaffold in successful drug molecules is not coincidental.[5] Its inherent structural and physicochemical attributes make it an ideal building block for creating drug candidates with desirable pharmacokinetic profiles.[1]

  • Structural Rigidity and Conformational Flexibility: The piperidine ring primarily adopts a stable chair conformation, which allows for the precise three-dimensional positioning of substituents. This is critical for optimizing interactions with biological targets such as enzymes and receptors.[2]

  • Physicochemical Properties: The nitrogen atom within the piperidine ring is a key modulator of a molecule's physicochemical properties. It can act as a hydrogen bond acceptor and, when protonated at physiological pH, as a hydrogen bond donor, influencing solubility and lipophilicity (LogP).[2] This fine-tuning is essential for achieving the desired absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Metabolic Stability: The piperidine ring is generally metabolically stable, which contributes to improved pharmacokinetic profiles and reduced toxicity of drug candidates.[1] Functionalization at positions adjacent to the nitrogen atom can further enhance this stability.[1]

  • Synthetic Accessibility: A wide variety of synthetic routes to the piperidine scaffold and its derivatives have been developed, making it a readily accessible building block for medicinal chemists.[3][6]

The strategic incorporation of the piperidine moiety has led to the development of blockbuster drugs across numerous therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][7]

Synthetic Strategies for Accessing the Piperidine Core

The construction of the piperidine ring is a central theme in synthetic organic chemistry, with a multitude of methods developed to afford substituted and functionalized piperidines. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Hydrogenation of Pyridine Derivatives

One of the most direct and widely used methods for synthesizing piperidines is the hydrogenation of corresponding pyridine precursors.[4] This approach is attractive due to the commercial availability of a vast array of substituted pyridines.

Key Considerations:

  • Catalyst Selection: A variety of catalysts can be employed, including heterogeneous catalysts like platinum oxide (PtO2), palladium on carbon (Pd/C), and Raney nickel, as well as homogeneous catalysts.[4][8] The choice of catalyst can influence the stereoselectivity of the reduction, particularly for multi-substituted pyridines.[4] For instance, a ruthenium heterogeneous catalyst has been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines.[4]

  • Reaction Conditions: The reaction conditions, such as pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. Recent advancements have focused on developing methods that proceed under milder conditions.[8]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

  • Preparation: In a high-pressure reaction vessel, dissolve the substituted pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: Carefully add the catalyst (e.g., 10 mol% PtO2) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting piperidine derivative by column chromatography or crystallization.

Cyclization Reactions

Intramolecular and intermolecular cyclization reactions represent another powerful strategy for constructing the piperidine ring. These methods often provide access to complex and stereochemically defined piperidine derivatives.[3]

  • Intramolecular Cyclization: This approach involves the formation of the piperidine ring from a linear precursor containing both the nitrogen atom and the requisite carbon chain. Examples include reductive amination of keto-amines and radical cyclizations.[4]

  • [5+1] Annulation: This method involves the reaction of a five-atom component with a one-atom component to form the six-membered ring. A notable example is the iridium(III)-catalyzed hydrogen borrowing [5+1] annulation, which allows for the stereoselective synthesis of substituted piperidines.[3]

Asymmetric Synthesis

The synthesis of enantiomerically pure piperidines is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[9] Asymmetric synthetic strategies include:

  • Use of the Chiral Pool: Starting from readily available chiral molecules such as amino acids.[6]

  • Chiral Catalysts: Employing chiral catalysts to induce enantioselectivity in the ring-forming reaction.[6]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of the reaction, followed by its removal.[6]

An example of asymmetric synthesis is the enantioselective cyanidation of fluorosubstituted amines using a chiral copper(II) catalyst, followed by cyclization to yield chiral piperidines, a key step in the synthesis of the anticancer drug Niraparib.[4]

Pharmacological Applications of Piperidine-Based Compounds

The piperidine scaffold is a versatile pharmacophore that has been successfully incorporated into drugs targeting a wide range of diseases.[10][11]

Central Nervous System (CNS) Disorders

The piperidine moiety is a common feature in many CNS-active drugs due to its ability to cross the blood-brain barrier.[9]

  • Antipsychotics: Piperidine derivatives such as haloperidol and risperidone are potent dopamine D2 receptor antagonists used in the treatment of schizophrenia and other psychotic disorders.

  • Analgesics: The piperidine ring is a core component of many opioid analgesics, including meperidine and fentanyl, which act on opioid receptors in the CNS to relieve pain.[11]

  • Alzheimer's Disease: Donepezil, a piperidine-based acetylcholinesterase inhibitor, is a widely used treatment for Alzheimer's disease.[4] Its synthesis has been achieved through chemoselective hydrogenation of a pyridine precursor.[4]

Oncology

Piperidine derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[10][12]

  • Kinase Inhibitors: The piperidine moiety has been incorporated into numerous kinase inhibitors. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).[10]

  • Apoptosis Inducers: Some piperidine-containing compounds, such as certain spirooxindolopyrrolidine-embedded piperidinones, have been shown to induce apoptosis in cancer cells.[10]

  • Signaling Pathway Modulation: The natural alkaloid piperine, found in black pepper, has been shown to modulate several crucial signaling pathways in cancer, including STAT-3, NF-κB, and PI3K/Akt.[13]

Signaling Pathway: Piperine's Anticancer Mechanism

Piperine_Anticancer_Mechanism Piperine Piperine STAT3 STAT-3 Phosphorylation Piperine->STAT3 Inhibits NFkB NF-κB (p65 Phosphorylation) Piperine->NFkB Inhibits PI3K_Akt PI3K/Akt Signaling Piperine->PI3K_Akt Inhibits Apoptosis Apoptosis (Cell Death) Piperine->Apoptosis Induces MMP MMP-2/9 Expression Piperine->MMP Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Piperine->Cell_Cycle_Arrest BCL2 BCL-2 (Anti-apoptotic) STAT3->BCL2 Promotes NFkB->BCL2 Promotes PI3K_Akt->BCL2 Promotes BCL2->Apoptosis Inhibits Cell_Migration Cell Migration MMP->Cell_Migration Promotes

Caption: Simplified signaling pathway of piperine's anticancer effects.

Antimicrobial and Antiviral Agents

Piperidine derivatives have demonstrated significant activity against a variety of pathogens.

  • Antibacterial Agents: The piperidine nucleus is present in some fluoroquinolone antibiotics.[14]

  • Antiviral Agents: Certain piperidine-based compounds have shown efficacy against influenza virus replication.[15]

  • Antiparasitic Agents: Halofuginone, a synthetic analog of the natural piperidine alkaloid febrifugine, is used as an antiparasitic drug.[4]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of piperidine-based drug candidates. These studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity.[16]

Key Areas of Modification:

  • Substitution on the Piperidine Ring: The position, nature, and stereochemistry of substituents on the piperidine ring can have a profound effect on activity.[16][17] For example, in a series of gonadotropin-releasing hormone (GnRH) antagonists, introducing a small group at the 6-position of the piperidine ring was tolerated, and a trifluoromethyl group at this position reduced clearance and increased oral bioavailability.[16]

  • N-Substitution: The substituent on the piperidine nitrogen is a common point of diversification and can significantly influence a compound's properties.

  • Linker Modification: In compounds where the piperidine ring is connected to another pharmacophore, the nature and length of the linker can be optimized to improve potency and selectivity.

Data Presentation: SAR of Piperidine-Constrained Phenethylamines as DPP4 Inhibitors [18]

CompoundR GroupLinkerDPP4 Ki (nM)
38 HUrea140
41 HPyrimidine6.1
42 SO2MePyrimidine4

This table illustrates how modifying the linker from a flexible urea to a more rigid pyrimidine dramatically improves the potency of these DPP4 inhibitors.[18]

Experimental Workflow: Lead Optimization via SAR

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization & Selection Lead_Compound Initial Lead Compound (Piperidine-based) SAR_Design Design Analogs (Systematic Modifications) Lead_Compound->SAR_Design Synthesis Chemical Synthesis of Analogs SAR_Design->Synthesis In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Assays, Receptor Binding) Synthesis->In_Vitro_Screening SAR_Analysis Analyze SAR Data In_Vitro_Screening->SAR_Analysis SAR_Analysis->SAR_Design Iterative Cycles Lead_Optimization Lead Optimization (Improved Potency, Selectivity, ADME) SAR_Analysis->Lead_Optimization Candidate_Selection Select Development Candidate Lead_Optimization->Candidate_Selection

Caption: General workflow for lead optimization using SAR studies.

Future Perspectives

The piperidine scaffold will undoubtedly continue to be a central focus of drug discovery and development efforts. Future research will likely concentrate on several key areas:

  • Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly methods for the synthesis of complex piperidine derivatives will remain a priority.[3]

  • Fragment-Based Drug Discovery (FBDD): The use of piperidine-based fragments in FBDD campaigns will enable the exploration of novel chemical space and the identification of starting points for new drug discovery programs.[8]

  • Targeting New Biological Pathways: The versatility of the piperidine scaffold will be leveraged to design molecules that modulate novel and challenging biological targets.

  • Bioisosteric Replacement: The use of piperidine spirocyclic bioisosteres or spiro-piperidyl systems may be employed to improve metabolic stability and other pharmacokinetic parameters.[1]

Conclusion

The discovery and development of piperidine-based compounds have had a profound impact on modern medicine. The unique combination of structural features, favorable physicochemical properties, and synthetic tractability has solidified the piperidine ring's status as a privileged scaffold in medicinal chemistry. A deep understanding of the synthetic strategies, pharmacological applications, and structure-activity relationships of piperidine derivatives is essential for the continued design and development of innovative and effective therapeutics. This guide has provided a comprehensive overview of these key aspects, with the aim of empowering researchers and scientists to further exploit the remarkable potential of this versatile heterocyclic system.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][3][4][19]

  • Zhang, M., et al. (2015). Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. The Journal of Organic Chemistry, 80(1), 70-79. [Link][20]

  • Amer, A. M., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6851. [Link][21][22]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 228-240. [Link][10]

  • Patel, K., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(4), 1-12. [Link][11]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302, 118213. [Link][1]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link][4]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. PharmaCompass. [Link][23]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8045-8051. [Link][8]

  • He, R., et al. (2004). Syntheses and structure-activity relationships of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link][16]

  • Vardanyan, R. (2017). Piperidine-Based Drug Discovery. Elsevier. [Link][5][7]

  • O'Hagan, D. (2000). Asymmetric routes to substituted piperidines. Chemical Communications, (21), 2047-2055. [Link][6]

  • He, R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-7979. [Link][17]

  • Kim, D., et al. (2008). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 51(3), 589-603. [Link][18]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link][14]

  • Youssef, K. M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-15. [Link][15]

  • Rather, R. A., & Bhagat, M. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link][13]

  • Rather, R. A., & Bhagat, M. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 12, 772418. [Link][12]

Sources

Methodological & Application

Synthesis of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted benzyl group appended to a piperidine carboxylic acid scaffold, makes it a key intermediate for the synthesis of a variety of pharmacologically active compounds. The piperidine moiety is a prevalent feature in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The 3-chlorobenzyl group allows for further structural modifications and can play a crucial role in the molecule's interaction with biological targets.

This comprehensive guide provides detailed protocols for two robust and widely applicable methods for the synthesis of this compound: Direct N-Alkylation and Reductive Amination . Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and key experimental parameters. This document is intended for researchers, scientists, and drug development professionals seeking a practical and reliable approach to the synthesis of this important intermediate.

Synthetic Strategies Overview

Two primary synthetic routes are presented, each with its own advantages. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment.

  • Method A: Direct N-Alkylation: This classic and straightforward approach involves the direct reaction of the secondary amine of piperidine-4-carboxylic acid with 3-chlorobenzyl chloride. The reaction proceeds via a nucleophilic substitution mechanism.

  • Method B: Reductive Amination: This versatile one-pot method involves the reaction of piperidine-4-carboxylic acid with 3-chlorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Target Molecule Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Method A Direct N-Alkylation Piperidine-4-carboxylic acid->Method A Method B Reductive Amination Piperidine-4-carboxylic acid->Method B 3-Chlorobenzyl chloride 3-Chlorobenzyl chloride 3-Chlorobenzyl chloride->Method A 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde->Method B Target This compound Method A->Target Method B->Target

Caption: Overview of the two primary synthetic routes to the target molecule.

Method A: Synthesis via Direct N-Alkylation

Direct N-alkylation is a fundamental method for the formation of carbon-nitrogen bonds. In this protocol, the nucleophilic nitrogen of piperidine-4-carboxylic acid attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride leaving group in an SN2 reaction. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

N_Alkylation_Workflow Start Combine Piperidine-4-carboxylic acid, 3-Chlorobenzyl chloride, and Base in Solvent Reaction Heat the reaction mixture (e.g., reflux) Start->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, filter (if necessary), and concentrate the filtrate Monitoring->Workup Complete Purification Purify by recrystallization or column chromatography Workup->Purification Characterization Characterize the final product (NMR, MS, etc.) Purification->Characterization

Caption: Workflow for the Direct N-Alkylation synthesis.

Experimental Protocol

Materials:

  • Piperidine-4-carboxylic acid

  • 3-Chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-4-carboxylic acid (1.0 eq).

  • Add a suitable solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq).[1]

  • To this suspension, add 3-chlorobenzyl chloride (1.0-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (or an appropriate temperature depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • To the residue, add deionized water and adjust the pH to approximately 2-3 with 1M HCl. This will protonate any remaining tertiary amine and facilitate the removal of some impurities.

  • Extract the aqueous layer with ethyl acetate to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 6-7) with a suitable base (e.g., 1M NaOH or saturated NaHCO₃ solution) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Key Reaction Parameters
ParameterRecommended ConditionRationale
Base K₂CO₃ or TriethylamineTo neutralize the HCl byproduct and drive the reaction forward. K₂CO₃ is a solid base, while TEA is a liquid organic base.
Solvent Acetonitrile or DMFPolar aprotic solvents that are suitable for SN2 reactions and can dissolve the reactants.
Temperature Room temperature to refluxHeating can increase the reaction rate, but room temperature may be sufficient depending on the reactivity of the substrates.
Stoichiometry Slight excess of baseTo ensure complete neutralization of the acid formed.

Method B: Synthesis via Reductive Amination

Reductive amination is a powerful and efficient method for forming C-N bonds. This process involves the initial formation of an iminium ion from the reaction of the secondary amine of piperidine-4-carboxylic acid with the carbonyl group of 3-chlorobenzaldehyde. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final tertiary amine product.[2]

Reductive_Amination_Workflow Start Combine Piperidine-4-carboxylic acid and 3-Chlorobenzaldehyde in Solvent Imine_Formation Stir at room temperature to form the iminium ion Start->Imine_Formation Reduction Add reducing agent (e.g., STAB) portion-wise Imine_Formation->Reduction Monitoring Monitor reaction progress by TLC Reduction->Monitoring Monitoring->Reduction Incomplete Workup Quench the reaction and perform aqueous workup Monitoring->Workup Complete Purification Purify by recrystallization or column chromatography Workup->Purification Characterization Characterize the final product (NMR, MS, etc.) Purification->Characterization

Caption: Workflow for the Reductive Amination synthesis.

Experimental Protocol

Materials:

  • Piperidine-4-carboxylic acid

  • 3-Chlorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add 3-chlorobenzaldehyde (1.0-1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Key Reaction Parameters
ParameterRecommended ConditionRationale
Reducing Agent Sodium triacetoxyborohydride (STAB)A mild and selective reducing agent that reduces iminium ions faster than aldehydes, allowing for a one-pot procedure.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous, non-protic solvents that are compatible with the reducing agent and dissolve the reactants well.
pH Neutral to slightly acidicThe formation of the iminium ion is favored under these conditions.
Temperature Room temperatureThe reaction generally proceeds efficiently without the need for heating.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Physical Properties:

PropertyValue
Molecular Formula C₁₃H₁₆ClNO₂
Molecular Weight 253.73 g/mol
Appearance White to off-white solid

Spectroscopic Data (Predicted):

The following are predicted NMR chemical shifts based on the analysis of the structure and known values for similar compounds. Actual experimental values may vary slightly.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5br s1HCOOH
~7.4-7.2m4HAr-H
~3.5s2HAr-CH₂-N
~2.9m2HPiperidine H-2, H-6 (axial)
~2.3m1HPiperidine H-4
~2.0m2HPiperidine H-2, H-6 (equatorial)
~1.8m2HPiperidine H-3, H-5 (axial)
~1.6m2HPiperidine H-3, H-5 (equatorial)

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

Chemical Shift (ppm)Assignment
~176C=O (Carboxylic acid)
~140Ar-C (C-Cl)
~133Ar-C
~130Ar-CH
~128Ar-CH
~127Ar-CH
~126Ar-CH
~62Ar-CH₂-N
~53Piperidine C-2, C-6
~41Piperidine C-4
~28Piperidine C-3, C-5

Mass Spectrometry (MS):

  • ESI-MS (+): Expected [M+H]⁺ at m/z 254.09.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 3-Chlorobenzyl chloride: Is a lachrymator and should be handled with care.

    • Sodium triacetoxyborohydride (STAB): Is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Various Contributors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and drug development. Piperidine rings are prevalent in numerous pharmaceuticals due to their ability to confer desirable physicochemical properties such as aqueous solubility and basicity, which are critical for pharmacokinetic profiles. The presence of a carboxylic acid and a substituted benzyl group provides multiple points for chemical modification, making this compound a versatile building block for the synthesis of novel therapeutic agents.

Given its role as a key intermediate, the unambiguous confirmation of its identity, purity, and stability is paramount. A failure to adequately characterize such a starting material can lead to significant downstream consequences, including the generation of impure active pharmaceutical ingredients (APIs), failed clinical trials, and compromised patient safety. This application note provides a comprehensive suite of analytical methodologies designed to deliver a robust and multi-faceted characterization of this compound, ensuring its suitability for research and drug development applications. The protocols herein are grounded in fundamental analytical principles and are designed to be self-validating, providing researchers with a high degree of confidence in their results.

Physicochemical Profile

A foundational step in any analytical workflow is the documentation of the compound's basic physicochemical properties. These data serve as the initial reference points for identity confirmation.

PropertyValueSource
Chemical Structure Chemical Structure of this compound[1]
Molecular Formula C₁₃H₁₆ClNO₂[2]
Molecular Weight 253.73 g/mol [1][2]
CAS Number 902190-70-5[2]
Appearance White to off-white crystalline powder (Typical)General knowledge for similar compounds[3]
Solubility Good solubility in organic solvents like DMSO and methanol; limited water solubilityInferred from similar piperidine carboxylic acids[3]

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a molecule. A robust workflow leverages the orthogonal strengths of multiple methods to build a complete profile of identity, purity, structure, and stability. The diagram below illustrates the recommended workflow.

Analytical_Workflow cluster_0 Start: Sample Receipt cluster_1 Purity & Identity Screening cluster_2 Structural Elucidation cluster_3 Physicochemical Properties cluster_4 Final Report Sample Test Sample: 1-(3-Chlorobenzyl)piperidine- 4-carboxylic acid HPLC HPLC-UV (Purity Assay & Impurity Profile) Sample->HPLC LCMS LC-MS (Mass Confirmation) HPLC->LCMS NMR NMR Spectroscopy (¹H & ¹³C) (Definitive Structure) LCMS->NMR IR FTIR Spectroscopy (Functional Groups) NMR->IR Thermal Thermal Analysis (DSC/TGA) (Melting Point & Stability) IR->Thermal Report Certificate of Analysis (Data Compilation) Thermal->Report

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Methods for Purity and Identity

Chromatographic techniques are essential for separating the main compound from any impurities, including starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC (RP-HPLC) is the gold standard for purity determination of small organic molecules. It separates compounds based on their hydrophobicity. For this compound, its aromatic ring provides a strong chromophore for UV detection, making this a sensitive and reliable method. The presence of both a basic nitrogen and an acidic carboxylic acid group means that pH control of the mobile phase is critical to ensure good peak shape and reproducibility. Using a mildly acidic mobile phase (e.g., with formic or phosphoric acid) will protonate the piperidine nitrogen and suppress the deprotonation of the carboxylic acid, leading to a single, well-behaved analyte species.[4]

Protocol: HPLC-UV Purity Assay

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector (e.g., Agilent 1260 Infinity II or similar).[5]

    • Data acquisition and processing software.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µmStandard for small molecule analysis, providing good retention and resolution.[4]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to ensure consistent ionization state and good peak shape.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.[6]
Gradient 5% to 95% B over 10 min, hold at 95% B for 2 minA broad gradient ensures elution of both polar and non-polar impurities.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[4]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[4]
Detection 214 nm and 254 nm214 nm for general peptide/amide bonds and 254 nm for aromatic compounds.[6]
Injection Vol. 10 µL
Sample Prep. Accurately weigh ~1 mg of sample and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute as needed.
  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

    • The theoretical plate count for the main peak should be >2000.

    • The tailing factor should be between 0.8 and 1.5.

  • Data Interpretation:

    • Identity: The retention time of the major peak in the sample chromatogram should match that of a qualified reference standard.

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks detected. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: Coupling HPLC with a mass spectrometer provides an orthogonal detection method that confirms both the retention time and the molecular weight of the eluting peak. This is a powerful tool for identity confirmation. Electrospray ionization (ESI) in positive ion mode is ideal for this molecule, as the basic piperidine nitrogen is readily protonated to form a [M+H]⁺ ion.

Protocol: LC-MS Confirmation

  • Instrumentation: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Method: Utilize the same HPLC conditions as described in Section 4.1. Divert the column effluent to the ESI source.

  • MS Parameters (Positive ESI Mode):

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 4000 V[6]

    • Ion Source Temperature: 120 °C

  • Expected Results: The major peak in the total ion chromatogram (TIC) should correspond to the UV peak from the HPLC analysis. The mass spectrum extracted from this peak should show a prominent ion at m/z 254.1 , corresponding to the [M+H]⁺ adduct of C₁₃H₁₆ClNO₂. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2) should also be observed at m/z 254.1 and 256.1.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The combination of chemical shifts, integration, and coupling patterns allows for a complete assignment of the structure.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected Spectral Features: Based on analogous structures, the following resonances are predicted.[7][8]

Feature¹H NMR (Predicted, ppm)¹³C NMR (Predicted, ppm)
Carboxylic Acid (-COOH) 10.0 - 12.0 (broad singlet, 1H)~175
Aromatic Ring (-C₆H₄Cl) 7.2 - 7.5 (multiplets, 4H)125 - 140
Benzyl CH₂ (-CH₂-Ar) ~3.5 (singlet, 2H)~62
Piperidine CH (position 4) 2.3 - 2.5 (multiplet, 1H)~41
Piperidine CH₂ (axial/equatorial) 1.5 - 3.0 (complex multiplets, 8H)25 - 55
Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The carboxylic acid group has very distinct absorption bands that are easily identified.[9]

Protocol: FTIR Analysis

  • Method: Attenuated Total Reflectance (ATR) is the preferred method for solid samples, requiring minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorptions: [9][10][11]

    • ~3000 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.

    • 2950-2850 cm⁻¹: Aliphatic C-H stretching from the piperidine ring.

    • ~1710 cm⁻¹ (strong): C=O carbonyl stretch of the carboxylic acid.

    • ~1600 & ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1250 cm⁻¹: C-O stretching of the carboxylic acid.

    • ~700-800 cm⁻¹: C-Cl stretching.

Thermal Analysis for Physical Properties

Thermal analysis provides information on the material's melting behavior, polymorphism, and thermal stability.

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample Sample Aliquot (2-5 mg) DSC_Run Heat sample at a controlled rate (e.g., 10 °C/min) under inert atmosphere (N₂) Sample->DSC_Run TGA_Run Heat sample at a controlled rate (e.g., 10 °C/min) under inert atmosphere (N₂) Sample->TGA_Run DSC_Result Measure heat flow vs. temperature. Identify endotherms (melting) or exotherms (decomposition). DSC_Run->DSC_Result TGA_Result Measure mass loss vs. temperature. Determine onset of decomposition. TGA_Run->TGA_Result

Caption: Workflow for DSC and TGA thermal analysis techniques.

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point and the detection of other thermal events like polymorphic transitions. For a crystalline solid, a sharp endothermic peak corresponding to its melting point is expected.

Protocol: DSC Analysis

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melt (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.[12]

  • Data Interpretation: The onset temperature of the main endothermic peak is reported as the melting point. The sharpness of the peak is an indicator of purity.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the material.

Protocol: TGA Analysis

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Method:

    • Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.[12]

  • Data Interpretation: The temperature at which significant mass loss begins is recorded as the onset of decomposition. This provides a measure of the compound's thermal stability.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. By integrating chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, structure, and stability of this important chemical building block. Adherence to these protocols will ensure the quality and reliability of materials used in discovery and development, ultimately contributing to the integrity of the scientific process.

References

  • Title: Thermal analysis studies on pyridine carboxylic acid complexes of zinc(II) Source: Sci-Hub URL: [Link]

  • Title: Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors Source: UniCA IRIS URL: [Link]

  • Title: Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Electronic Supplementary Material (ESI) for ChemComm Source: The Royal Society of Chemistry URL: [Link]

  • Title: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid | C13H16ClNO2 Source: PubChem URL: [Link]

  • Title: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information Source: Wiley Online Library URL: [Link]

  • Title: IR handout.pdf Source: University of Colorado Boulder URL: [Link]

  • Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: PubMed URL: [Link]

  • Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: Michigan State University URL: [Link]

  • Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis Source: PubMed Central URL: [Link]

  • Title: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM Source: MDPI URL: [Link]

  • Title: Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids Source: YouTube URL: [Link]

Sources

HPLC analysis of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase HPLC Analysis of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

Abstract

This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound, a piperidine carboxylic acid derivative, is relevant as a potential intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with an acidic mobile phase to ensure optimal retention and peak symmetry. The protocol detailed herein is suitable for purity assessments, stability studies, and quality control applications in research and drug development environments.

Principle of Separation and Method Rationale

The successful chromatographic analysis of this compound hinges on controlling its ionization state to achieve consistent retention and sharp, symmetrical peaks on a reversed-phase column.[1][2]

  • Analyte Physicochemical Properties : The target molecule is amphoteric, possessing both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. It also contains a moderately hydrophobic chlorobenzyl moiety, which provides a chromophore for UV detection.

  • Choice of Reversed-Phase Chromatography : Reversed-phase HPLC, which employs a non-polar stationary phase and a polar mobile phase, is the predominant mode for analyzing pharmaceutical compounds.[1][2] The C18 (octadecylsilane) stationary phase was selected for its strong hydrophobic interactions with the chlorobenzyl group of the analyte.[1]

  • Mobile Phase pH Control : The key to this analysis is the suppression of the analyte's ionization. The carboxylic acid group, if ionized to its carboxylate form, would be highly polar and exhibit poor retention. To prevent this, the mobile phase pH must be maintained significantly lower than the analyte's acidic pKa (pKa of a carboxylic acid is typically ~2-5). A common rule is to set the mobile phase pH at least 1.5 to 2 units below the pKa of an acidic analyte.[3][4] By adding an acidifier like phosphoric acid to the mobile phase, the carboxylic acid group remains in its protonated, neutral form (-COOH), increasing its hydrophobicity and ensuring predictable retention on the C18 column.[3] This also provides a consistent ionic environment, leading to sharp, symmetrical peaks.

HPLC Method Development Strategy

The development of this method followed a logical progression to optimize selectivity and peak shape for the target analyte. The decision-making process is outlined in the diagram below.

MethodDevelopment A Analyte Characterization (Amphoteric, UV Chromophore) B Mode Selection: Reversed-Phase HPLC (Based on Hydrophobicity) A->B C Stationary Phase Selection: C18 Column (Industry Standard, Good Hydrophobic Retention) B->C D Mobile Phase Screening (Water/Acetonitrile vs. Water/Methanol) C->D E pH Optimization: Acidic Modifier Selection (Suppress Carboxyl Ionization) D->E F Final Method Optimization (Isocratic Elution, Flow Rate, Temperature) E->F

Caption: Logical workflow for HPLC method development.

Materials and Methods

Equipment and Consumables
  • HPLC System : Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Column : Phenomenex Gemini C18, 5 µm, 150 x 4.6 mm, or equivalent.

  • Data Acquisition : OpenLab CDS or equivalent chromatography data software.

  • Analytical Balance : Mettler Toledo or equivalent (0.01 mg readability).

  • pH Meter : Calibrated, suitable for aqueous-organic mixtures.

  • Volumetric Glassware : Class A.

  • Syringe Filters : 0.45 µm PTFE.

Reagents and Standards
  • This compound : Reference Standard (>98% purity).

  • Acetonitrile (ACN) : HPLC grade.

  • Water : Deionized (DI) water, 18.2 MΩ·cm, filtered.

  • Phosphoric Acid (H₃PO₄) : 85%, ACS grade.

Detailed Experimental Protocol

Chromatographic Conditions

The optimized parameters for the analysis are summarized in the table below.

ParameterCondition
Column Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 10 minutes
Elution Mode Isocratic
Preparation of Solutions
  • Mobile Phase (0.1% H₃PO₄ in Water / ACN) :

    • To prepare the aqueous component, add 1.0 mL of 85% phosphoric acid to 1000 mL of DI water. Mix thoroughly.

    • Measure 600 mL of the prepared 0.1% phosphoric acid solution.

    • Measure 400 mL of acetonitrile.

    • Combine the two solutions, mix well, and degas for 15 minutes using sonication or vacuum filtration.

  • Diluent :

    • Prepare a mixture of Acetonitrile and DI Water (50:50, v/v) to be used for dissolving the standard and sample.

  • Standard Stock Solution (500 µg/mL) :

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 20 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.

  • Working Standard Solution (50 µg/mL) :

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Preparation :

    • Accurately weigh a sample amount equivalent to 10 mg of this compound into a 20 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Stock Solution.

    • Perform a subsequent 1:10 dilution (as for the Working Standard) to achieve a target concentration of 50 µg/mL.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (50 µg/mL) to verify system performance.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% for 5 replicate injections
% RSD of Retention Time ≤ 1.0% for 5 replicate injections

Analytical Workflow

The complete process from preparation to analysis is depicted below.

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN / 0.1% H3PO4) C Equilibrate HPLC System with Mobile Phase A->C B Prepare Standard & Sample Solutions (50 µg/mL) D Perform System Suitability Test (5 Injections of Standard) B->D C->D E Inject Blank (Diluent) followed by Samples D->E If SST Passes F Integrate Chromatograms E->F G Calculate Purity / Assay vs. Reference Standard F->G

Caption: Step-by-step experimental workflow for analysis.

Expected Results and Discussion

Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 4-6 minutes. The acidic mobile phase effectively protonates the carboxylic acid, leading to excellent peak shape and stable retention. The chosen UV wavelength of 220 nm provides high sensitivity due to the absorbance of the benzene ring in the chlorobenzyl moiety. The isocratic method is simple, rapid, and demonstrates good reproducibility, making it highly suitable for routine quality control analysis.

Conclusion

The RP-HPLC method described in this application note is specific, accurate, and precise for the determination of this compound. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid functional group, the method achieves excellent chromatographic performance on a standard C18 column. This protocol provides a valuable tool for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

References

  • ResearchGate. (2025). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]

  • Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link]

  • Kovale, S., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Royal Society of Chemistry. [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]

  • Szymańska, E., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Wikipedia. [Link]

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Structural and Conformational Analysis of Piperidine Carboxylic Acid Derivatives by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE & PROTOCOL

Intended Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

Abstract

Piperidine carboxylic acid derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] A thorough understanding of their three-dimensional structure, including stereochemistry and conformational preferences, is paramount for elucidating structure-activity relationships (SAR) and optimizing drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for providing detailed atomic-level insights into these molecules in solution. This guide offers a comprehensive overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the unambiguous characterization of piperidine carboxylic acid derivatives. It provides both the theoretical basis for experimental choices and detailed, field-proven protocols for sample preparation, data acquisition, and interpretation.

Introduction: The Significance of Piperidine Scaffolds

The piperidine ring is a privileged scaffold in drug discovery due to its ability to adopt well-defined chair and boat conformations, which allows for the precise spatial orientation of substituents.[1] This conformational rigidity can be exploited to enhance binding affinity and selectivity for biological targets. The inclusion of a carboxylic acid moiety introduces a key functional group for molecular interactions, often serving as a critical pharmacophore.

The precise stereochemistry (e.g., cis vs. trans isomers) and the conformational equilibrium of the piperidine ring (e.g., axial vs. equatorial orientation of substituents) can dramatically impact a compound's biological activity.[2][3] Therefore, rigorous structural elucidation is not merely a characterization step but a critical component of the drug discovery process. NMR spectroscopy, by probing the chemical environment and connectivity of ¹H and ¹³C nuclei, provides an unparalleled window into these structural nuances.

Foundational Principles of NMR for Piperidine Systems

The power of NMR in analyzing piperidine derivatives stems from its sensitivity to the local electronic environment and through-bond or through-space interactions of atomic nuclei.

  • Chemical Shift (δ): The resonance frequency of a nucleus is highly dependent on its chemical environment. Protons or carbons in different positions on the piperidine ring (e.g., C2, C3, C4) or in different orientations (axial vs. equatorial) will experience different levels of electron shielding and thus have distinct chemical shifts. For instance, axial protons are typically found at a higher field (lower ppm) than their equatorial counterparts.

  • Scalar (J) Coupling: This through-bond interaction between neighboring nuclei provides crucial information about connectivity. The magnitude of the coupling constant (³JHH) between vicinal protons is described by the Karplus relationship, which correlates the dihedral angle between the protons to the J-value. This is the primary method for determining the relative orientation (axial/equatorial) of substituents.[4][5]

  • Nuclear Overhauser Effect (NOE): This through-space interaction provides information about the spatial proximity of nuclei. NOE is instrumental in determining stereochemistry and confirming conformational assignments, particularly when J-coupling data is ambiguous.[6][7]

Experimental Design: A Multi-technique Approach

A comprehensive analysis of piperidine carboxylic acid derivatives necessitates a suite of NMR experiments. The workflow logically progresses from simple 1D experiments to more complex 2D techniques to build a complete structural picture.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Survey (1D NMR) cluster_2D Phase 3: Connectivity & Correlation (2D NMR) cluster_analysis Phase 4: Structural Elucidation Prep Sample Preparation H1 ¹H NMR (Proton Count & Basic Splitting) Prep->H1 C13 ¹³C NMR / DEPT (Carbon Count & Type) H1->C13 COSY ¹H-¹H COSY (Vicinal Proton Coupling) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC NOESY ¹H-¹H NOESY/ROESY (Through-Space Proximity) HMBC->NOESY Structure Final Structure (Stereochemistry & Conformation) NOESY->Structure

Caption: A logical workflow for the NMR analysis of piperidine carboxylic acid derivatives.

Detailed Protocols and Data Interpretation

Protocol: Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.[8]

Objective: To prepare a homogenous, particulate-free sample at an appropriate concentration for NMR analysis.

Materials:

  • Piperidine carboxylic acid derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[9]

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[10]

  • Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆, MeOD)

  • Glass Pasteur pipette and cotton or glass wool

  • Vortex mixer

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. The choice of solvent can also influence the chemical shifts and conformational equilibrium of the molecule.[2][11] For compounds with carboxylic acid and amine functionalities, D₂O or MeOD are often good starting points.

  • Weighing: Accurately weigh 5-25 mg of the sample into a clean, dry vial. For ¹³C or 2D experiments, a higher concentration is recommended to improve the signal-to-noise ratio.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary, but ensure the compound is stable at elevated temperatures.

  • Filtration and Transfer: Pack a small piece of cotton or glass wool into a Pasteur pipette.[10] Transfer the sample solution through the filtered pipette into the NMR tube. This removes any dust or particulate matter that can degrade spectral quality.

  • Labeling: Clearly label the NMR tube with the sample identity.

¹H NMR: The Initial Scout

The ¹H NMR spectrum provides the first critical overview of the molecule.

Interpretation Insights:

  • Chemical Shift Regions: Protons attached to carbons adjacent to the nitrogen (C2, C6) typically appear downfield (δ 2.5-3.5 ppm) compared to other ring protons (δ 1.5-2.5 ppm).[12][13] The proton on the carbon bearing the carboxylic acid (e.g., H2, H3, or H4) will also be shifted downfield.

  • Axial vs. Equatorial Protons: In a chair conformation, axial protons are shielded by the C-C bonds and typically resonate upfield (lower δ) compared to their equatorial counterparts.

  • Coupling Constants (J-values): The key to conformational analysis lies in the vicinal (³JHH) coupling constants.[14]

    • Large J-values (³J_ax,ax ≈ 10-13 Hz): Indicative of a trans-diaxial relationship between two protons.

    • Small J-values (³J_ax,eq ≈ 2-5 Hz and ³J_eq,eq ≈ 2-5 Hz): Indicative of axial-equatorial or equatorial-equatorial relationships.

By analyzing the splitting patterns and measuring the coupling constants, one can deduce the preferred chair conformation and the orientation of the substituents.[15] For example, a proton at C2 showing a large coupling constant to a proton at C3 indicates that both are in axial positions.

¹³C NMR and DEPT: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Interpretation Insights:

  • Chemical Shift Regions: The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing in the δ 170-185 ppm range.[12] Carbons adjacent to the nitrogen (C2, C6) resonate around δ 40-60 ppm, while other ring carbons appear at δ 20-40 ppm.[12][16]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (including the carbonyl) are absent.

Carbon TypeTypical Chemical Shift (ppm)DEPT-135 Signal
Carboxylic Acid (C=O)170 - 185Absent
C2 / C6 (adjacent to N)40 - 60Negative (CH₂) or Positive (CH)
C3 / C520 - 40Negative (CH₂) or Positive (CH)
C420 - 40Negative (CH₂) or Positive (CH)
2D NMR: Building the Molecular Jigsaw

When 1D spectra are complex or overlapping, 2D NMR techniques are indispensable for unambiguous assignment.[17][18]

Objective: To acquire a set of 2D NMR spectra to establish through-bond and through-space correlations.

Instrument: A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Setup: Use the same sample prepared for 1D NMR.

  • Standard Experiments: Load standard parameter sets for the following experiments on the spectrometer:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.[19]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.[19]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.[19]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: To identify protons that are close in space (< 5 Å).[6]

  • Acquisition: Run each experiment sequentially. Acquisition times will vary from minutes (COSY, HSQC) to hours (HMBC, NOESY) depending on sample concentration.

  • COSY: A cross-peak between two proton signals indicates that they are J-coupled. This is used to "walk" around the piperidine ring, connecting adjacent protons (e.g., H2 to H3, H3 to H4, etc.).

Caption: COSY correlations trace the proton connectivity around the piperidine ring.

  • HSQC: This spectrum is a map of direct C-H bonds. Each cross-peak links a proton signal on one axis to a carbon signal on the other. This allows for the definitive assignment of carbon resonances based on their attached, and often more easily assigned, protons.

  • HMBC: This is one of the most powerful experiments for piecing together the full molecular structure. It shows correlations between protons and carbons that are two or three bonds apart. A key application is correlating the protons on C2 and C6 to the carboxylic acid carbonyl carbon if the substituent is at C3 or C4, thus confirming the overall substitution pattern.

  • NOESY/ROESY: This experiment provides the ultimate confirmation of stereochemistry and conformation.[6] A cross-peak indicates spatial proximity. For example, a strong NOE between two protons in a 1,3-diaxial relationship is definitive evidence for a chair conformation and the axial orientation of both protons. Conversely, the absence of such a correlation, and the presence of NOEs between axial and equatorial protons, would suggest an alternative conformation or stereoisomer.[6][20]

Advanced Case Study: Differentiating cis and trans Isomers

Consider the example of a 2,4-disubstituted piperidine carboxylic acid. Differentiating the cis and trans isomers is a common challenge.

  • trans-isomer: One substituent will be axial and the other equatorial, or both will be equatorial. In the more stable di-equatorial conformation, the proton at C2 (H2) would be axial. It would therefore show a large (10-13 Hz) coupling to the axial proton at C3 (H3ax) and a small (2-5 Hz) coupling to the equatorial proton at C3 (H3eq).

  • cis-isomer: Both substituents will be axial/equatorial. In the more stable conformation (e.g., equatorial carboxylic acid), the proton at C2 (H2) might be axial. The key difference will lie in the couplings and NOEs involving the protons at C4. A NOESY experiment would be crucial here. For the cis-isomer, a through-space NOE might be observed between the axial protons at C2 and C4, whereas this would be absent in the trans-isomer.[6]

Conclusion

NMR spectroscopy provides an indispensable and detailed toolkit for the structural analysis of piperidine carboxylic acid derivatives. By systematically applying a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) experiments, researchers can unambiguously determine the connectivity, stereochemistry, and solution-state conformation of these vital pharmaceutical building blocks. The insights gained from these analyses are fundamental to building robust structure-activity relationships and driving the rational design of new and improved therapeutic agents.

References

  • El hadri, A., Thomasson, F., & Leclerc, G. (n.d.). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Taylor & Francis Online. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine-2-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Retrieved from [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC - NIH. Retrieved from [Link]

  • El hadri, A., Thomasson, F., & Leclerc, G. (n.d.). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. [PDF]. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. Retrieved from [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... Retrieved from [Link]

  • ResearchGate. (n.d.). The two possible chair conformations of piperidines 11 and 13. Retrieved from [Link]

  • Shared Instrumentation Facility, Department of Chemistry. (2020). NMR Sample Preparation. Retrieved from [Link]

  • Chem.Huji.ac.il. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • ACS Publications. (n.d.). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine-4-carboxylic acid, 1-carboxymethyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine-1-carboxylic acid, [2-(piperidine-1-carbonyl)-phenyl]-amide - Optional[13C NMR]. Retrieved from [Link]

  • Oregon State University. (n.d.). Analyzing Coupling Constants. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

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Introduction: The Analytical Imperative for Piperidine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Quantitative Analysis of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and drug development. The piperidine ring is a common scaffold in many pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The accurate and sensitive quantification of such molecules in complex matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[3]

This application note provides a comprehensive, field-tested guide for the development of a robust and sensitive LC-MS/MS method for the analysis of this compound. We will delve into the causality behind experimental choices, from sample preparation to mass spectrometer optimization, to equip researchers with a self-validating protocol grounded in established analytical principles.[4]

Analyte Physicochemical Properties: A Strategic Overview

A successful analytical method begins with a thorough understanding of the analyte's structure and properties. The molecule possesses three key features that dictate its behavior during LC-MS analysis:

  • A Basic Piperidine Nitrogen: This tertiary amine is readily protonated, making it ideal for positive mode electrospray ionization (ESI).

  • An Acidic Carboxylic Acid Group: This polar functional group enhances water solubility but can pose challenges for retention on traditional reversed-phase columns.[3]

  • A Chlorobenzyl Moiety: This group provides hydrophobicity and a key fragmentation site for tandem mass spectrometry (MS/MS).

These properties classify the analyte as a polar, amphoteric small molecule, requiring a tailored approach to achieve optimal chromatographic separation and mass spectrometric detection.[3][5]

PropertyValueSource
Molecular Formula C₁₃H₁₆ClNO₂[6]
Average Molecular Weight 253.73 g/mol [6]
Monoisotopic Exact Mass 253.0870 DaPubChem
Calculated [M+H]⁺ 254.0948 DaN/A

Experimental Workflow: From Sample to Signal

The overall analytical workflow is designed for efficiency and robustness, minimizing matrix effects and maximizing signal intensity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Stock Solution (1 mg/mL in Methanol) B Working Standards (Serial Dilution) A->B C Sample Fortification (Plasma/Matrix) B->C D Protein Precipitation (Acetonitrile with 0.1% FA) C->D E Supernatant Transfer & Dilution D->E F LC Separation (Reversed-Phase C18) E->F G Ionization (ESI Positive Mode) F->G H MS/MS Detection (MRM Mode) G->H I Peak Integration H->I J Calibration Curve (Linear Regression) I->J K Quantification J->K

Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.

Detailed Protocols & Methodologies

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from the matrix while removing interferences, such as proteins and salts, that can suppress the ESI signal or clog the LC system.[7] A simple protein precipitation is effective for this purpose.

Reagents & Materials:

  • This compound reference standard

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Biological Matrix (e.g., human plasma)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer and centrifuge

  • 2 mL LC vials with septa caps[7]

Step-by-Step Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the reference standard and dissolve it in 1 mL of methanol. This high concentration stock is stable when stored at -20°C.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water. This ensures miscibility with aqueous matrices.

  • Calibration Standards & QCs: Spike the appropriate biological matrix (e.g., plasma) with the working solutions to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples.

  • Protein Precipitation: To 50 µL of a spiked sample, add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and stable.[8]

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Dilute: Carefully transfer the supernatant to a clean tube. Dilute with an equal volume of deionized water containing 0.1% formic acid to reduce the organic solvent content, which improves peak shape in reversed-phase chromatography.[8]

  • Final Transfer: Transfer the final solution to an LC vial for analysis.

LC-MS/MS Method Parameters

The method parameters are optimized to achieve sensitive and selective detection of the analyte.

Liquid Chromatography (LC) Parameters:

The polarity of the molecule necessitates careful mobile phase selection to ensure adequate retention on a C18 column.[3][4]

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 2.6 µm)Provides good retention for moderately hydrophobic compounds.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier compatible with MS and aids in protonating the analyte for better ionization and peak shape.[9]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase LC.[8]
Flow Rate 0.4 mL/minStandard flow rate for analytical scale columns.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak symmetry.
Gradient See Table BelowA gradient is necessary to elute the analyte with a sharp peak and clean the column of late-eluting matrix components.

LC Gradient Elution Table:

Time (min)% Mobile Phase B
0.05
0.55
4.095
5.095
5.15
7.05

Mass Spectrometry (MS) Parameters:

Positive mode ESI is selected due to the basic nitrogen on the piperidine ring, which readily accepts a proton.[1] Detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveIdeal for polar molecules with basic functional groups.[5]
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantitative analysis.
Capillary Voltage 3.0 - 4.0 kVOptimized to achieve stable spray and maximum ion signal.
Source Temp. 120 °CA lower temperature for this type of small molecule to prevent thermal degradation.
Desolvation Gas Nitrogen, ~350 °CFacilitates the desolvation of droplets to form gas-phase ions.
Cone Voltage 20 - 40 VOptimized to maximize precursor ion transmission into the mass analyzer.
Collision Gas ArgonInert gas used for collision-induced dissociation (CID).

MRM Transitions & Fragmentation:

The protonated molecule ([M+H]⁺ at m/z 254.1) is selected as the precursor ion. Collision-induced dissociation (CID) in the collision cell produces characteristic fragment ions. The fragmentation is dominated by the cleavage of the weakest bonds, primarily the benzylic C-N bond.[1][10]

Precursor Ion (Q1) m/zProduct Ion (Q3) m/zProposed IdentityCollision Energy (eV)Use
254.1125.0[Chlorotropylium ion]⁺20 - 25Quantifier
254.191.0[Tropylium ion]⁺ (loss of Cl)35 - 40Qualifier

Note: Collision energies must be optimized empirically on the specific instrument being used.

Fragmentation Pathway and Data Interpretation

The primary fragmentation pathway involves the cleavage of the bond between the piperidine ring and the chlorobenzyl group. This is energetically favorable as it leads to the formation of a stable, resonance-stabilized chlorotropylium cation (m/z 125.0).[10] This fragment is an excellent choice for the primary quantifier ion due to its high abundance and specificity.

Fragmentation cluster_main A Precursor Ion [M+H]⁺ m/z 254.1 B Quantifier Ion [Chlorotropylium]⁺ m/z 125.0 A->B CID D Neutral Loss (Piperidine-4-carboxylic acid) A->D C Qualifier Ion [Tropylium]⁺ m/z 91.0 B->C CID E Neutral Loss (Chlorine radical) B->E

Caption: Proposed fragmentation pathway of this compound.

Identification of the compound is confirmed by the presence of both the quantifier and qualifier transitions at the expected chromatographic retention time. Quantification is performed by integrating the peak area of the quantifier transition (m/z 254.1 → 125.0) and plotting it against the concentration of the calibration standards to generate a calibration curve.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. (2013). SpringerPlus. [Link]

  • Kwan, W. P. (Anson), & Liu, H. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023). Clinical Tree. [Link]

  • Makoś, P., & Głowacka, N. (2018). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. Journal of Chromatography A. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. [Link]

  • Alnouti, Y. (2009). Bioanalytical development and validation of LC-MS/MS methods for the determination of bile acids in biological fluids.
  • Method of analysis of carboxylic acid by mass spectrometry. (n.d.).
  • Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides for High-Sensitivity Electrospray Ionization Mass Analysis. (2001). ResearchGate. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (2021). National Institutes of Health (NIH). [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility, University of Oxford. [Link]

  • Christianson, C. (n.d.). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • White, D. C., et al. (2000). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. Journal of Microbiological Methods. [Link]

  • 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. (n.d.). PubChem. [Link]

  • Eberlin, M. N., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

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Application Note: Functional Characterization of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid using Cell-Based Neurotransmitter Transporter Assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the functional characterization of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid.

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the functional characterization of this compound. The structural backbone of this molecule, featuring a piperidine-carboxylic acid moiety, bears a resemblance to known inhibitors of γ-aminobutyric acid (GABA) transporters (GATs), such as nipecotic acid and guvacine.[1][2] GATs are critical regulators of GABAergic neurotransmission, making them significant targets for therapeutic intervention in neurological disorders like epilepsy and neuropathic pain.[1] This application note presents two robust, high-throughput, cell-based assay protocols to determine the compound's inhibitory activity on GABA transporters: a direct neurotransmitter uptake assay and an indirect membrane potential assay. The methodologies are designed to be self-validating and provide quantitative data for assessing compound potency (e.g., IC₅₀).

Scientific Background: The Role of GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[1][3]

There are four main subtypes of GATs: GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11), and BGT1 (SLC6A12).[1] GAT1 is predominantly found on neurons and is the primary target for several anticonvulsant drugs, such as tiagabine.[1][2][4] Modulating the activity of these transporters with small molecules like this compound can prolong the presence of GABA in the synapse, enhancing inhibitory signaling and offering a potential therapeutic strategy.

GABASynapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell pre_neuron GABA Synthesis (from Glutamate) vesicle GABA Vesicle pre_neuron->vesicle Packaging synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Exocytosis gat1 GAT1 Transporter gaba_receptor GABA-A/B Receptors post_neuron Hyperpolarization (Inhibitory Signal) gaba_receptor->post_neuron gat3 GAT3 / BGT1 Transporters synaptic_cleft->gat1 Reuptake synaptic_cleft->gaba_receptor Binding synaptic_cleft->gat3 Reuptake

Figure 1: Simplified diagram of a GABAergic synapse showing GABA release and reuptake mechanisms.

Assay Principles for Functional Characterization

To assess the inhibitory effect of this compound on GATs, we propose two complementary cell-based assays that are amenable to high-throughput screening.

2.1. Neurotransmitter Uptake Assay: This is a direct, quantitative method to measure transporter function. The assay utilizes a fluorescent substrate that acts as a mimetic for GABA.[5][6] Cells engineered to express a specific GAT subtype will transport this substrate, leading to an increase in intracellular fluorescence. A proprietary masking dye is included in the extracellular buffer to quench the fluorescence of any substrate remaining outside the cells.[7] An inhibitor of the transporter, such as our test compound, will block the uptake of the fluorescent substrate, resulting in a reduced signal. This allows for the determination of the compound's inhibitory concentration (IC₅₀).

2.2. FLIPR Membrane Potential Assay: This assay provides an indirect but highly valuable functional readout. GATs are electrogenic, meaning they co-transport GABA with sodium (Na⁺) and chloride (Cl⁻) ions, causing a net influx of positive charge.[1] This influx depolarizes the cell membrane. The change in membrane potential can be measured in real-time using voltage-sensitive fluorescent dyes on a Fluorometric Imaging Plate Reader (FLIPR) system.[8][9][10] An effective GAT inhibitor will prevent this GABA-induced depolarization, providing a robust functional confirmation of its activity.[11]

Protocol 1: Neurotransmitter Transporter Uptake Assay

This protocol is designed to quantify the inhibition of GAT1 by this compound in a 384-well format.

UptakeWorkflow start Start plate_cells Plate HEK293-hGAT1 cells in 384-well plates start->plate_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_overnight add_compounds Add compound dilutions to cell plate incubate_overnight->add_compounds prepare_compounds Prepare serial dilutions of This compound prepare_compounds->add_compounds incubate_compounds Incubate for 10-30 min at 37°C add_compounds->incubate_compounds add_dye Add dye solution to all wells incubate_compounds->add_dye prepare_dye Prepare fluorescent substrate with masking dye prepare_dye->add_dye read_plate Read fluorescence (kinetic or endpoint) on a plate reader add_dye->read_plate analyze Analyze data: Calculate % Inhibition and IC₅₀ read_plate->analyze end End analyze->end

Figure 2: Workflow for the Neurotransmitter Transporter Uptake Assay.

3.1. Materials and Reagents

Reagent/MaterialRecommended Source/Specification
Cell LineHEK293 cells stably expressing human GAT1 (hGAT1)
Assay KitMolecular Devices Neurotransmitter Transporter Uptake Assay Kit[5]
Test CompoundThis compound (dissolved in DMSO)
Positive ControlTiagabine or Nipecotic Acid
Cell Culture MediumDMEM with 10% FBS, 1% Pen-Strep, selection antibiotic (e.g., G418)
Assay BufferHanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES
Microplates384-well, black-wall, clear-bottom, tissue culture-treated
InstrumentationFluorescence microplate reader (e.g., Molecular Devices SpectraMax® M5)

3.2. Step-by-Step Methodology

  • Cell Plating:

    • The day before the assay, seed HEK293-hGAT1 cells into 384-well plates at a density of 15,000-20,000 cells per well in a volume of 25 µL.[7]

    • Ensure a confluent monolayer forms after overnight incubation at 37°C, 5% CO₂.[7] Causality: A consistent cell number per well is critical for reproducible transporter expression and assay signal.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in assay buffer to create a concentration-response curve (e.g., from 100 µM to 1 nM final assay concentration). Include a vehicle control (DMSO only) and a positive control (e.g., Tiagabine).

  • Assay Execution:

    • Gently remove the cell culture medium from the plates.

    • Add 20 µL of the diluted test compound or control to the appropriate wells and incubate for 10-20 minutes at 37°C.[12]

    • During incubation, prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's protocol.[5]

    • Add 20 µL of the dye solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[7]

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity using a bottom-read fluorescence plate reader with appropriate excitation/emission wavelengths (as specified by the kit).

    • Data Normalization:

      • Subtract the average fluorescence of "no cell" control wells from all other wells.

      • The "vehicle control" wells represent 0% inhibition (maximum signal).

      • The "high concentration positive control" wells represent 100% inhibition (minimum signal).

    • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Min] / [Signal_Max - Signal_Min])

    • Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: FLIPR-Based Membrane Potential Assay

This protocol measures the ability of the test compound to block GABA-induced membrane depolarization in GAT1-expressing cells.

FLIPRWorkflow start Start plate_cells Plate HEK293-hGAT1 cells in 384-well plates start->plate_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_overnight load_cells Add Loading Buffer to cells incubate_overnight->load_cells prepare_dye Prepare Membrane Potential Dye Loading Buffer prepare_dye->load_cells incubate_dye Incubate for 30 min at 37°C load_cells->incubate_dye run_flipr Run FLIPR experiment: 1. Add Compound (read baseline) 2. Add GABA (read signal) incubate_dye->run_flipr prepare_plates Prepare compound plate and GABA agonist plate prepare_plates->run_flipr analyze Analyze kinetic data: Calculate inhibition of GABA response run_flipr->analyze end End analyze->end

Figure 3: Workflow for the FLIPR Membrane Potential Assay.

4.1. Materials and Reagents

Reagent/MaterialRecommended Source/Specification
Cell LineHEK293 cells stably expressing human GAT1 (hGAT1)
Assay KitMolecular Devices FLIPR Membrane Potential Assay Kit (Blue or Red)[8]
Test CompoundThis compound (dissolved in DMSO)
AgonistGABA (dissolved in assay buffer)
Assay BufferHBSS + 20 mM HEPES, pH 7.4[8]
Microplates384-well, black-wall, clear-bottom, tissue culture-treated
InstrumentationFLIPR Tetra® or FlexStation® 3 System[8]

4.2. Step-by-Step Methodology

  • Cell Plating:

    • Seed HEK293-hGAT1 cells as described in Protocol 1 (Section 3.2, Step 1). A confluent monolayer is essential for a robust signal.[9][11]

  • Dye Loading:

    • Prepare the FLIPR Membrane Potential Assay Loading Buffer according to the manufacturer's protocol.[8]

    • Remove the cell culture medium and add an equal volume of Loading Buffer to each well (e.g., 25 µL for a 384-well plate).[8]

    • Incubate the plate for 30 minutes at 37°C, 5% CO₂.[8] Causality: This incubation allows the voltage-sensitive dye to partition into the cell membrane, establishing a baseline fluorescence dependent on the resting membrane potential.

  • Compound and Agonist Plate Preparation:

    • Prepare a "compound plate" containing serial dilutions of this compound at 4x the final desired concentration.

    • Prepare an "agonist plate" containing GABA at a concentration that elicits ~80% of the maximal response (EC₈₀), also at 4x the final concentration. The EC₈₀ should be predetermined in separate experiments.

  • FLIPR Assay Execution:

    • Place the cell plate, compound plate, and agonist plate into the FLIPR instrument.

    • Set up the instrument protocol:

      • Read 1 (Baseline): Read fluorescence for 10-20 seconds.

      • Addition 1 (Compound): Add 12.5 µL from the compound plate.

      • Read 2 (Incubation): Read fluorescence for 3-5 minutes to monitor compound effects and establish a new baseline.

      • Addition 2 (Agonist): Add 12.5 µL from the agonist plate to stimulate the transporter.

      • Read 3 (Signal): Read fluorescence for 2-3 minutes to capture the depolarization signal.[9]

    • The instrument records fluorescence changes in real-time.

  • Data Analysis and Interpretation:

    • The response is typically measured as the peak fluorescence change after GABA addition minus the baseline fluorescence before GABA addition.

    • Normalize the data using vehicle control (0% inhibition) and a saturating concentration of a known inhibitor like Tiagabine (100% inhibition).

    • Calculate % inhibition for each concentration of the test compound and plot a concentration-response curve to determine the IC₅₀ value.

Expected Results and Troubleshooting

The two described assays should yield comparable potency values (IC₅₀) for an active compound, providing strong validation of its mechanism of action.

ParameterAssay 1: Uptake AssayAssay 2: Membrane Potential Assay
Readout Substrate AccumulationMembrane Depolarization
Hypothetical IC₅₀ (Tiagabine) ~0.1 µM~0.1 µM
Hypothetical IC₅₀ (Test Cmpd) To be determinedTo be determined
Z'-factor > 0.5> 0.5

Troubleshooting Tips:

  • No Response: Verify cell line expression of the GAT transporter and check the activity of the positive control. Ensure agonist/substrate concentrations are appropriate.[8]

  • High Variability: Ensure a uniform, confluent cell monolayer. Optimize pipetting speeds and heights on the FLIPR to improve mixing.[11] Check for compound precipitation or autofluorescence.

  • DMSO Effects: Keep the final concentration of DMSO in all wells consistent and typically below 0.5% to avoid solvent-induced artifacts.[8]

Conclusion

The protocols detailed in this application note provide a robust framework for characterizing the inhibitory activity of this compound on GABA transporters. By combining a direct measure of substrate uptake with a functional measure of ion transport via membrane potential changes, researchers can confidently determine the compound's potency and mechanism of action. These assays are scalable and suitable for both initial hit validation and more detailed structure-activity relationship (SAR) studies in a drug discovery context.

References

  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. [Link]

  • Molecular Devices. (n.d.). Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems. [Link]

  • E. M. Johnson et al. (2006). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1:Unit 1.22. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Molecular Devices. (n.d.). FLIPRTM Instrument Application Note. [Link]

  • Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Quick Start Guide. [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Catalog. [Link]

  • Molecular Devices. (n.d.). FLIPR - Membrane Potential Assay Kit (bulk). [Link]

  • Schöpf, M., et al. (2014). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry. [Link]

  • Bolteus, A. J., & Bordey, A. (2004). Assays for measuring extracellular GABA levels and cell migration rate in acute slices. Journal of Neuroscience Methods. [Link]

  • Whitworth, T. L., & Quick, M. W. (2001). GABA transporter function, oligomerization state, and anchoring: correlates with subcellularly resolved FRET. The Journal of Neuroscience. [Link]

  • Ho, T., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening. [Link]

  • Peilot-Sjögren, H., et al. (2012). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3159620, 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. [Link]

  • Al-Khawaja, O., et al. (2019). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules. [Link]

  • Borden, L. A., et al. (1997). 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter. British Journal of Pharmacology. [Link]

  • Hog, S., et al. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry. [Link]

  • Andersen, K. E., et al. (1995). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry. [Link]

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Application Notes and Protocols for the In Vitro Evaluation of 1-(3-Chlorobenzyl)piperidine-4-carboxylic Acid Analogs as Modulators of the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of Piperidine Analogs at the Sigma-1 Receptor

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS).[1][2] Analogs of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid are of significant interest due to their structural similarity to known ligands of the Sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface.[3] The σ1R is implicated in a wide array of cellular functions, including the modulation of ion channels, calcium signaling, and cellular stress responses, making it a compelling target for therapeutic intervention in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[3][4]

This guide provides a comprehensive framework for the in vitro characterization of this compound and its analogs. As a Senior Application Scientist, the following protocols and insights are designed to be scientifically rigorous and grounded in established methodologies. We will explore the essential assays required to determine the affinity of these compounds for the Sigma-1 receptor and to elucidate their functional activity as potential agonists or antagonists. The causality behind each experimental step is explained to ensure a thorough understanding and robust, reproducible results.

Core Experimental Workflow

The in vitro evaluation of novel piperidine analogs as Sigma-1 receptor modulators follows a logical progression from initial binding affinity determination to functional characterization. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.

Caption: General experimental workflow for the in vitro evaluation of piperidine derivatives.

Part 1: Determination of Binding Affinity via Radioligand Binding Assays

A fundamental first step in characterizing a novel compound is to determine its binding affinity for the target receptor. Radioligand binding assays are a robust and sensitive method for quantifying this interaction.[3]

Principle of the Assay

This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to the Sigma-1 receptor in a preparation of cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the inhibition constant (Ki).

Protocol: Sigma-1 Receptor Competitive Binding Assay

Materials and Reagents:

  • Test Compounds: this compound analogs, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Radioligand: [³H]-(+)-Pentazocine, a selective Sigma-1 receptor agonist.[5]

  • Membrane Preparation: Cell membranes prepared from a cell line with high expression of the Sigma-1 receptor (e.g., guinea pig liver membranes).[5][6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM), a high-affinity Sigma-1 receptor ligand.[4]

  • 96-well Plates: For incubating the assay components.

  • Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter: For detecting radioactivity.

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer. The final concentration range should typically span from 0.1 nM to 10 µM.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of the diluted test compound.

    • 50 µL of [³H]-(+)-Pentazocine (at a final concentration close to its Kd, typically 1-2 nM).

    • 100 µL of the membrane preparation (containing a predetermined optimal protein concentration).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinities
Compound IDR1 GroupR2 GroupKi (nM) for σ1R
Analog-1 HH15.2
Analog-2 3-ClH8.7
Analog-3 3-Cl4-F5.1
Analog-4 4-ClH12.8
Reference Haloperidol-3.2

Part 2: Functional Characterization of Sigma-1 Receptor Ligands

Once the binding affinity is established, it is crucial to determine the functional effect of the compound on the receptor. Does it act as an agonist, stimulating the receptor's activity, or as an antagonist, blocking its activity?

Signaling Pathways and Functional Assays

The Sigma-1 receptor modulates various signaling pathways, including calcium mobilization.[3] Therefore, a common functional assay measures changes in intracellular calcium levels in response to compound treatment.

G cluster_0 Sigma-1 Receptor Activation cluster_1 Downstream Signaling Agonist Agonist S1R Sigma-1 Receptor Agonist->S1R Binds BiP BiP S1R->BiP Dissociates from IP3R IP3 Receptor S1R->IP3R Modulates Calcium Intracellular Ca2+ IP3R->Calcium Regulates Ca2+ release Cellular Response Cellular Response Calcium->Cellular Response

Caption: Simplified signaling pathway of the Sigma-1 receptor.

Protocol: Calcium Mobilization Assay

Principle of the Assay:

This cell-based assay utilizes a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to free intracellular calcium. Agonists of the Sigma-1 receptor are expected to potentiate a calcium response, while antagonists will block the effect of a known agonist.

Materials and Reagents:

  • Cell Line: A suitable cell line endogenously or recombinantly expressing the Sigma-1 receptor (e.g., HEK293 cells).

  • Calcium Indicator Dye: Fluo-4 AM or a similar dye.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Sigma-1 Receptor Agonist: (+)-Pentazocine as a reference agonist.

  • Test Compounds: Piperidine analogs.

  • Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye according to the manufacturer's instructions.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compounds to the cells and measure the fluorescence signal over time.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compounds for a defined period, then add a fixed concentration of a known Sigma-1 receptor agonist (e.g., EC80 concentration of (+)-Pentazocine) and measure the fluorescence signal.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity before and after the addition of the compounds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Agonist Mode: Plot ΔF against the logarithm of the test compound concentration to determine the EC50 (potency) and the maximum response (efficacy).

    • Antagonist Mode: Plot the response to the agonist against the logarithm of the test compound concentration to determine the IC50, which can be used to calculate the antagonist constant (Kb).

Data Presentation: Functional Activity Profile
Compound IDAgonist EC50 (nM)% Max Response (vs. (+)-Pentazocine)Antagonist IC50 (nM)
Analog-1 >10,000<10%52.5
Analog-2 >10,000<5%28.3
Analog-3 >10,000<5%15.1
(+)-Pentazocine 150100%-

Trustworthiness and Self-Validating Systems

To ensure the integrity of the data, each assay must be a self-validating system. This is achieved through the inclusion of appropriate controls:

  • Positive Control: A known Sigma-1 receptor ligand (e.g., Haloperidol for binding, (+)-Pentazocine for functional assays) should be included in every experiment to confirm assay performance.

  • Negative Control: A vehicle control (e.g., DMSO) is essential to establish the baseline response.

  • Assay Window: The signal-to-background and signal-to-noise ratios should be monitored to ensure the assay is sensitive enough to detect compound activity.

  • Reproducibility: Key experiments should be repeated to ensure the consistency of the results.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound analogs as potential Sigma-1 receptor modulators. By systematically determining their binding affinity and functional activity, researchers can identify promising lead compounds for further development. Subsequent studies should focus on selectivity profiling against other receptors and in vivo models to validate their therapeutic potential.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • In vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. (2009). Bentham Science Publishers.
  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH. [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states. (2020). PMC. [Link]

  • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. (n.d.).
  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. (n.d.). PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

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Pharmacological Applications of Synthetic Piperidines: A-to-Z Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals underscores its significance as a privileged scaffold in drug design.[1][2] The inherent structural features of the piperidine ring allow for the fine-tuning of physicochemical properties, enhancement of biological activity and selectivity, and improvement of pharmacokinetic profiles.[3][4] This guide provides an in-depth exploration of the pharmacological applications of synthetic piperidines, focusing on two therapeutically critical areas: opioid analgesia and Alzheimer's disease treatment. We will delve into detailed protocols for the synthesis, in vitro evaluation, and in vivo assessment of representative piperidine-based drugs, Fentanyl and Donepezil, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Piperidine-Based Opioid Analgesics - The Fentanyl Archetype

Fentanyl, a potent synthetic opioid of the piperidine family, is a powerful analgesic that is 50 to 100 times more potent than morphine.[5] Its mechanism of action involves the activation of μ-opioid receptors, primarily in the central nervous system, leading to profound pain relief.[5] The following sections provide a comprehensive guide to the synthesis and evaluation of Fentanyl and its analogs.

Synthesis and Purification of Fentanyl

The synthesis of Fentanyl can be efficiently achieved through a three-step process, as optimized by Valdez et al.[6][7] This procedure offers a high-yielding and scalable route for producing Fentanyl and its derivatives.

Experimental Protocol: Three-Step Synthesis of Fentanyl [7]

  • Step 1: N-Alkylation of 4-Piperidone.

    • To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent, add 2-(bromoethyl)benzene and a base such as cesium carbonate.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by extracting the product into an organic solvent, followed by washing with saturated sodium bicarbonate solution and drying over sodium sulfate.

    • Concentrate the solution in vacuo to obtain the N-phenethyl-4-piperidone intermediate.

  • Step 2: Reductive Amination.

    • Dissolve the N-phenethyl-4-piperidone intermediate and aniline in a suitable solvent.

    • Add sodium triacetoxyborohydride and acetic acid to the mixture.

    • Stir the reaction at room temperature until completion.

    • Quench the reaction with water and extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield 4-anilino-N-phenethylpiperidine (4-ANPP).

  • Step 3: Acylation.

    • Dissolve 4-ANPP in a suitable solvent and cool the solution in an ice bath.

    • Add propionyl chloride and a non-nucleophilic base, such as diisopropylethylamine, dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by adding water and extracting the product.

    • The crude Fentanyl can be purified by recrystallization or column chromatography.

Step Reactants Reagents Product Typical Yield
14-piperidone monohydrate HCl, 2-(bromoethyl)benzeneCesium CarbonateN-phenethyl-4-piperidone88%[7]
2N-phenethyl-4-piperidone, AnilineSodium triacetoxyborohydride, Acetic Acid4-anilino-N-phenethylpiperidine (4-ANPP)91%[7]
34-ANPP, Propionyl chlorideDiisopropylethylamineFentanyl95%[7]
In Vitro Evaluation: Mu-Opioid Receptor Binding Assay

The primary mechanism of action of Fentanyl is its high affinity for the μ-opioid receptor. A competitive radioligand binding assay is a standard in vitro method to determine the binding affinity (Ki) of a test compound.[8]

Protocol: In Vitro Mu-Opioid Receptor (MOR) Antagonist Binding Assay [8]

  • Materials:

    • Cell membranes expressing the human μ-opioid receptor (hMOR).

    • Radiolabeled ligand (e.g., [³H]-DAMGO).

    • Unlabeled competitor (test compound, e.g., Fentanyl analog).

    • Assay buffer (50 mM Tris-HCl, pH 7.4).

    • Naloxone (for non-specific binding).

    • 96-well plate, cell harvester, scintillation counter.

  • Procedure:

    • In a 96-well plate, add hMOR cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).[8]

    • Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[8]

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

In Vivo Assessment: Hot Plate Test for Analgesia

The hot plate test is a widely used and reliable method for assessing the analgesic effects of drugs in animal models.[5][9]

Protocol: Hot Plate Test in Mice [9][10]

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).[10]

  • Animals: Male or female mice.

  • Procedure:

    • Administer the test compound (e.g., Fentanyl analog) or vehicle to the mice via the desired route (e.g., intravenous, intraperitoneal).

    • At a predetermined time after drug administration, place each mouse on the hot plate.

    • Record the latency time for the first sign of a pain response, such as licking a hind paw, shaking a paw, or jumping.[9] A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[10]

    • A significant increase in the latency time compared to the vehicle-treated group indicates an analgesic effect.

Structure-Activity Relationship (SAR) of Fentanyl Analogs

The potency and duration of action of Fentanyl analogs are highly dependent on the substituents on the piperidine ring.[1][11]

  • Position 3 of the Piperidine Ring: Introduction of groups larger than a methyl group at this position generally leads to a significant decrease in analgesic potency.[1] The stereochemistry (cis/trans isomerism) also plays a crucial role.[1]

  • Position 4 of the Piperidine Ring: The nature of the N-acyl group and the N-phenethyl substituent significantly influences potency. For instance, replacing the propionyl group with other acyl groups can modulate the activity.

Fentanyl_SAR Fentanyl Fentanyl Scaffold Position3 Position 3 (Piperidine Ring) Fentanyl->Position3 Modification Position4_Acyl Position 4 (N-Acyl Group) Fentanyl->Position4_Acyl Modification Position4_Phenethyl Position 4 (N-Phenethyl Group) Fentanyl->Position4_Phenethyl Modification Potency Analgesic Potency Position3->Potency Steric hindrance affects Duration Duration of Action Position3->Duration Stereochemistry influences Position4_Acyl->Potency Nature of group affects Position4_Phenethyl->Potency Substituents affect

Part 2: Piperidine-Based Therapeutics for Alzheimer's Disease - The Donepezil Case Study

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE) and is a first-line treatment for the symptomatic management of Alzheimer's disease.[8][12] By inhibiting AChE, Donepezil increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[13]

Synthesis of Donepezil

Several synthetic routes to Donepezil have been reported. A common and industrially scalable approach involves the condensation of 5,6-dimethoxy-1-indanone with N-benzyl-4-formylpiperidine.[14][15]

Experimental Protocol: Synthesis of Donepezil [14]

  • Step 1: Condensation.

    • To a solution of 5,6-dimethoxy-1-indanone in a suitable solvent (e.g., methanol), add a base such as sodium hydroxide.

    • Add N-benzyl-4-formylpiperidine to the reaction mixture and stir at room temperature.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • The resulting aldol condensation product, 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one, precipitates and can be collected by filtration.

  • Step 2: Reduction.

    • The intermediate from Step 1 is then reduced to yield Donepezil. This can be achieved using catalytic hydrogenation (e.g., with Raney nickel or Pd/C) in the presence of an acid like methanesulfonic acid.[14]

    • After the reduction is complete, the catalyst is filtered off, and the product is isolated and purified.

In Vitro Evaluation: Acetylcholinesterase Inhibition Assay

The inhibitory activity of Donepezil and its analogs on AChE is typically determined using the Ellman's spectrophotometric method.[16][17]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay [16]

  • Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[16]

  • Materials:

    • Acetylcholinesterase (AChE) enzyme.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • DTNB (Ellman's reagent).

    • Test compound (e.g., Donepezil analog).

    • Phosphate buffer (pH 8.0).

    • 96-well plate, microplate reader.

  • Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

    • For the control (100% activity), add buffer instead of the test compound. For the blank, omit the enzyme.

    • Pre-incubate the plate for a short period.

    • Initiate the reaction by adding the substrate (ATCI) and DTNB solution to all wells.

    • Measure the absorbance at 412 nm kinetically over several minutes.[16]

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100 .[16]

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

AChE_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Buffer Add Buffer Compound Add Test Compound (or Buffer for Control) Buffer->Compound Enzyme Add AChE Enzyme (or Buffer for Blank) Compound->Enzyme Substrate Add Substrate (ATCI) & DTNB Enzyme->Substrate Measure Kinetic Measurement (Absorbance at 412 nm) Substrate->Measure CalcRate Calculate Reaction Rate Measure->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition CalcIC50 Determine IC50 CalcInhibition->CalcIC50

In Vivo Assessment: Morris Water Maze Test

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.[18][19]

Protocol: Morris Water Maze Test in Mice [19][20]

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (Training):

      • Mice are trained over several days to find the hidden platform from different starting locations in the pool.

      • Each trial lasts for a set time (e.g., 60 seconds), and the time taken to find the platform (escape latency) is recorded.[19]

      • If a mouse fails to find the platform within the allotted time, it is guided to it.

    • Probe Trial (Memory Test):

      • The platform is removed from the pool, and the mouse is allowed to swim freely for a set duration.

      • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

  • Data Analysis:

    • A shorter escape latency during the acquisition phase indicates better learning.

    • In the probe trial, a significant preference for the target quadrant and more frequent platform location crossings indicate good spatial memory.

    • The performance of drug-treated animals is compared to that of vehicle-treated control animals.

Structure-Activity Relationship (SAR) of Donepezil Analogs

The SAR of Donepezil highlights the importance of its three key structural components: the indanone moiety, the piperidine ring, and the benzyl group.[12][13]

  • Indanone Moiety: This part of the molecule interacts with the peripheral anionic site (PAS) of AChE.[13] Modifications to this ring system can affect binding affinity and selectivity.

  • Piperidine Ring: The piperidine ring is crucial for interacting with the catalytic active site of AChE.[13]

  • Benzyl Group: The benzyl moiety also contributes to binding within the active site gorge. Substitutions on the benzyl ring can modulate potency and selectivity.[4]

Conclusion

Synthetic piperidines represent a highly versatile and valuable scaffold in drug discovery, with a proven track record in developing successful therapeutics. The examples of Fentanyl and Donepezil illustrate the power of the piperidine core in creating potent and selective drugs for complex diseases. The detailed protocols and insights provided in this guide are intended to empower researchers in their efforts to design and develop the next generation of piperidine-based medicines.

References

  • Vuckovic, S., Prostran, M., Ivanovic, M., Dosen-Micovic, L., Todorovic, Z., & Nesic, Z. (2009). Fentanyl analogs: structure-activity-relationship study. Current medicinal chemistry, 16(19), 2468–2474.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • Ma, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 843-858.
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • RSC Publishing. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • JoVE. (2019). Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze. Retrieved from [Link]

  • Wikipedia. (n.d.). Fentanyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. Retrieved from [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]

  • Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Oriental Journal of Chemistry, 33(4), 2051-2056.
  • National Center for Biotechnology Information. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Retrieved from [Link]

  • Patel, S., Jain, S., Gururani, R., Sharma, S., & Dwivedi, J. (2024). Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives. Medicinal Chemistry Research, 33(4), 547-577.
  • SciELO. (2020). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Retrieved from [Link]

  • SlideShare. (2016). Analgesia Hot Plat Test. Retrieved from [Link]

  • New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. Retrieved from [Link]

  • YouTube. (2022). Morris Water Maze Test for Alzheimer's Disease Model In Mice. Retrieved from [Link]

  • ResearchGate. (2009). Fentanyl Analogs: Structure-Activity-Relationship Study. Retrieved from [Link]

  • Frontiers. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Retrieved from [Link]

  • MDPI. (2021). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table 1 from Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Retrieved from [Link]

  • PubMed. (1994). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Retrieved from [Link]

  • The Center for Forensic Science Research & Education. (n.d.). Fentanyl Purity, Potency, & Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6844440B2 - Process for the preparation of donepezil.
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  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • PubMed. (1989). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Retrieved from [Link]

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Acta Chimica Slovenica, 67(1), 167-178.
  • Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and optimized experimental outcome.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two primary and highly effective methods for the synthesis of this compound:

  • N-alkylation of piperidine-4-carboxylic acid: This is a direct and common approach involving the reaction of piperidine-4-carboxylic acid with 3-chlorobenzyl chloride in the presence of a base.[1][2]

  • Reductive Amination: This method involves the reaction of piperidine-4-carboxylic acid with 3-chlorobenzaldehyde in the presence of a reducing agent.[3] This can be a one-pot reaction and is often favored for its efficiency.

Q2: How do I choose between N-alkylation and reductive amination?

A2: The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, and equipment.

  • N-alkylation is often simpler to perform on a smaller scale and utilizes readily available 3-chlorobenzyl chloride. However, it can be prone to over-alkylation and the formation of quaternary ammonium salts if not carefully controlled.[4]

  • Reductive amination can offer higher yields and is more atom-economical. It avoids the use of a halide leaving group, which can be advantageous. However, the choice of reducing agent and reaction conditions is critical to avoid side reactions.[3][5]

Q3: What are the critical parameters to control during the synthesis?

A3: Regardless of the chosen route, several parameters are crucial for a successful synthesis:

  • Stoichiometry of reactants: Precise control over the molar ratios of the amine, the benzylating agent/aldehyde, and the base/reducing agent is essential to maximize yield and minimize byproducts.

  • Reaction temperature: Temperature control is vital to manage the reaction rate and prevent side reactions. Exothermic reactions may require cooling.[4]

  • Choice of solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous solvents are often necessary to prevent unwanted hydrolysis.[1]

  • Purity of starting materials: The purity of piperidine-4-carboxylic acid and the 3-chlorobenzylating agent/aldehyde will directly impact the purity of the final product.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product over time.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., old or improperly stored).2. Incorrect reaction temperature.3. Insufficient base (for N-alkylation) or reducing agent (for reductive amination).4. Presence of water in the reaction mixture.1. Use fresh, high-purity reagents.2. Optimize the reaction temperature. For N-alkylation, gentle heating may be required.[1] For reductive amination, the temperature will depend on the chosen reducing agent.3. Increase the equivalents of the base or reducing agent incrementally.4. Ensure all glassware is oven-dried and use anhydrous solvents.[1]
Formation of Multiple Products (Poor Selectivity) 1. Over-alkylation (N-alkylation): The product is more nucleophilic than the starting material, leading to the formation of a quaternary ammonium salt.[4]2. Side reactions of the aldehyde (Reductive Amination): Cannizzaro reaction or self-condensation of the aldehyde.3. Formation of benzyl alcohol: Hydrolysis of the benzylating agent.[2]1. Use a stoichiometric amount or a slight excess of the piperidine starting material. Add the 3-chlorobenzyl chloride slowly to the reaction mixture.[4]2. Control the reaction temperature and pH. Add the reducing agent portion-wise.3. Use anhydrous conditions and a non-nucleophilic base.
Difficult Product Isolation/Purification 1. Product is highly soluble in the reaction solvent.2. Presence of unreacted starting materials or byproducts with similar polarity to the product.1. After reaction completion, adjust the pH of the aqueous solution to the isoelectric point of the amino acid to induce precipitation. The product can then be collected by filtration.[6]2. Utilize column chromatography for purification. A gradient elution may be necessary to separate closely related compounds. Recrystallization from a suitable solvent system can also be effective.
Product is an oil instead of a solid 1. Presence of impurities.2. The product may exist as a salt form depending on the workup procedure.1. Purify the product using column chromatography or recrystallization.2. Neutralize the product to its freebase form by careful pH adjustment.

III. Optimized Experimental Protocols

Protocol 1: N-Alkylation of Piperidine-4-carboxylic acid

This protocol details the synthesis of this compound via N-alkylation.

Workflow Diagram:

N_Alkylation_Workflow A 1. Dissolve Piperidine-4-carboxylic acid and Base in Solvent B 2. Add 3-Chlorobenzyl chloride dropwise A->B C 3. Heat and Stir (e.g., 60-80°C) B->C D 4. Monitor by TLC/HPLC C->D E 5. Aqueous Workup (pH adjustment) D->E If complete F 6. Isolate Crude Product (Filtration) E->F G 7. Purify (Recrystallization/Chromatography) F->G H 8. Characterize Product (NMR, MS, HPLC) G->H

Caption: N-Alkylation Experimental Workflow.

Materials:

  • Piperidine-4-carboxylic acid

  • 3-Chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)[1]

  • Dimethylformamide (DMF) or Toluene[1]

  • Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-4-carboxylic acid (1.0 eq) and the chosen solvent (e.g., DMF).

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Slowly add a solution of 3-chlorobenzyl chloride (1.0-1.1 eq) in the same solvent to the mixture at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Adjust the pH of the aqueous solution to approximately 5-7 with dilute HCl to precipitate the product.[6]

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Protocol 2: Reductive Amination

This protocol outlines the synthesis using a one-pot reductive amination approach.

Workflow Diagram:

Reductive_Amination_Workflow A 1. Mix Piperidine-4-carboxylic acid and 3-Chlorobenzaldehyde in Solvent B 2. Add Reducing Agent (e.g., NaBH(OAc)₃ or Phenylsilane) A->B C 3. Stir at Room Temperature or Gentle Heat B->C D 4. Monitor by TLC/HPLC C->D E 5. Quench Reaction D->E If complete F 6. Aqueous Workup (pH adjustment) E->F G 7. Isolate Crude Product (Extraction/Filtration) F->G H 8. Purify and Characterize G->H

Caption: Reductive Amination Experimental Workflow.

Materials:

  • Piperidine-4-carboxylic acid

  • 3-Chlorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Phenylsilane/Zn(OAc)₂[3][5]

  • Dichloromethane (DCM) or Toluene[5]

  • Acetic acid (if using NaBH(OAc)₃)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) and 3-chlorobenzaldehyde (1.0-1.1 eq) in the chosen solvent (e.g., DCM).

  • If using NaBH(OAc)₃, add it portion-wise (1.2-1.5 eq) to the stirred solution. A small amount of acetic acid can be added to catalyze imine formation.

  • If using the phenylsilane system, add phenylsilane and zinc acetate to the reaction mixture.[5]

  • Stir the reaction at room temperature for 12-24 hours. Gentle heating may be required for the phenylsilane system.[5]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution.

  • If using DCM, separate the organic layer. If using a water-miscible solvent, perform an extraction with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

IV. Data and Characterization

Table 1: Comparison of Synthetic Routes

Parameter N-Alkylation Reductive Amination
Starting Materials Piperidine-4-carboxylic acid, 3-Chlorobenzyl chloridePiperidine-4-carboxylic acid, 3-Chlorobenzaldehyde
Key Reagents Base (e.g., K₂CO₃, NaOH)Reducing Agent (e.g., NaBH(OAc)₃, Phenylsilane)
Typical Yields 70-90%[1]80-95%
Common Byproducts Quaternary ammonium salts, Benzyl alcoholOver-reduced products, Aldol condensation products
Advantages Simple setup, readily available halideHigh yields, atom-economical, milder conditions
Disadvantages Potential for over-alkylation, use of halideRequires careful control of reducing agent

Analytical Characterization:

The final product, this compound, should be characterized to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: To compare with literature values for the pure compound.

V. References

  • Barber, D. M., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(31), 8148–8155. Available from: [Link]

  • Ramesh, S., et al. (2023). Alkylation Strategy on piperidine‐4 carboxylate. ResearchGate. Available from: [Link]

  • Matassini, C., et al. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Chemistry of Heterocyclic Compounds, 54(4-5), 284-301. Available from: [Link]

  • The Royal Society of Chemistry. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. Available from: [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Available from: [Link]

  • The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. 87(13), 8819–8823. Available from: [Link]

  • Google Patents. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. Available from:

  • PubChem. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. Available from: [Link]

  • DTIC. (1992). Piperidine Synthesis. Available from: [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Available from:

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • NIH. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Available from: [Link]

  • ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. Available from: [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. 12(3), 1362-1367. Available from: [Link]

  • Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid. Available from:

  • ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]

Sources

Technical Support Center: Improving Yield in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine synthesis. As a foundational structural motif in a vast array of pharmaceuticals and agrochemicals, the efficient synthesis of piperidine derivatives is of paramount importance.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues that compromise yield and purity, providing field-proven insights and evidence-based protocols to optimize your synthetic outcomes.

Troubleshooting Guide: Common Yield-Related Issues

This section directly addresses specific experimental challenges in a question-and-answer format.

Problem 1: Low or No Conversion in the Catalytic Hydrogenation of a Pyridine Precursor.

Question: My hydrogenation of a substituted pyridine to the corresponding piperidine is sluggish or has stalled completely. What are the likely causes and how can I resolve this?

Answer: This is a frequent and multifaceted problem. The aromaticity of the pyridine ring makes it a challenging substrate for hydrogenation, and several factors can impede the reaction.[3]

Probable Causes & Recommended Solutions:

  • Catalyst Poisoning or Deactivation:

    • Cause: Pyridine and its derivatives are well-known catalyst poisons for transition metals like Palladium (Pd) and Platinum (Pt).[4] The lone pair of electrons on the nitrogen atom strongly coordinates to the metal's active sites, blocking substrate binding.[4] Sulfur-containing impurities, even at ppb levels, can also severely deactivate the catalyst.[5]

    • Solution:

      • Acidic Additives: Protonating the pyridine nitrogen with an acid (e.g., HCl, Acetic Acid) reduces its coordinating ability, thereby preventing it from poisoning the catalyst.[6] Glacial acetic acid is often a highly effective solvent for this purpose.[3][6]

      • Catalyst Selection: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often more effective and less prone to poisoning by nitrogen heterocycles than palladium-based ones.[2][6][7] Platinum oxide (PtO₂, Adams' catalyst) is also a robust choice.[3]

      • Purify Starting Material: Ensure the pyridine precursor is free from sulfur compounds or other potential poisons.

  • Insufficiently Harsh Reaction Conditions:

    • Cause: Overcoming the aromatic stabilization of the pyridine ring requires sufficient energy. Low hydrogen pressure or temperature may be inadequate.[3][8]

    • Solution:

      • Increase Pressure & Temperature: Systematically increase the hydrogen pressure (e.g., 50-80 bar) and temperature (e.g., 60-120 °C).[3][6] Monitor carefully for side reactions.

      • Improve Mass Transfer: Ensure vigorous stirring to maximize the gas-liquid interface, which is crucial for efficient hydrogenation.[8]

  • Formation of Partially Hydrogenated Intermediates:

    • Cause: The reaction may stall at di- or tetrahydropyridine intermediates due to catalyst deactivation partway through the reaction or insufficient reaction time.[3][6]

    • Solution: Increase the reaction time, increase the catalyst loading, or consider adding a fresh portion of the catalyst to drive the reaction to completion.[8]

Problem 2: My Reductive Amination Yield is Poor.

Question: I am attempting a one-pot reductive amination of a dicarbonyl compound to form a piperidine ring, but the yield is low and the reaction mixture is complex. How can I optimize this?

Answer: Reductive amination is a powerful cascade reaction, but its complexity means that several equilibrium steps must be carefully controlled to favor the desired product.

Probable Causes & Recommended Solutions:

  • Suboptimal pH:

    • Cause: The reaction requires a delicate pH balance. The initial imine formation is acid-catalyzed but requires a free amine nucleophile. If the pH is too low, the amine is fully protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated.

    • Solution: The reaction is often best performed under mildly acidic conditions. Acetic acid is frequently used as both a catalyst and a solvent component to maintain an appropriate pH.[9][10] Buffer systems can also be employed.

  • Ineffective Reducing Agent:

    • Cause: The choice of reducing agent is critical. It must be strong enough to reduce the iminium ion intermediate but not so reactive that it reduces the starting carbonyl compound before imine formation occurs.

    • Solution: Mild hydride reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards ketones and aldehydes than sodium borohydride (NaBH₄). Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at acidic pH.[10]

  • Competing Side Reactions:

    • Cause: The starting dicarbonyl compound can undergo self-condensation or other side reactions. The amine may also react with the aldehyde/ketone to form stable enamines that are difficult to reduce.

    • Solution:

      • Protecting Groups: If one carbonyl is significantly more reactive, a protecting group strategy can be employed to ensure the desired cyclization pathway.[11]

      • Stepwise Procedure: While less efficient, performing the initial condensation and the reduction in separate steps can sometimes provide better control and higher yields.

Problem 3: The Aza-Diels-Alder Reaction is Giving Low Yield or Poor Selectivity.

Question: My [4+2] cycloaddition to form a piperidine derivative is not working well. What factors should I investigate?

Answer: The Aza-Diels-Alder reaction's success is highly dependent on the electronic nature of the diene and dienophile (the imine), as well as the reaction conditions which can dictate whether the mechanism is concerted or stepwise.[12][13]

Probable Causes & Recommended Solutions:

  • Poor Diene/Dienophile Reactivity:

    • Cause: The reaction can be either normal or inverse electron-demand.[14][15] If the electronic pairing is mismatched (e.g., an electron-rich diene with an electron-rich imine), the reaction will be slow. Simple, unactivated imines are often poor dienophiles.[13]

    • Solution:

      • Activate the Imine: Attach an electron-withdrawing group to the imine nitrogen (e.g., a sulfonyl or acyl group) to lower its LUMO energy, making it more reactive towards electron-rich dienes.[14]

      • Use a Lewis Acid: A Lewis acid catalyst can coordinate to the imine nitrogen, increasing its electrophilicity and accelerating the reaction.[13][15] However, this can sometimes shift the mechanism to a stepwise Mannich-Michael pathway, affecting stereoselectivity.[13]

  • Unfavorable Reaction Conditions:

    • Cause: Temperature and solvent can significantly impact the reaction rate and selectivity.

    • Solution:

      • Solvent Screening: Perfluoroalcohols like hexafluoroisopropanol (HFIP) can promote the reaction through hydrogen bonding, acting as effective alternatives to Lewis acids.[14]

      • Temperature Optimization: While higher temperatures can increase the rate, they may also lead to the retro-Diels-Alder reaction or the formation of thermodynamic byproducts. Screen a range of temperatures to find the optimal balance.[3]

  • Low Diastereoselectivity:

    • Cause: Poor stereocontrol can result from a non-concerted reaction pathway or unfavorable transition state geometries.[3]

    • Solution: Using cyclic dienes often provides higher diastereoselectivity due to their conformationally restricted nature.[13] Chiral auxiliaries or catalysts can also be employed to achieve high stereocontrol.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine derivative has a yellow or brown tint. What is the cause and how can I fix it? A1: The discoloration is typically due to oxidation of the piperidine ring, especially upon exposure to air and light.[16] For many applications, this may not be an issue, but for high-purity requirements, purification is necessary. The most common and effective method for removing these colored impurities is distillation.[3][16] To prevent future discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber vial in a cool, dark place.[16]

Q2: I am struggling to separate my piperidine product from the pyridine starting material by distillation. Why? A2: Piperidine and pyridine form a constant boiling point mixture, known as an azeotrope, making their separation by simple fractional distillation very difficult.[1][3][16] A more effective separation technique is an acid-base extraction. By dissolving the mixture in an organic solvent and washing with a dilute aqueous acid (e.g., 1 M HCl), the more basic piperidine will be protonated and move into the aqueous layer, while the less basic pyridine remains in the organic layer.[16] The piperidine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[16] Alternatively, bubbling carbon dioxide through a solution of the mixture can selectively precipitate piperidine as a solid carbonate salt, which can be removed by filtration.[3][17]

Q3: My solution of piperidine in DMF crystallized during storage. What happened? A3: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[3][16][18] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with trace acidic gases (like HCl from nearby reagents) to form salts like piperidine hydrochloride.[3][18] To resolve this, you can try gently warming the solution to redissolve the crystals or prepare a fresh solution, ensuring it is stored in a tightly sealed container away from potential acid sources.[16]

Q4: How does solvent choice impact my piperidine synthesis? A4: Solvent choice is critical and can influence reaction rates, equilibria, and even the reaction mechanism.[19][20] For N-alkylation reactions, polar aprotic solvents like DMF or acetonitrile are generally preferred as they can stabilize charged intermediates.[16] For hydrogenations, protic solvents like acetic acid or ethanol are often used to facilitate proton transfer and maintain catalyst activity.[3][6] Kinetic studies have shown that solvent polarity and dielectric constant can significantly alter the activation energy of a reaction, with different solvents favoring different transition states.[19][20] Therefore, a solvent screen is a highly recommended step in optimizing any piperidine synthesis.

Key Protocols & Methodologies
Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine

This protocol provides a general guideline for the hydrogenation of a pyridine derivative using a robust catalyst system.

  • Reactor Setup: To a high-pressure hydrogenation vessel, add the substituted pyridine (1.0 equivalent) and a solvent such as glacial acetic acid or methanol.

  • Catalyst Addition: Under an inert atmosphere, add the chosen catalyst. Platinum(IV) oxide (PtO₂, 1-5 mol%) or 5% Rhodium on Carbon (Rh/C, 5-10 mol% w/w) are excellent starting points.[3]

  • Hydrogenation: Seal the reactor. Purge the system thoroughly with nitrogen, followed by several purges with hydrogen gas.

  • Execution: Pressurize the reactor to the target pressure (e.g., 5-10 bar for initial screening, up to 70 bar for difficult substrates) and begin vigorous stirring.[3][8] Heat the reaction to the desired temperature (e.g., 25-80 °C).[6]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Purification: Remove the catalyst by filtering the reaction mixture through a pad of Celite®.[3] The filtrate can then be concentrated under reduced pressure. The crude product can be purified further by distillation, crystallization, or column chromatography.[1][3]

Visualizations and Workflows
Troubleshooting Workflow for Low Hydrogenation Yield

G start Low Yield in Pyridine Hydrogenation catalyst Check Catalyst System start->catalyst conditions Assess Reaction Conditions start->conditions substrate Evaluate Substrate Purity start->substrate sub_catalyst1 Poisoning Suspected? catalyst->sub_catalyst1 sub_conditions1 Increase H2 Pressure and/or Temperature conditions->sub_conditions1 sub_substrate1 Purify Starting Material (Distillation/Chromatography) substrate->sub_substrate1 sub_catalyst2 Change Catalyst Type (e.g., Pd/C -> Rh/C or PtO2) sub_catalyst1->sub_catalyst2 No sub_catalyst3 Add Acidic Co-solvent (e.g., Acetic Acid) sub_catalyst1->sub_catalyst3 Yes end Improved Yield sub_catalyst2->end sub_catalyst3->end sub_conditions2 Increase Reaction Time or Catalyst Loading sub_conditions1->sub_conditions2 sub_conditions2->end sub_substrate1->end

Caption: A logical workflow for diagnosing and solving low yield in pyridine hydrogenation reactions.

Mechanism of Catalyst Poisoning by Pyridine

G cluster_0 Catalyst Surface catalyst Metal Active Site (e.g., Pd, Pt) product Piperidine Product catalyst->product Successful Reaction pyridine Pyridine Substrate blocked Blocked Active Site (No Reaction) pyridine->blocked Strong Coordination of N Lone Pair h2 H₂ h2->catalyst Binds for Hydrogenation

Caption: Pyridine's nitrogen lone pair deactivates the catalyst by blocking the active site.

Factors Influencing Pictet-Spengler Reaction Outcome

G center Pictet-Spengler Reaction temp Temperature center->temp catalyst Acid Catalyst (Type & Conc.) center->catalyst solvent Solvent Polarity center->solvent substrate Substrate Sterics & Electronics center->substrate outcome Yield & Diastereoselectivity temp->outcome sub_temp Low Temp -> Kinetic Product High Temp -> Thermodynamic temp->sub_temp catalyst->outcome sub_catalyst Brønsted vs. Lewis Acid Can alter mechanism catalyst->sub_catalyst solvent->outcome substrate->outcome

Caption: Key experimental variables that control the yield and selectivity of the Pictet-Spengler reaction.

References
  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Suda, Y., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin. [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Paradis, J., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • Yoon, H., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Yoon, H., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Maxted, E. B., & Walker, A. G. (1948). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed). [Link]

  • Sam, J. A., & Savage, G. P. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]

  • Unknown. (2025). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. ResearchGate. [Link]

  • Silva, R., et al. (2019). Influence of piperidine concentration on the yield of (Z). ResearchGate. [Link]

  • Unknown. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Varghese, B., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

  • Unknown. (n.d.). Reductive amination and amide synthesis. Reagents and conditions: (a). ResearchGate. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Unknown. (2025). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. ResearchGate. [Link]

  • Varghese, B., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Unknown. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹. ResearchGate. [Link]

  • Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. [Link]

  • Unknown. (n.d.). A kind of purification method of high-purity piperidine.
  • De, S. K. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Unknown. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. [Link]

  • Unknown. (n.d.). Chapter 16. Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. ResearchGate. [Link]

  • Boger, D. L., et al. (2022). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

Sources

Technical Support Center: Purification of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity in your experiments.

Introduction to Purification Challenges

This compound is a piperidine derivative, a class of compounds widely used in the synthesis of pharmaceuticals.[1] The purification of this specific molecule can be complex due to a combination of its chemical properties and the potential for various impurities to form during its synthesis. Common challenges include removing unreacted starting materials, byproducts from side reactions, and degradation products. The presence of both a basic piperidine nitrogen and an acidic carboxylic acid group gives the molecule amphoteric properties, which can complicate purification by standard chromatographic and extraction methods.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to navigate these purification hurdles effectively.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the purification of this compound.

Issue 1: Poor Separation During Column Chromatography

Question: I'm observing significant peak tailing and poor separation of my target compound during silica gel column chromatography. What could be the cause and how can I fix it?

Answer:

Peak tailing with piperidine derivatives on silica gel is a common issue. This is often due to strong interactions between the basic nitrogen of the piperidine ring and the acidic silanol groups on the silica surface. This interaction can lead to non-uniform migration of the compound through the column, resulting in broad, tailing peaks.

Recommended Solutions:

  • Mobile Phase Modification: To mitigate this, you can add a small amount of a basic modifier to your eluent.[1]

    • Triethylamine (TEA): Adding 0.1-1% triethylamine to your solvent system (e.g., dichloromethane/methanol) can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.[1]

    • Ammonia: A solution of methanol saturated with ammonia can also be effective.

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is less acidic than silica and can be a better choice for purifying basic compounds.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier like trifluoroacetic acid or formic acid) can provide excellent separation. It has been noted that for some piperidine derivatives, adjusting the mobile phase pH or adding buffers can improve peak shape in HPLC.[2]

Issue 2: Difficulty with Crystallization

Question: I'm struggling to crystallize this compound from my crude reaction mixture. It either oils out or remains in solution. What crystallization techniques can I try?

Answer:

Crystallization is a powerful purification technique, but finding the right conditions can be challenging. The issue of "oiling out" occurs when the compound's solubility in the chosen solvent is too high at the temperature of crystallization, or when impurities are inhibiting crystal lattice formation.

Recommended Solutions:

  • Solvent Screening: Systematically screen a variety of solvents with different polarities. Good single solvents for crystallization are those in which the compound is sparingly soluble at room temperature but readily soluble when heated. For two-solvent systems, dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity persists.

  • Salt Formation: A highly effective strategy for purifying compounds with both acidic and basic functionalities is to form a salt.

    • Acid Addition Salts: Reacting your compound with a suitable acid can yield a crystalline salt that is often easier to purify than the free base. For instance, the hydrochloride salt of this compound is commercially available, indicating it is a stable, crystalline solid.[3] You can form the hydrochloride salt by treating a solution of your compound with HCl (e.g., as a solution in ether or isopropanol). Other organic acids like tartaric acid or oxalic acid can also be used to form crystalline salts.[4]

    • Base Addition Salts: Alternatively, you can form a salt by reacting the carboxylic acid group with a base.

Issue 3: Presence of Persistent Impurities

Question: After initial purification, I still see persistent impurities in my NMR or LC-MS analysis. What are the likely sources of these impurities and how can I remove them?

Answer:

Persistent impurities in the synthesis of piperidine derivatives can arise from several sources, including unreacted starting materials, byproducts of the synthetic route, and degradation products.

Common Impurities and Removal Strategies:

Impurity TypePotential SourceRecommended Purification Strategy
Unreacted Starting Materials Incomplete reactionOptimize reaction conditions (time, temperature, stoichiometry). Utilize column chromatography with an appropriate solvent system.
Byproducts from Side Reactions Non-specific reactionsRecrystallization or salt formation can be effective in separating byproducts with different physicochemical properties.
Oxidation Products Exposure to air, especially at elevated temperaturesPiperidines can be susceptible to oxidation, which may lead to discoloration.[1] Minimize exposure to air and heat. Purification by column chromatography can remove colored impurities.
Residual Solvents Incomplete removal after reaction or extractionDry the product under high vacuum, possibly with gentle heating.
Experimental Workflow for Purification

Here is a general workflow that can be adapted for the purification of this compound.

PurificationWorkflow Crude_Product Crude Product Aqueous_Workup Aqueous Workup (Acid/Base Extraction) Crude_Product->Aqueous_Workup Solvent_Removal Solvent Removal Aqueous_Workup->Solvent_Removal Purification_Choice Choice of Purification Method Solvent_Removal->Purification_Choice Column_Chromatography Column Chromatography (with modified eluent) Purification_Choice->Column_Chromatography Crystallization Crystallization/ Salt Formation Purification_Choice->Crystallization Final_Product Pure Product Column_Chromatography->Final_Product Crystallization->Final_Product Analysis Purity Analysis (NMR, LC-MS) Final_Product->Analysis

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for this compound?

A1: A good starting point is to use thin-layer chromatography (TLC) to screen different solvent systems. Begin with a moderately polar system like 95:5 dichloromethane:methanol. Spot your crude material on a TLC plate and develop it in this solvent system. If the Rf value is too low, increase the polarity by increasing the methanol concentration. If it's too high, decrease the polarity. Aim for an Rf of around 0.3 for your target compound. Remember to add 0.1-1% triethylamine to the eluent to reduce tailing.[1]

Q2: Can I use an extraction to purify my compound?

A2: Yes, a liquid-liquid extraction can be a useful initial purification step. Due to the amphoteric nature of your compound, you can manipulate the pH of the aqueous phase to selectively extract it.

  • Dissolve your crude product in an organic solvent (e.g., ethyl acetate).

  • Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities. Your product, being a base, may also partition into the aqueous layer.

  • Then, wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Your product, being an acid, may partition into this aqueous layer.

  • Careful pH adjustment and back-extraction will be necessary to recover your product from the aqueous layers.

Q3: My purified compound is a yellowish oil, but I expect a white solid. What does this indicate?

A3: A yellowish color can indicate the presence of oxidation products or other colored impurities.[1] Piperidine derivatives can be susceptible to oxidation. If your compound is an oil instead of a solid, it suggests it is not yet pure. Impurities can depress the melting point and prevent crystallization. Further purification by column chromatography or by converting it to a crystalline salt should be attempted.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive technique for assessing purity and confirming the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) can be used to quantify the purity of your product.

References

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Google Patents. (n.d.). Process for Preparation of Piperidine Carboxylic Acid.

Sources

Technical Support Center: HPLC Analysis of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the separation of this compound. As a zwitterionic molecule, containing both a basic piperidine nitrogen and an acidic carboxylic acid group, this analyte presents unique chromatographic challenges. This document provides a structured, in-depth approach to troubleshooting common issues, rooted in the fundamental principles of separation science.

Understanding the Analyte: The Zwitterionic Challenge

This compound is a zwitterion. Its charge state is highly dependent on the pH of the mobile phase, which is the most critical parameter controlling its retention and peak shape in reversed-phase HPLC.[1][2]

  • At Low pH (e.g., < 3.5): The carboxylic acid group is protonated (neutral), and the piperidine nitrogen is protonated (positive charge). The molecule behaves as a moderately polar cation.

  • At Mid-range pH (e.g., 4-8): Both groups can be ionized, forming a zwitterion with both a positive and negative charge, leading to high polarity and potentially poor retention on reversed-phase columns.[3]

  • At High pH (e.g., > 9): The carboxylic acid is deprotonated (negative charge), and the piperidine nitrogen is neutral. The molecule behaves as an anion.

This pH-dependent behavior is the root cause of many separation issues. Inconsistent pH control leads to variable retention times and poor peak shapes.[4][5]

cluster_pH Analyte Charge State vs. Mobile Phase pH Low_pH Low pH (e.g., < 3.5) Carboxylic Acid: Neutral (COOH) Piperidine: Cationic (NH+) Overall Charge: +1 Mid_pH Mid pH (e.g., 4-8) Carboxylic Acid: Anionic (COO-) Piperidine: Cationic (NH+) Overall: Zwitterionic Low_pH->Mid_pH Increase pH High_pH High pH (e.g., > 9) Carboxylic Acid: Anionic (COO-) Piperidine: Neutral (N) Overall Charge: -1 Mid_pH->High_pH Increase pH

Caption: Effect of mobile phase pH on the ionization state of the analyte.

Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing severely?

Answer: Peak tailing is the most common issue for this type of compound and is typically caused by secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the surface of silica-based HPLC columns.[6]

Solutions:

  • Control Mobile Phase pH: The most effective solution is to lower the mobile phase pH. By adding an acid like formic acid or trifluoroacetic acid (TFA) to bring the pH to between 2.5 and 3.5, you protonate the surface silanol groups (Si-OH → Si-OH₂⁺), minimizing their ability to interact with the positively charged analyte.[7]

  • Use a Modern, End-Capped Column: High-purity, base-deactivated, and end-capped columns have fewer free silanol groups, significantly reducing the potential for tailing.

  • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can occupy the active silanol sites, but this can suppress ionization in MS detection and is less common in modern practice.

Q2: My retention time is shifting from one injection to the next. What's wrong?

Answer: Retention time variability for an ionizable compound like this almost always points to inadequate pH control.[1][5]

Solutions:

  • Use a Buffer: Your aqueous mobile phase component must be buffered. If you are only adding acid (e.g., 0.1% formic acid), the pH is not robustly controlled. Use a buffer system like a 10-20 mM formate or phosphate buffer, ensuring the pH is at least 1.5-2 units away from the analyte's pKa values.[5]

  • Ensure Proper Mixing: If using a gradient with an online mixer, ensure the mixer is functioning correctly. Premixing mobile phases can sometimes resolve issues, though it's less convenient.[8]

  • Check for Leaks: A leak in the pump or flow path can cause pressure fluctuations and lead to shifting retention times.

Q3: I have very little or no retention on my C18 column. How can I increase it?

Answer: The zwitterionic form of the molecule at neutral pH is highly polar and will have low affinity for the non-polar C18 stationary phase.[3]

Solutions:

  • Optimize Mobile Phase pH: As discussed, moving to a low pH (~2.5-3.5) will make the molecule a cation. While this helps with peak shape, you may still need to adjust the organic content.

  • Decrease Organic Solvent Percentage: Reduce the amount of acetonitrile or methanol in your mobile phase. This will increase the retention of your analyte in a reversed-phase system.

  • Consider an Ion-Pairing Reagent: Using an anionic ion-pairing reagent like heptafluorobutyric acid (HFBA) can pair with the protonated piperidine group, increasing the overall hydrophobicity and retention of the analyte.[9] This is particularly useful if the compound is still poorly retained at low pH.

  • Switch Column Chemistry: If reversed-phase is not providing adequate retention, consider alternative modes of chromatography. A mixed-mode column (combining reversed-phase and ion-exchange properties) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be highly effective for polar, zwitterionic compounds.[10][11]

Systematic Troubleshooting Guide

Before adjusting method parameters, always perform a basic system check. Many "method" problems are actually hardware-related.[8][12]

cluster_system Tier 1: System & Consumables Check cluster_method Tier 2: Method Parameter Optimization cluster_solutions Tier 3: Solutions Start Observe Chromatographic Issue (Tailing, Drifting RT, Poor Retention) System_Check Q: Is the system ready? - Check for leaks - Verify solvent lines - Purge pumps Start->System_Check Mobile_Phase_Check Q: Is the mobile phase correct? - Freshly prepared? - Correct composition? - Properly degassed? System_Check->Mobile_Phase_Check System OK Peak_Tailing Problem: Peak Tailing Mobile_Phase_Check->Peak_Tailing Consumables OK Retention_Drift Problem: Retention Time Drift Mobile_Phase_Check->Retention_Drift Poor_Retention Problem: Poor Retention Mobile_Phase_Check->Poor_Retention Sol_pH Lower Mobile Phase pH (e.g., 2.5-3.5 with acid) Peak_Tailing->Sol_pH Sol_Column Use Base-Deactivated Column Peak_Tailing->Sol_Column Retention_Drift->Sol_pH Sol_Buffer Introduce a Buffer (e.g., 10mM Formate) Retention_Drift->Sol_Buffer Poor_Retention->Sol_pH Sol_Organic Decrease % Organic Solvent Poor_Retention->Sol_Organic Sol_Alt_Mode Switch to Mixed-Mode or HILIC Column Poor_Retention->Sol_Alt_Mode

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental Protocols & Data
Baseline Reversed-Phase HPLC Method Protocol

This starting protocol is designed to provide good peak shape and reasonable retention. Optimization will likely be required.

ParameterRecommended SettingRationale & Comments
Column Modern, Base-Deactivated C18 (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µmA high-quality, end-capped column is crucial to minimize silanol interactions that cause peak tailing.[6]
Mobile Phase A 10 mM Ammonium Formate in Water, adjust pH to 3.0 with Formic AcidThe buffer provides pH stability for reproducible retention.[5] The low pH protonates silanols and the analyte's amine group.
Mobile Phase B AcetonitrileA common, low-viscosity organic modifier with good UV transparency.[13]
Gradient 10% B to 70% B over 15 minutesA generic gradient to elute the compound and any potential impurities. Adjust based on initial results.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControls viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLStart low to avoid column overload, which can cause peak fronting.[7]
Detection UV at 210 nm and 254 nmThe chlorobenzyl group will have absorbance around 254 nm. 210 nm is a more universal wavelength for detection.
Sample Diluent Mobile Phase A / Acetonitrile (90:10)Dissolving the sample in a solvent weaker than or equal to the initial mobile phase is critical to prevent peak distortion.[7]
Troubleshooting Data Scenarios
Observed ProblemPotential CauseRecommended Action
Peak elutes at void volume with tailing Insufficient retention and secondary interactions.Lower the starting %B in the gradient to 5%. Ensure mobile phase pH is firmly at 3.0.
Symmetrical peak but poor retention Analyte is too polar for the conditions.Lower %B further. If still poor, consider adding an ion-pairing agent or switching to a mixed-mode/HILIC column.[3][10][11]
Broad, tailing peak with sufficient retention Strong secondary silanol interactions persist.Ensure the column is a modern, base-deactivated type. Consider using 0.1% TFA instead of formic acid for stronger silanol suppression.
Split or shouldered peak Column inlet frit partially blocked; sample solvent incompatible with mobile phase; co-elution.1. Replace guard column or reverse-flush analytical column. 2. Ensure sample is dissolved in the initial mobile phase. 3. Adjust gradient to improve resolution.[7]
References
  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Available at: [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • Kazoka, H., et al. (2005). Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 737-744. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzoylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]

  • Wang, Q., et al. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. Journal of Chromatography A, 1187(1-2), 193-200. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • Foley, J. P., & May, W. E. (1994). Influence of pH on retention and selectivity in micellar liquid chromatography: consequences of micellar-induced shifts of ionization constants. Analytical Chemistry, 66(3), 327-334. Available at: [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Available at: [Link]

  • Vanhoenacker, G., et al. (2019). Hydrophilic interaction liquid chromatography method development and validation for the assay of HEPES zwitterionic buffer. Journal of Pharmaceutical and Biomedical Analysis, 174, 307-314. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?. Available at: [Link]

  • Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column. Available at: [Link]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Available at: [Link]

  • Vibrant Pharma Inc. (n.d.). 1-(3-Chloro-benzyl)-piperidine-4-carboxylic acid hydrochloride. Available at: [Link]

  • Reddy, G. S., et al. (2010). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Journal of Liquid Chromatography & Related Technologies, 33(15), 1431-1441. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. Available at: [Link]

  • PubChem. (n.d.). Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate. Available at: [Link]

  • Kumar, A., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(8), 959-970. Available at: [Link]

  • Guillarme, D., & Veuthey, J. L. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 25(16), 3647. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Available at: [Link]

  • Richardson, S. L., et al. (2019). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(8), 1547-1554. Available at: [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

Sources

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted piperidines. As one of the most ubiquitous N-heterocycles in pharmaceuticals and natural products, the piperidine ring is a critical scaffold for drug development professionals.[1][2][3] However, its synthesis is often plagued by competing side reactions that can diminish yields, complicate purification, and compromise stereochemical integrity.

This guide is designed for researchers and scientists to troubleshoot common issues encountered during piperidine synthesis. It provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to optimize your synthetic routes.

Section 1: Troubleshooting Guide by Synthetic Route

This section addresses specific problems encountered in the most common synthetic pathways to substituted piperidines.

Route A: Catalytic Hydrogenation of Pyridines

The reduction of the stable pyridine ring is a direct but challenging route to the piperidine core. Success hinges on careful control of reaction conditions and catalyst selection.[4]

Question: My pyridine reduction has stalled. What is causing the low (or no) conversion?

Answer: Low conversion in pyridine hydrogenation is typically linked to catalyst activity or insufficient reaction conditions. Here are the primary causes and solutions:

  • Catalyst Deactivation/Poisoning: The catalyst is the heart of the reaction. Its activity can be compromised by impurities in the starting material (e.g., sulfur compounds) or solvents.[4][5]

    • Solution 1: Purify Starting Materials. Ensure your substituted pyridine is free from potential catalyst poisons. Distillation or recrystallization of the starting material may be necessary.

    • Solution 2: Use a Fresh Catalyst. Catalyst batches can vary in activity. Always test a new catalyst on a small-scale, known reaction.[5] Consider using a more poison-resistant catalyst, such as rhodium on carbon (Rh/C), which can be more effective than palladium-based catalysts for some substrates.[4][5]

  • Insufficient Hydrogen Pressure or Mass Transfer: The reduction requires sufficient hydrogen availability at the catalyst surface.

    • Solution: Optimize Reaction Parameters. Gradually increase hydrogen pressure. Ensure vigorous stirring to improve gas-liquid mixing and prevent the reaction from becoming mass-transfer limited.[5]

  • Reaction Temperature is Too Low: Overcoming the aromaticity of the pyridine ring requires a certain activation energy.[4]

    • Solution: Increase Temperature Cautiously. Gradually increase the reaction temperature while monitoring for the formation of byproducts, particularly those from over-reduction.[5]

Question: I'm seeing significant amounts of ring-opened byproducts. How can I prevent over-reduction?

Answer: Over-reduction, or hydrogenolysis, is the cleavage of the C-N bond in the newly formed piperidine ring, leading to acyclic amine impurities.[5] This is a classic side reaction, especially under harsh conditions.

  • Mechanism: The thermodynamic stability of the C-N bond is challenged by aggressive catalysts and high temperatures/pressures, leading to cleavage and the formation of species like pentylamines.[5]

  • Preventative Measures:

    • Catalyst Selection is Critical: Rhodium-based catalysts (e.g., Rh/C) are often superior to Palladium (Pd/C) or Raney Nickel for selectively hydrogenating the ring without significant C-N bond cleavage.[5]

    • Moderate Reaction Conditions: Avoid excessively high temperatures and pressures. Lower temperatures generally favor the desired hydrogenation over C-N bond scission.[5] Finding the optimal balance where pyridine reduction proceeds efficiently without significant byproduct formation is key.

    • Use of Additives: In some cases, the addition of an acid like HCl can protonate the nitrogen, modulating its coordinating ability and potentially suppressing hydrogenolysis.[4]

Troubleshooting Pyridine Reduction: A Decision Tree

G start Problem in Pyridine Reduction issue Identify Primary Issue start->issue low_conversion Low / No Conversion issue->low_conversion Low Yield over_reduction Over-Reduction (Ring Opening) issue->over_reduction Impurity Profile partial_reduction Partial Reduction (e.g., Tetrahydropyridine) issue->partial_reduction Impurity Profile check_catalyst Is Catalyst Active & Fresh? low_conversion->check_catalyst sol_catalyst Solution: - Purify Pyridine - Use Fresh/Robust Catalyst (e.g., Rh/C) check_catalyst->sol_catalyst No check_conditions Are H2 Pressure & Temp Sufficient? check_catalyst->check_conditions Yes sol_conditions Solution: - Increase H2 Pressure Incrementally - Increase Temperature Cautiously check_conditions->sol_conditions No check_catalyst_or Using Pd/C or Raney Ni? over_reduction->check_catalyst_or sol_catalyst_or Solution: - Switch to Rhodium-based catalyst (Rh/C) check_catalyst_or->sol_catalyst_or Yes check_conditions_or Are Temp / Pressure Too High? check_catalyst_or->check_conditions_or No sol_conditions_or Solution: - Reduce Temperature - Optimize H2 Pressure check_conditions_or->sol_conditions_or Yes check_time Is Reaction Time Sufficient? partial_reduction->check_time sol_time Solution: - Increase Reaction Time - Increase Catalyst Loading check_time->sol_time No

Caption: Decision tree for troubleshooting pyridine reduction.

Route B: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds, converting a carbonyl group and an amine into a more substituted amine via an imine or iminium ion intermediate.[6][7]

Question: My reductive amination is slow and gives low yields. How can I improve it?

Answer: Sluggish reductive aminations are often due to inefficient imine formation or an inappropriate choice of reducing agent.

  • Inefficient Imine/Iminium Formation: The first step is the reversible formation of an imine or iminium ion.[7] This equilibrium can be unfavorable.

    • Solution 1: Water Removal. Since water is a byproduct of imine formation, removing it can drive the reaction forward. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄.

    • Solution 2: pH Control. The reaction is often catalyzed by weak acids. The pH should be maintained between 4-6 to facilitate both carbonyl activation and ensure the amine remains sufficiently nucleophilic.

  • Incorrect Reducing Agent: The choice of reducing agent is the most critical factor. The agent must selectively reduce the imine/iminium ion without reducing the starting carbonyl compound.[7]

Reducing AgentCommon SolventsKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THFHighly Recommended. Mild and selective for imines/iminiums in the presence of aldehydes.[8][9] Can be used in a one-pot procedure. Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOHEffective and selective at acidic pH. Highly toxic (releases HCN gas at low pH). Use with extreme caution.[9]
Sodium Borohydride (NaBH₄) MeOH, EtOHWill reduce aldehydes and ketones. Must be added after imine formation is complete (two-step, one-pot procedure).[7][9] Less selective and can lead to alcohol byproducts.
Catalytic Hydrogenation (H₂/Pd-C) MeOH, EtOH, EtOAc"Greener" option. Can reduce other functional groups (e.g., alkenes, nitro groups). Catalyst can be poisoned.[7]
Route C: N-Alkylation of a Pre-existing Piperidine

Directly alkylating the nitrogen of a piperidine ring is a common functionalization strategy, but it is famously susceptible to a key side reaction.

Question: I'm trying to mono-alkylate my piperidine, but I'm getting a significant amount of a water-soluble byproduct. What is happening?

Answer: You are observing over-alkylation, which results in the formation of a quaternary ammonium salt.[8][10] This is arguably the most common side reaction in piperidine N-alkylation.

  • Causality: The product of the initial reaction, a tertiary amine, is often more nucleophilic and less sterically hindered than the starting secondary amine (piperidine).[8] This makes it highly susceptible to reacting with another equivalent of your alkylating agent, leading to the quaternary salt.

  • Proven Solutions to Prevent Over-Alkylation:

    • Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[8]

    • Slow Addition of Alkylating Agent: This is the most effective strategy. Use a syringe pump to add the alkylating agent slowly over several hours.[8][11] This maintains a low concentration of the alkylating agent, ensuring it is more likely to react with the more abundant secondary amine rather than the newly formed tertiary amine.[8]

    • Choice of Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the alkylation.[10][11]

    • Consider Reductive Amination: As an alternative to direct alkylation with halides, reductive amination of the piperidine with an appropriate aldehyde or ketone is an excellent method that completely avoids the possibility of over-alkylation.[8]

N-Alkylation vs. Over-Alkylation Pathway

G Piperidine Piperidine (Secondary Amine) AlkylHalide1 + R-X Piperidine->AlkylHalide1 TertiaryAmine Desired Product (Tertiary Amine) AlkylHalide1->TertiaryAmine Desired Reaction (k1) AlkylHalide2 + R-X QuatSalt Side Product (Quaternary Salt) AlkylHalide2->QuatSalt Over-alkylation (k2 > k1 often) TertiaryAmine->AlkylHalide2

Caption: Reaction pathway of N-alkylation and the competing over-alkylation.

Section 2: General FAQs

Q1: What are the best general strategies for purifying substituted piperidines? A1: Purification can be challenging due to the basic nature of the piperidine nitrogen.

  • Column Chromatography: Often effective, but tailing can be an issue. Pre-treating silica gel with a small amount of triethylamine (~1%) in the eluent can neutralize acidic sites and improve peak shape.

  • Acid/Base Extraction: Exploit the basicity of the nitrogen. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The protonated piperidine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the purified product back into an organic solvent.[12]

  • Salt Formation/Recrystallization: If the product is a solid, forming a salt (e.g., hydrochloride) can facilitate purification by recrystallization.[13] The free base can be regenerated afterward.[13]

Q2: How can I best control stereochemistry during piperidine synthesis? A2: Controlling diastereoselectivity is a major challenge and depends heavily on the synthetic route.

  • Substrate Control: Use a starting material with existing stereocenters that can direct the approach of reagents. Chiral auxiliaries attached to the nitrogen can also effectively bias the stereochemical outcome.[14]

  • Reagent Control: The choice of reagent dictates the outcome. For example, in reductions, bulky reducing agents may selectively approach from the less hindered face of a molecule.[14]

  • Catalyst Control: In metal-catalyzed reactions like hydrogenation or cyclization, chiral ligands on the metal center are used to create an asymmetric environment, leading to the preferential formation of one enantiomer or diastereomer.[1][2]

Section 3: Key Experimental Protocols

Protocol 1: Optimized Catalytic Hydrogenation of a Substituted Pyridine

This protocol for the reduction of a 3-substituted pyridine focuses on minimizing over-reduction.

  • Reactor Setup: In a high-pressure reactor, add the 3-substituted pyridine (1.0 eq) and a solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: Under an inert atmosphere, add the Rh/C catalyst (typically 1-5 mol%). Rhodium is chosen to minimize C-N bond cleavage.[5]

  • Reaction Execution: Seal the reactor. Purge with nitrogen, then fill with hydrogen gas to the desired pressure (e.g., 5-10 atm). Stir the reaction mixture vigorously at a moderate temperature (e.g., 40-60 °C).[5]

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS, checking for the disappearance of starting material and the formation of partially hydrogenated intermediates.

  • Workup: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

  • Purification: Remove the solvent under reduced pressure. If acetic acid was used, basify the residue with an aqueous solution of NaOH until pH > 10. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified if necessary.[5]

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This one-pot protocol is highly reliable for synthesizing N-substituted piperidines while avoiding common side reactions.[8]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the reaction mixture. This reagent is mild enough not to reduce the starting carbonyl.[8][9]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if needed.[8]

Reductive Amination Workflow

G start Start: Carbonyl + Amine mix Mix in Anhydrous Solvent (e.g., DCE) start->mix form_imine Stir 30 min @ RT (Imine Formation) mix->form_imine add_reductant Add NaBH(OAc)3 (1.5 eq) form_imine->add_reductant monitor Monitor Reaction (TLC / LC-MS) add_reductant->monitor complete Reaction Complete? monitor->complete complete->monitor No quench Quench with sat. NaHCO3 (aq) complete->quench Yes extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify end Final Product purify->end

Caption: Experimental workflow for optimized reductive amination.

Section 4: References

  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis.

  • BenchChem. (2025). Strategies to control diastereoselectivity in piperidine synthesis.

  • BenchChem. (2025). Technical Support Center: Synthesis of Piperidine from Pyridine.

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.

  • BenchChem. (2025). Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives.

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones.

  • BenchChem. (2025). Minimizing side products in 3,3-Dipropylpiperidine reactions.

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Substituted Piperidines from 1-Aminohex-5-en-3-ol.

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines.

  • Taylor & Francis Online. (n.d.). Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. [Link]

  • ResearchGate. (2022). The importance of piperidines and their synthesis via reduction of pyridines. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

Reaction condition optimization for amide coupling of piperidine carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Reaction Condition Optimization for Amide Coupling of Piperidine Carboxylic Acids

Welcome to the Technical Support Center. This guide is structured for researchers, scientists, and drug development professionals who are navigating the complexities of amide bond formation with piperidine carboxylic acids. The inherent structural features of these substrates, such as steric hindrance and the basicity of the piperidine nitrogen, often present unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

This section addresses specific experimental failures and provides a systematic approach to identifying and resolving the root cause.

Problem 1: My reaction shows low or no product yield. What's wrong?

Low conversion is one of the most frequent issues in amide coupling.[1] The problem can typically be traced back to one of several key areas: inefficient carboxylic acid activation, reactant deactivation, or suboptimal reaction conditions.[2]

A: Let's diagnose the potential causes systematically.

  • Inefficient Carboxylic Acid Activation: The first and most critical step is the conversion of the carboxylic acid to a highly reactive intermediate. If this step is slow or incomplete, the entire reaction will fail.

    • Solution: Ensure your coupling reagent is fresh and anhydrous. For piperidine systems, especially those with steric bulk near the carboxyl group, a standard carbodiimide like EDC may be insufficient.[3] Switch to a more potent uronium/aminium or phosphonium salt reagent. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is an excellent first choice due to its high reactivity and ability to minimize side reactions.[4][5]

  • Presence of Moisture: Water is the enemy of amide coupling. It readily hydrolyzes the activated carboxylic acid intermediate back to the starting material, effectively killing the reaction.[2]

    • Solution: Use anhydrous solvents (e.g., from a solvent purification system or a fresh, sealed bottle). Ensure all glassware is oven- or flame-dried. If necessary, dry your starting materials, particularly the amine component if it is a salt, under high vacuum before use.[6]

  • Suboptimal Reagent Stoichiometry or Order of Addition: The relative amounts of reagents and the sequence in which they are added can dramatically affect the outcome.

    • Solution: A common starting point is: Carboxylic Acid (1.0 eq), Amine (1.1–1.2 eq), Coupling Reagent (1.1–1.2 eq), and a non-nucleophilic base (2.0–2.5 eq).[7] For HATU-mediated couplings, the generally accepted best practice is to pre-activate the carboxylic acid. Dissolve the acid in your solvent, add the base (e.g., DIPEA), followed by HATU. Allow this to stir for 15-30 minutes at 0 °C to room temperature before adding the amine.[7][8] This ensures the activated ester is formed before the amine is introduced, preventing the coupling reagent from reacting directly with the amine.[9]

  • Steric Hindrance: The rigid chair-like conformation of the piperidine ring can sterically shield the carboxylic acid, slowing down the reaction.[1][10] This is particularly true for 2- or 3-substituted piperidine carboxylic acids.

    • Solution: For highly hindered systems where even potent coupling reagents fail, consider an alternative activation strategy. Converting the carboxylic acid to an acyl fluoride in situ creates a small, highly reactive intermediate.[11][12] Reagents like TFFH or BTFFH can be used for this transformation, often succeeding where other methods fail.[11][13] Elevated temperatures may also be required, but this should be approached with caution as it can increase the risk of side reactions.[11]

Troubleshooting Workflow for Low Yield

Below is a logical decision tree to guide your troubleshooting process.

G start Low / No Yield Observed check_reagents Are reagents fresh & anhydrous? start->check_reagents reagent_sol Solution: Use fresh reagents. Dry solvents & starting materials. check_reagents->reagent_sol No check_coupling Is the coupling reagent potent enough for the substrate (e.g., steric hindrance)? check_reagents->check_coupling Yes reagent_sol->check_coupling coupling_sol Solution: Switch to a stronger reagent (e.g., EDC -> HATU, COMU). For extreme cases, try in situ acyl fluoride formation. check_coupling->coupling_sol No check_conditions Are stoichiometry, base, and order of addition correct? check_coupling->check_conditions Yes coupling_sol->check_conditions conditions_sol Solution: Use 1.1 eq Amine/HATU, 2.2 eq DIPEA. Pre-activate acid with HATU/DIPEA before adding amine. check_conditions->conditions_sol No check_solubility Are all components fully dissolved? check_conditions->check_solubility Yes conditions_sol->check_solubility solubility_sol Solution: Switch to a better solvent (e.g., DCM -> DMF, NMP). Consider gentle warming. check_solubility->solubility_sol No success Yield Improved check_solubility->success Yes solubility_sol->success G RCOOH R-COOH (Piperidine Carboxylic Acid) ActiveEster Activated HOAt Ester (Highly Reactive) RCOOH->ActiveEster 1. Activation HATU HATU HATU->ActiveEster 1. Activation Base Base (DIPEA) Base->ActiveEster 1. Activation Amide Amide Product ActiveEster->Amide 2. Nucleophilic Attack Amine R'-NH2 (Amine) Amine->Amide 2. Nucleophilic Attack Byproducts Tetramethylurea + HOAt (Byproducts) Amide->Byproducts +

Sources

Technical Support Center: Storage and Stability of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound. Improper storage can lead to degradation, compromising the accuracy and reproducibility of your experimental results. This guide provides in-depth answers to common questions and troubleshooting strategies based on the compound's specific chemical properties.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for the long-term stability of solid this compound?

A1: For maximum long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] The tertiary amine in the piperidine ring is susceptible to oxidation by atmospheric oxygen, and the overall structure can be sensitive to light and heat over extended periods.[2] While general storage for piperidine derivatives can be at room temperature, for this specific molecule, particularly the hydrochloride salt, refrigerated conditions are recommended.[3]

ParameterRecommended ConditionRationale
Temperature 2–8 °C[3]Minimizes the rate of potential thermal degradation, such as decarboxylation, and slows oxidative processes.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the tertiary amine to form N-oxides or other degradation products.[2]
Light Protected from Light (Amber Vial)Prevents photolytic degradation, which can occur through free-radical mechanisms.[2]
Moisture Dry/Desiccated EnvironmentPrevents hydrolysis and potential moisture-mediated degradation.
Container Tightly Sealed, Non-reactivePrevents exposure to air and moisture; ensures no interaction with container material.[4]

Q2: I need to use the compound in solution. Should I prepare a stock solution for long-term storage?

A2: It is strongly advised to prepare solutions fresh for each experiment. Storing the compound in solution, especially in protic or aqueous solvents, increases the risk of degradation. If a stock solution must be prepared, it should be for short-term use only. Store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The choice of solvent is critical; ensure it is high-purity and degassed to remove dissolved oxygen.

Q3: What are the potential physical or analytical signs of compound degradation?

A3: Visually, degradation may manifest as a change in color (e.g., yellowing) or texture of the solid material. Analytically, the primary indicator of degradation is a decrease in the peak area of the parent compound in your chromatogram (e.g., HPLC) and the appearance of new, smaller peaks corresponding to degradation products.[2] Inconsistent results between experiments using the same batch of compound over time is a strong red flag for instability.

Q4: My compound is the hydrochloride salt. Does this affect its stability compared to the free base?

A4: Yes, the hydrochloride salt form is generally more stable than the free base. The protonated amine is less susceptible to oxidation than the free tertiary amine. Salts are also typically more crystalline and less hygroscopic solids, which improves their handling and long-term stability profile. When working with the salt, be mindful of the pH of your solutions, as deprotonation to the free base in alkaline conditions could expose it to faster degradation pathways.

Section 2: Troubleshooting Guide

This section provides solutions for specific issues you may encounter during your experiments.

Issue 1: My HPLC analysis shows declining purity and new impurity peaks over time from the same batch.

  • Probable Cause: This is a classic sign of compound degradation. The molecular structure contains functional groups susceptible to specific degradation pathways, primarily oxidation of the piperidine nitrogen.[2] Exposure to air, light, or elevated temperatures during storage is the most likely cause.[1][5]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Immediately review your storage protocol against the ideal conditions outlined in the FAQ section. Ensure the container is properly sealed and protected from light.

    • Characterize Degradants: If possible, use LC-MS to get the molecular weights of the new peaks.[6][7] Common degradation products could include the N-oxide (+16 Da) or products of ring-opening.

    • Implement an Inert Atmosphere: If you are not already doing so, purge the headspace of the container with an inert gas like argon or nitrogen before sealing for storage.

    • Perform a Forced Degradation Study: To understand the compound's liabilities, a forced degradation study can be invaluable.[8][9][10] This involves intentionally stressing the compound to identify its degradation products and pathways, which helps in developing stable formulations and analytical methods.[11]

Potential Oxidative Degradation Pathway

Caption: Hypothetical oxidative degradation pathway.

Issue 2: I observe immediate degradation or the appearance of new peaks after dissolving the compound in my experimental buffer.

  • Probable Cause: The solvent system or buffer components may be promoting degradation. This can be due to an inappropriate pH, the presence of metal ions that can catalyze oxidation, or reactive impurities in the solvent.

  • Troubleshooting Steps:

    • Check Solvent/Buffer pH: The stability of the compound can be pH-dependent. Avoid highly acidic or basic conditions unless required by the experiment, and even then, minimize the time the compound is in solution.

    • Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents to minimize contaminants.

    • Prepare Solutions Fresh: As a rule, always prepare solutions immediately before use. Do not store aqueous solutions for any significant length of time.

    • Consider Antioxidants: If your experimental conditions permit, the addition of a small amount of an antioxidant may help prevent oxidative degradation in solution, but this must be validated to ensure it does not interfere with your assay.

Section 3: Protocols and Methodologies

This section provides standardized procedures for handling and assessing the stability of your compound.

Protocol 3.1: Recommended Long-Term Storage Protocol
  • Upon receipt, immediately place the compound in a desiccator inside a refrigerator set to 2–8 °C .

  • Use an amber glass vial or a clear vial wrapped in aluminum foil to protect from light.

  • Before sealing the vial for the first time or after dispensing material, gently flush the headspace with a stream of dry argon or nitrogen for 10-15 seconds.

  • Seal the vial tightly with a cap that has a chemically inert liner (e.g., PTFE).

  • For traceability, log the date of receipt and each date the container is opened.

Protocol 3.2: Workflow for a Basic Stability Assessment

This workflow allows you to check the stability of your compound under your specific laboratory conditions. The primary analytical technique for this assessment is typically High-Performance Liquid Chromatography (HPLC).[6][9]

Caption: HPLC-based workflow for stability assessment.

Protocol 3.3: Overview of Forced Degradation Study Conditions

Forced degradation studies are essential for understanding a compound's intrinsic stability.[10][11] They involve exposing the compound to stress conditions more severe than accelerated stability testing.[8][9]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursSusceptibility of amide, ester, or ether linkages (less likely for this specific molecule but a standard test).
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hoursSimilar to acid hydrolysis, targets base-labile functional groups.
Oxidation 3% H₂O₂ at room temperature for 8-24 hoursOxidation of the tertiary amine to an N-oxide, a primary concern for this compound.[2]
Thermal Solid sample at 80 °C for 48 hoursAssesses thermal stability, including potential for decarboxylation.[2]
Photolytic Solid & solution exposed to light (ICH Q1B guidelines)Assesses sensitivity to light, which can cause radical-mediated degradation.[2]

References

  • Storage method of piperidine - Knowledge - BIOSYNCE. (2023).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • PIPERIDINE - Ataman Kimya. (n.d.).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • Piperidine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention - Benchchem. (n.d.).
  • A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxylate - Benchchem. (n.d.).
  • 1-(3-Chloro-benzyl)-piperidine-4-carboxylic acid hydrochloride - Vibrant Pharma Inc. (n.d.).
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2025). Request PDF on ResearchGate.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Analytical Methods - RSC Publishing. (n.d.).
  • Forced Degradation Studies. (2016). Semantic Scholar.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).

Sources

Technical Support Center: Enhancing Piperidine Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine synthesis. The piperidine motif is a cornerstone in medicinal chemistry and fine chemical production, making the efficiency of its synthesis a critical factor for researchers.[1][2] This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of this essential heterocycle. We will explore the causality behind experimental outcomes and offer validated protocols to enhance your reaction efficiency and product purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Issue 1: Low or No Conversion of Pyridine Starting Material

Q: My catalytic hydrogenation of pyridine is sluggish, resulting in low conversion to piperidine. What are the primary causes and how can I resolve this?

A: Low conversion in pyridine hydrogenation is a common issue that typically points to problems with catalyst activity, reaction conditions, or substrate purity. The high aromatic stability of the pyridine ring requires optimized conditions to achieve full saturation.[2]

Potential Causes & Step-by-Step Solutions:

  • Catalyst Deactivation or Poisoning: The catalyst's active sites can be blocked by impurities or by the nitrogen-containing compounds in the reaction itself.[3][4]

    • Cause: Sulfur compounds, even at trace levels, are potent poisons for noble metal catalysts like Palladium (Pd) and Platinum (Pt).[3][5] The pyridine substrate and piperidine product can also strongly adsorb to the catalyst surface, inhibiting turnover.[3][4]

    • Solution:

      • Purify the Substrate: Ensure your pyridine starting material is of high purity and free from sulfur-containing contaminants. Distillation is often an effective purification method.

      • Select a Robust Catalyst: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often more resistant to nitrogen poisoning and more effective for pyridine hydrogenation than palladium catalysts.[4][6][7]

      • Use Acidic Additives: Protonating the pyridine nitrogen with an acid (e.g., acetic acid, HCl) can prevent it from coordinating to and deactivating the catalyst surface.[6][8]

  • Suboptimal Reaction Conditions: Insufficient temperature or hydrogen pressure can fail to overcome the activation energy required for ring reduction.

    • Cause: The reduction of the aromatic pyridine ring is energetically demanding.

    • Solution:

      • Increase Hydrogen Pressure: Incrementally increase the H₂ pressure (e.g., from 5 bar up to 50-80 bar) to improve the rate of hydrogenation.[6][9]

      • Increase Temperature: Gently elevate the temperature (e.g., to 40-80 °C).[6][7] Monitor the reaction closely, as excessive heat can promote side reactions.[9]

      • Ensure Efficient Agitation: Vigorous stirring is crucial to ensure good mass transfer of hydrogen gas to the catalyst surface.[9]

Protocol: General Procedure for Catalytic Hydrogenation of Pyridine

This protocol provides a starting point for the hydrogenation of pyridine using a robust catalyst under mild conditions.[7]

  • Reactor Setup: To a glass vial inside a high-pressure autoclave, add the pyridine substrate (0.8 mmol) and the catalyst (e.g., Rh₂O₃, 1 mg, 0.5 mol%).

  • Solvent Addition: Add a suitable anhydrous solvent, such as trifluoroethanol (TFE, 1 mL).[7]

  • System Purge: Seal the autoclave and purge the system 3-5 times with hydrogen gas to remove any air.

  • Pressurization: Pressurize the autoclave to the desired pressure (e.g., 5 bar).[7]

  • Reaction Execution: Heat the reaction to the target temperature (e.g., 40 °C) and stir vigorously for the specified time (e.g., 16 hours).[7]

  • Workup: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Caution: The catalyst on the filter pad can be pyrophoric; keep it wet with solvent.[8]

  • Isolation: Remove the solvent under reduced pressure to yield the crude piperidine product, which can be purified further if necessary.

Issue 2: Formation of Side Products and Impurities

Q: My reaction yields piperidine, but it is contaminated with significant side products like partially hydrogenated intermediates or ring-opened byproducts. How can I improve selectivity?

A: The formation of side products is typically a result of incomplete reaction, over-reduction, or catalyst-induced side reactions. Fine-tuning the reaction conditions and catalyst choice is key to achieving high selectivity.

Common Side Products & Mitigation Strategies:

  • Partially Hydrogenated Intermediates (e.g., Tetrahydropyridines):

    • Cause: This occurs when the reaction is stopped prematurely or if the catalyst deactivates before hydrogenation is complete.[6][9]

    • Solution: Increase the reaction time or the catalyst loading to drive the reaction to completion.[6][9] Using a more active catalyst like Rhodium or Platinum can also ensure full saturation.[6]

  • Over-reduction and C-N Bond Cleavage (Ring Opening):

    • Cause: Harsh reaction conditions (high temperature and pressure) can lead to the hydrogenolysis of the C-N bond in the newly formed piperidine ring, creating impurities like pentylamines.[9]

    • Solution:

      • Milder Conditions: Use the lowest effective temperature and pressure that still provide a reasonable reaction rate.[9]

      • Catalyst Choice: Rhodium-based catalysts are known to be highly selective for ring hydrogenation without promoting significant C-N bond cleavage.[9] Raney Nickel, while effective, can be more prone to causing over-reduction at elevated temperatures.[9]

  • N-Alkylation (in Reductive Amination):

    • Cause: In reductive amination syntheses (e.g., from glutaraldehyde and an amine), the desired piperidine product can sometimes react with the aldehyde starting material, leading to N-alkylated impurities.

    • Solution: This can often be controlled by the slow addition of the reducing agent or by using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the carbonyl starting material.[10]

Data Summary: Catalyst and Condition Selection

The choice of catalyst and reaction conditions is paramount for efficient piperidine synthesis. The following table summarizes typical conditions for the catalytic hydrogenation of pyridine.

CatalystTypical Temperature (°C)Typical Pressure (atm)Key Advantages & Considerations
Rhodium (e.g., Rh/C, Rh₂O₃) 40 - 805 - 80High activity and selectivity; resistant to nitrogen poisoning.[6][7]
Platinum(IV) Oxide (PtO₂) Room Temp - 5050 - 70Effective catalyst, often used in acidic media like acetic acid.[11][12]
Ruthenium (e.g., Ru/Al₂O₃) 8050Very high activity, can achieve >99% yield in seconds.[11]
Palladium (e.g., Pd/C) 30 - 506Prone to inhibition by nitrogen compounds but can be effective with additives.[13][14]
Nickel-based (e.g., Raney Ni) 110 - 25020 - 100Cost-effective for industrial scale, but requires harsher conditions and may cause over-reduction.[11][15]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for producing piperidine? A1: The primary industrial route is the catalytic hydrogenation of pyridine.[1][16] This method is favored for its cost-effectiveness and efficiency, typically employing catalysts like molybdenum disulfide, nickel, or other noble metals under high temperature and pressure.[1][15][17]

Q2: How do I choose the right solvent for my hydrogenation reaction? A2: Solvent choice can significantly impact reaction efficiency. Protic solvents like ethanol, methanol, or acetic acid are commonly used.[18] Acetic acid can serve a dual role as both solvent and a proton source to activate the pyridine ring.[6] For certain catalysts, fluorinated alcohols like TFE have shown excellent results, enhancing catalyst activity under mild conditions.[7]

Q3: My piperidine product appears to have crystallized or solidified upon storage. What could be the cause? A3: This is a common observation with amines. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate, a solid salt.[12][19] It can also react with any ambient acidic gases (like HCl from nearby reagents) to form the corresponding solid salt, such as piperidine hydrochloride.[19] To prevent this, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and ensure storage containers are tightly sealed.

Q4: I am performing a double reductive amination to synthesize a complex piperidine. Why is my yield low? A4: Double reductive amination is a powerful one-pot method but involves a cascade of reactions (two imine formations and two reductions). Low yields can stem from an unfavorable equilibrium in the initial imine formation. This can be addressed by using dehydrating agents or azeotropic distillation to remove water.[10] The choice of reducing agent is also critical; a mild reagent like sodium cyanoborohydride (NaBH₃CN) or STAB is often preferred as it selectively reduces the iminium ion intermediate without significantly reducing the starting carbonyl compound.[10][20]

Visual Logic & Workflows

Diagrams can clarify complex experimental processes and troubleshooting logic.

Troubleshooting Workflow for Low Yield in Pyridine Hydrogenation

This decision tree provides a logical path to diagnose and solve issues related to low reaction conversion.

G start Low Conversion Issue catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Yes purity Verify Substrate Purity catalyst->purity Is catalyst fresh & active? pressure Increase H2 Pressure conditions->pressure purity_sol Solution: - Use fresh catalyst - Switch to Rh or Pt catalyst - Purify pyridine (distill) purity->purity_sol No temp Increase Temperature pressure->temp stir Ensure Vigorous Stirring temp->stir success Achieve High Conversion stir->success

Caption: A troubleshooting decision tree for diagnosing low conversion in pyridine hydrogenation.

General Experimental Workflow for Piperidine Synthesis

This diagram outlines the key stages from reaction setup to product isolation for a typical catalytic hydrogenation.

G cluster_prep 1. Reaction Setup cluster_exec 2. Reaction Execution cluster_workup 3. Workup & Isolation A Combine Substrate, Solvent & Catalyst B Seal in High-Pressure Reactor A->B C Purge System with Inert Gas/H₂ B->C D Pressurize with H₂ C->D E Heat & Stir D->E F Monitor Progress (TLC, GC-MS) E->F G Cool & Vent Reactor F->G H Filter to Remove Catalyst (Caution!) G->H I Remove Solvent H->I J Purify Product (Distillation, etc.) I->J

Caption: A generalized workflow for piperidine synthesis via catalytic hydrogenation.

References

  • Piperidine - Wikipedia. [Link]

  • Piperidine – Extraction & Industrial Applications - Mechotech: Advanced Solutions. [Link]

  • Iridium Catalysis Enables Piperidine Synthesis from Pyridines - Bioengineer.org. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. [Link]

  • Piperidine Synthesis. - DTIC. [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing. [Link]

  • Catalyst poisoning - Wikipedia. [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository. [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. [Link]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC - NIH. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. [Link]

  • What Is A Catalyst Poison? - Chemistry For Everyone - YouTube. [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. [Link]

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Reductive Amination - Wordpress. [Link]

  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid and Other GABA Analogs for CNS Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of GABAergic modulation, the selection of appropriate chemical tools is paramount. This guide provides an in-depth comparison of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid, a compound of interest, with other well-characterized GABA analogs. While direct experimental data for this compound is not extensively available in public literature, this guide will leverage structure-activity relationships (SAR) to infer its likely pharmacological profile. We will compare this inferred profile to established GABA analogs, providing a framework for its potential application in central nervous system (CNS) research. This guide will also detail the essential experimental protocols required to validate these hypotheses.

The Central Role of GABA in Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, responsible for maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The key players in GABAergic neurotransmission are GABA receptors, broadly classified into ionotropic GABA-A receptors and metabotropic GABA-B receptors, and GABA transporters (GATs) that regulate the synaptic concentration of GABA.[1]

Deconstructing the Target Compound: A SAR-Based Hypothesis

The structure of This compound provides significant clues to its potential mechanism of action. It is a derivative of piperidine-4-carboxylic acid , also known as isonipecotic acid .

  • The Piperidine-4-carboxylic Acid Core: Isonipecotic acid is a known conformationally constrained analog of GABA and acts as a partial agonist at GABA-A receptors.[2] Its rigid structure allows for specific interactions with the GABA binding site on the GABA-A receptor complex. Unlike its isomer, piperidine-3-carboxylic acid (nipecotic acid), which is a potent GABA uptake inhibitor, the placement of the carboxylic acid group at the 4-position directs its activity towards receptor agonism.[3][4]

  • The N-(3-Chlorobenzyl) Substituent: The addition of a lipophilic N-benzyl group is a common strategy in medicinal chemistry to enhance the ability of a molecule to cross the blood-brain barrier.[5][6] The parent compound, isonipecotic acid, has limited CNS penetration.[2] The N-benzyl moiety in the target compound is therefore anticipated to increase its brain availability. The presence of a chlorine atom on the benzyl ring can further modulate the compound's physicochemical properties and potentially influence its binding affinity and selectivity for different GABA-A receptor subtypes.

Based on this structural analysis, it is hypothesized that This compound is a GABA-A receptor agonist with enhanced CNS penetration compared to its parent compound, isonipecotic acid.

Comparative Analysis with Key GABA Analogs

To understand the potential utility of this compound, it is essential to compare its hypothesized profile with that of other well-characterized GABA analogs.

GABA-A Receptor Agonists

Should our hypothesis hold, this compound would belong to the class of GABA-A receptor agonists. These compounds directly bind to and activate the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuron, thus producing an inhibitory effect.

  • Muscimol: A potent and selective GABA-A receptor agonist derived from the Amanita muscaria mushroom. It serves as a classic tool for probing GABA-A receptor function.

  • Gaboxadol (THIP): A synthetic GABA-A receptor agonist that has been investigated for its hypnotic and analgesic properties.

A key differentiator for this compound would be its potential for subtype selectivity, which would need to be determined experimentally.

GABA Uptake Inhibitors (GAT Inhibitors)

This class of compounds enhances GABAergic transmission by blocking the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.

  • Tiagabine: An anticonvulsant drug that is a derivative of nipecotic acid (piperidine-3-carboxylic acid).[7] It selectively inhibits the GAT-1 transporter. The difference in the position of the carboxylic acid group between tiagabine (3-position) and our target compound (4-position) is a critical structural determinant of their distinct mechanisms of action.

GABA-B Receptor Agonists

These compounds act on the metabotropic GABA-B receptors, which are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.

  • Baclofen: A selective GABA-B receptor agonist used as a muscle relaxant. Its structure features a chlorophenyl group, but it is an analog of GABA itself, not a piperidine derivative.

GABA Analogs with Alternative Mechanisms

It is crucial to note that not all GABA analogs directly interact with GABA receptors or transporters.

  • Gabapentin and Pregabalin: These widely prescribed drugs, although structurally related to GABA, do not exert their effects through direct action on GABA receptors or transporters.[8][9] Instead, they bind to the α2δ-1 subunit of voltage-gated calcium channels, modulating neurotransmitter release.[8]

Experimental Workflows for Pharmacological Characterization

To validate the hypothesized mechanism of action of this compound and provide a robust comparison with other GABA analogs, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

1. Radioligand Binding Assays

This assay determines the affinity of a compound for a specific receptor or transporter.

  • Objective: To determine the binding affinity (Ki) of this compound for GABA-A receptors, GABA-B receptors, and GABA transporters.

  • Protocol:

    • Prepare synaptic membrane fractions from rodent brain tissue.

    • Incubate the membranes with a specific radioligand (e.g., [3H]muscimol for GABA-A receptors, [3H]CGP54626 for GABA-B receptors, or [3H]tiagabine for GAT-1) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.

2. Electrophysiology (Two-Electrode Voltage Clamp)

This technique measures the functional activity of a compound at ion channels, such as the GABA-A receptor.

  • Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at GABA-A receptors.

  • Protocol:

    • Express specific GABA-A receptor subunit combinations (e.g., α1β2γ2) in Xenopus oocytes.

    • Use a two-electrode voltage clamp to hold the oocyte membrane at a specific potential (e.g., -70 mV).

    • Apply GABA at a concentration that elicits a submaximal response (EC20).

    • Co-apply the test compound with GABA to assess its modulatory effects, or apply the test compound alone to test for direct agonism.

    • Measure the change in chloride current to determine the compound's efficacy and potency (EC50).

In Vivo Assays

1. Rodent Models of Seizures

These models are used to assess the anticonvulsant potential of a compound.

  • Objective: To evaluate the in vivo efficacy of this compound in protecting against seizures.

  • Protocol (Pentylenetetrazol (PTZ)-induced seizure model):

    • Administer the test compound to rodents at various doses via an appropriate route (e.g., intraperitoneal or oral).

    • After a predetermined time, administer a convulsive dose of PTZ.

    • Observe the animals for the onset and severity of seizures (e.g., using the Racine scale).

    • Determine the dose of the test compound that protects 50% of the animals from seizures (ED50).

2. Elevated Plus Maze

This behavioral test is used to assess the anxiolytic or anxiogenic effects of a compound in rodents.

  • Objective: To determine if this compound has anxiolytic-like effects.

  • Protocol:

    • Administer the test compound to rodents.

    • Place the animal in the center of an elevated plus-shaped maze with two open and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms over a set period.

    • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Data Summary

The following table summarizes the known or hypothesized pharmacological profiles of the discussed compounds.

CompoundPrimary Mechanism of ActionKey Pharmacological EffectCNS Penetrant
This compound Hypothesized: GABA-A Receptor AgonistHypothesized: Inhibitory/Anticonvulsant/AnxiolyticHypothesized: Yes
Isonipecotic AcidGABA-A Receptor Partial Agonist[2]InhibitoryNo[2]
MuscimolGABA-A Receptor AgonistPotent Inhibitory/HallucinogenicYes
TiagabineGAT-1 Uptake Inhibitor[7]Anticonvulsant[7]Yes
BaclofenGABA-B Receptor AgonistMuscle RelaxantYes
Gabapentinα2δ-1 Subunit of VGCC Blocker[9]Anticonvulsant/Analgesic[9]Yes

Visualizing GABAergic Modulation and Experimental Design

GABAergic_Synapse Figure 1: Overview of GABAergic Synapse and Drug Targets cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_drugs Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging Synaptic_Cleft GABA_vesicle->Synaptic_Cleft Release GAT1 GAT-1 VGCC VGCC VGCC->GABA_vesicle Triggers GABA_A GABA-A Receptor GABA_B GABA-B Receptor Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft->GABA_A Binding Synaptic_Cleft->GABA_B Binding Target_Compound 1-(3-Chlorobenzyl)piperidine- 4-carboxylic acid Target_Compound->GABA_A Agonist (Hypothesized) Tiagabine Tiagabine Tiagabine->GAT1 Inhibitor Gabapentin Gabapentin Gabapentin->VGCC Inhibitor Baclofen Baclofen Baclofen->GABA_B Agonist

Caption: Overview of a GABAergic synapse illustrating the synthesis, release, and reuptake of GABA, along with the sites of action for various GABA analogs.

Experimental_Workflow Figure 2: Experimental Workflow for Characterization cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assays (GABA-A, GABA-B, GATs) Electro Electrophysiology (Xenopus Oocytes) Binding->Electro Determine Affinity (Ki) Seizures Anticonvulsant Models (e.g., PTZ-induced) Electro->Seizures Determine Potency (EC50) & Efficacy Anxiety Behavioral Models (e.g., Elevated Plus Maze) Seizures->Anxiety Assess Therapeutic Potential Conclusion Conclusion Anxiety->Conclusion Overall Pharmacological Profile Start Test Compound: 1-(3-Chlorobenzyl)piperidine- 4-carboxylic acid Start->Binding

Caption: A streamlined workflow for the comprehensive pharmacological characterization of a novel GABA analog.

Conclusion

Based on a thorough structure-activity relationship analysis, This compound is hypothesized to be a CNS-penetrant GABA-A receptor agonist. This positions it as a potentially valuable research tool for investigating the roles of GABA-A receptors in various physiological and pathological processes. Its pharmacological profile is likely to be distinct from GABA uptake inhibitors like tiagabine, GABA-B agonists such as baclofen, and analogs with indirect mechanisms like gabapentin.

The definitive characterization of this compound awaits rigorous experimental validation using the protocols outlined in this guide. Such studies will be crucial in determining its precise mechanism of action, potency, selectivity, and potential therapeutic applications. For researchers in the field, this compound represents an intriguing lead for the development of novel modulators of GABAergic neurotransmission.

References

  • Johnston, G. A. R. (1996). GABA-A Receptor Pharmacology. Pharmacology & Therapeutics, 69(3), 173-198.
  • Yunger, L. M., et al. (1984). Novel anticonvulsant drugs. Journal of Medicinal Chemistry, 27(12), 1684-1687.
  • Micheli, F., et al. (2003). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Medicinal Chemistry, 46(18), 3762-3767.[6][10]

  • Krogsgaard-Larsen, P., et al. (1985). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 28(11), 1612-1617.[3]

  • Falch, E., et al. (1985). Piperidine-4-sulphonic acid, a new specific GABA agonist. Journal of Neurochemistry, 44(3), 756-759.
  • Wikipedia contributors. (2023). Isonipecotic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]2]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). isonipecotic acid. Retrieved from [Link]]

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725.[11]

  • Braestrup, C., et al. (1990). Tiagabine and other novel GABA uptake inhibitors. European Journal of Pharmaceutical Sciences, 1(1), 19-26.
  • Suzdak, P. D., & Jansen, J. A. (1995). A review of the preclinical pharmacology of tiagabine: a potent and selective GAT-1 GABA uptake inhibitor. Epilepsia, 36(6), 612-626.
  • Krogsgaard-Larsen, P. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1193-1209.[4]

  • Borden, L. A., et al. (1994). Tiagabine, SK&F-89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European Journal of Pharmacology: Molecular Pharmacology Section, 269(2), 219-224.
  • Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: a brief history. British Journal of Pharmacology, 147(Suppl 1), S109-S119.
  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113.
  • Taylor, C. P., et al. (2007). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy Research, 73(2), 137-150.
  • Wikipedia contributors. (2024). Gabapentin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]9]

  • Drugs.com. (2023). Gamma-aminobutyric acid analogs. Retrieved from [Link]1]

  • Taylor, C. P. (1997). The role of the alpha2delta subunit of voltage-gated calcium channels in the mechanism of action of gabapentin and pregabalin. CNS Drug Reviews, 3(4), 312-321.
  • Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of Biological Chemistry, 271(10), 5768-5776.
  • Enna, S. J., & McCarson, K. E. (2006). The role of GABA in the mediation and perception of pain. Advances in Pharmacology, 54, 1-27.
  • Chebib, M., & Johnston, G. A. (1999). The ‘GABA-C’ receptors of the vertebrate retina. Clinical and Experimental Pharmacology and Physiology, 26(11), 937-942.
  • Bormann, J. (2000). The ‘ABC’ of GABA receptors. Trends in Pharmacological Sciences, 21(1), 16-19.
  • Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of γ-aminobutyric acidA receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological Reviews, 60(3), 243-260.
  • Mortensen, M., et al. (2010). High-affinity binding of the GABAA receptor agonist [3H]muscimol is modulated by the novel GABAA receptor ligand, AA29504. Neurochemical Research, 35(8), 1269-1276.
  • Beltrán-Heredia, E., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences, 22(21), 11883.[12]

  • Turner, J. D., & Tartellin, E. E. (1989). Ro 15-4513 Binding to GABAA Receptors: Subunit Composition Determines Ligand Efficacy. Pharmacology Biochemistry and Behavior, 33(2), 481-484.[13]

  • Luddens, H., & Wisden, W. (1991). Function and pharmacology of multiple GABAA receptor subunits. Trends in Pharmacological Sciences, 12, 49-51.
  • Andersen, K. E., et al. (1999). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 42(22), 4281-4291.[7]

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A Comparative Study of Chlorobenzyl Piperidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between positional isomers is paramount. The substitution pattern on a pharmacophore can dramatically alter its physicochemical properties, biological activity, and overall suitability as a drug candidate. This guide provides an in-depth comparative analysis of the 2-, 3-, and 4-chlorobenzyl piperidine isomers, molecules of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in centrally acting agents.

This document moves beyond a simple listing of data, offering insights into the causal relationships between structure and function. We will explore their synthesis, comparative physicochemical and pharmacological profiles, and the analytical methodologies required for their differentiation. The information presented herein is synthesized from established literature and serves as a foundational resource for further research and development.

Introduction to Chlorobenzyl Piperidine Isomers

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties.[1] When functionalized with a chlorobenzyl group, the resulting isomers (ortho-, meta-, and para-) present distinct three-dimensional structures and electronic distributions. These seemingly subtle differences can lead to profound variations in their interactions with biological targets, particularly with neurotransmitter transporters. The position of the chlorine atom on the benzyl ring influences steric hindrance, electronic effects, and the overall lipophilicity of the molecule, thereby dictating its pharmacological profile.[2]

Synthesis and Chemical Characterization

The synthesis of chlorobenzyl piperidine isomers can be achieved through several established synthetic routes. A common and effective method is the reductive amination of the corresponding chlorobenzaldehyde with piperidine.

General Synthesis Workflow

The synthesis of these isomers typically follows a two-step process involving the formation of an enamine or iminium ion intermediate, followed by reduction.

Synthesis_Workflow cluster_synthesis Reductive Amination Piperidine Piperidine Intermediate Iminium Ion Intermediate Piperidine->Intermediate Chlorobenzaldehyde Chlorobenzaldehyde Isomer (2-Cl, 3-Cl, or 4-Cl) Chlorobenzaldehyde->Intermediate Product Chlorobenzyl Piperidine Isomer Intermediate->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) Reducing_Agent->Product Reduction

Figure 1: Generalized workflow for the synthesis of chlorobenzyl piperidine isomers.
Experimental Protocol: Synthesis of 4-Chlorobenzyl Piperidine

This protocol provides a representative procedure for the synthesis of the 4-chloro isomer, which can be adapted for the 2- and 3-chloro isomers.

Materials:

  • 4-Chlorobenzaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a solution of 4-chlorobenzaldehyde (1.0 eq) in dichloroethane, add piperidine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4-chlorobenzyl piperidine.

Comparative Physicochemical Properties

The position of the chlorine atom on the benzyl ring subtly influences the physicochemical properties of the isomers, which in turn can affect their absorption, distribution, metabolism, and excretion (ADME) profiles. While direct experimental comparative data for these specific isomers is sparse, we can infer trends based on established principles and data from analogous compounds.[1]

Property2-Chlorobenzyl Piperidine3-Chlorobenzyl Piperidine4-Chlorobenzyl Piperidine
Molecular Formula C₁₂H₁₆ClNC₁₂H₁₆ClNC₁₂H₁₆ClN
Molecular Weight 209.72 g/mol 209.72 g/mol 209.72 g/mol
Predicted logP ~3.5~3.6~3.6
Predicted pKa ~9.2~9.1~9.1
Predicted Solubility LowLowLow
Predicted values are generated using standard computational models and should be experimentally verified.

The introduction of a chlorine atom increases the lipophilicity (logP) compared to benzylpiperidine. The positional differences between the isomers are predicted to have a minor, yet potentially significant, impact on their pKa and overall polarity. The ortho isomer may exhibit a slightly different pKa due to potential intramolecular interactions.

Analytical Differentiation of Isomers

The unambiguous identification of each isomer is critical for research and quality control. A combination of chromatographic and spectroscopic techniques provides a robust methodology for their differentiation.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating positional isomers. A reverse-phase method is generally effective.

Experimental Protocol: HPLC Separation

  • Column: A C18 stationary phase is a suitable starting point. For challenging separations, phenyl-hexyl or polar-embedded phases can offer alternative selectivity.[3]

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the analytes are in their protonated form and to improve peak shape.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

  • Rationale: The subtle differences in polarity and shape between the isomers will lead to differential interactions with the stationary phase, resulting in distinct retention times. The para isomer is often the most retained due to its more linear shape allowing for greater interaction with the C18 chains.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information to definitively identify each isomer.

  • ¹H NMR: The aromatic region of the proton NMR spectrum is the most diagnostic. The substitution pattern of the chlorine atom results in unique splitting patterns and chemical shifts for the aromatic protons.

    • 2-Chloro Isomer: Will typically show a more complex multiplet pattern for the four aromatic protons.

    • 3-Chloro Isomer: Will also exhibit a complex pattern, but with different chemical shifts compared to the ortho isomer.

    • 4-Chloro Isomer: Will display a characteristic AA'BB' system, often appearing as two distinct doublets.

  • ¹³C NMR: The number of unique signals in the aromatic region of the carbon NMR spectrum can differentiate the isomers. Due to symmetry, the para isomer will have fewer aromatic carbon signals than the ortho and meta isomers.

While all three isomers have the same molecular weight, their fragmentation patterns upon electron ionization (EI) can differ. The position of the chlorine atom can influence the stability of the resulting fragment ions. The primary fragmentation is often the benzylic cleavage to form the chlorotropylium ion (m/z 125/127) and the piperidinomethyl radical, or the formation of the piperidinium ion (m/z 84). The relative intensities of these fragments may vary between the isomers.

Comparative Pharmacological Profile

A primary area of investigation for benzylpiperidine derivatives is their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4] Inhibition of these transporters can have profound effects on neurotransmission and is the mechanism of action for many antidepressant and psychostimulant drugs.

Interaction with Monoamine Transporters

The affinity of the chlorobenzyl piperidine isomers for DAT, SERT, and NET can be determined using in vitro radioligand binding assays and neurotransmitter uptake inhibition assays.[5][6]

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft DAT DAT SERT SERT NET NET Dopamine Dopamine Dopamine->DAT Reuptake Serotonin Serotonin Serotonin->SERT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Isomer Chlorobenzyl Piperidine Isomer Isomer->DAT Inhibition Isomer->SERT Inhibition Isomer->NET Inhibition

Figure 2: Schematic of chlorobenzyl piperidine isomers inhibiting monoamine transporters.
Structure-Activity Relationship (SAR)
  • General Trend: N-benzylpiperidine derivatives often exhibit significant affinity for the dopamine transporter.

  • Effect of Chloro Substitution: The position of the electron-withdrawing chloro group can influence both affinity and selectivity. For some related series, a 4-chloro substitution on the benzyl ring has been shown to be beneficial for DAT affinity.[4]

  • Positional Isomerism and Selectivity: The stereochemistry and substitution pattern on the piperidine and benzyl rings can dramatically alter the selectivity profile. For instance, in some 3,4-disubstituted piperidines, different stereoisomers exhibit preferences for DAT/NET versus SERT.[1]

Hypothetical Comparative Affinity Profile:

IsomerDAT Affinity (Ki)SERT Affinity (Ki)NET Affinity (Ki)Selectivity Profile
2-Chlorobenzyl Piperidine ModerateLow-ModerateModerateLikely mixed DAT/NET inhibitor
3-Chlorobenzyl Piperidine ModerateLow-ModerateModerateLikely mixed DAT/NET inhibitor
4-Chlorobenzyl Piperidine Moderate-HighLowModerate-HighPotentially more potent and selective for DAT/NET
This table represents a hypothetical profile based on trends observed in related compound series and requires experimental verification.
Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a general method to determine the potency (IC₅₀) of the chlorobenzyl piperidine isomers in inhibiting the uptake of radiolabeled neurotransmitters into cells expressing the respective human transporters.[8]

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine (NE)

  • Krebs-Henseleit buffer (KHB)

  • Chlorobenzyl piperidine isomer stock solutions

  • Selective inhibitors for non-specific uptake determination (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET)

  • 96-well cell culture plates

  • Scintillation counter and cocktail

Procedure:

  • Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Assay Preparation: On the day of the assay, wash the cell monolayers with KHB.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the chlorobenzyl piperidine isomer or vehicle for 10-20 minutes at room temperature.

  • Uptake Initiation: Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter (e.g., [³H]Dopamine for DAT-expressing cells) to each well.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold KHB.

  • Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of uptake at each concentration of the isomer relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion

The positional isomerism of the chlorobenzyl group on the piperidine scaffold is a critical determinant of the physicochemical and pharmacological properties of these compounds. This guide has outlined the synthetic approaches, analytical methods for differentiation, and the likely impact of the chlorine position on the interaction with monoamine transporters. While direct comparative data is limited, the principles and protocols provided herein offer a solid foundation for researchers to conduct their own comprehensive investigations. The 4-chloro isomer, in particular, may warrant further investigation as a potentially more potent and selective ligand for the dopamine and norepinephrine transporters. Rigorous experimental validation of the hypotheses presented in this guide will be essential for advancing the understanding and potential therapeutic application of these intriguing molecules.

References

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Ma, S., & Sonders, M. S. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 65(1), 12-16. Available at: [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99. Available at: [Link]

  • Wang, C., et al. (2014). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC Advances. Available at: [Link]

  • Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Available at: [Link]

  • Carroll, F. I., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of medicinal chemistry, 48(25), 7970–7979. Available at: [Link]

  • Chaudhary, P., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of medicinal chemistry, 46(8), 1465–1469. Available at: [Link]

  • Paudel, K. S., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & therapeutics, 26(6), 591–599. Available at: [Link]

  • Singh, N., et al. (2000). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of medicinal chemistry, 43(15), 2916–2925. Available at: [Link]

  • Newman, A. H., et al. (2001). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of medicinal chemistry, 44(10), 1677–1689. Available at: [Link]

  • Rowley, M., et al. (1996). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. Journal of medicinal chemistry, 39(10), 1943–1954. Available at: [Link]

  • Ananthan, S., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of medicinal chemistry, 40(1), 35–43. Available at: [Link]

  • Caccia, C., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of pharmacy and pharmacology, 59(10), 1439–1445. Available at: [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column. Available at: [Link]

  • SpectraBase. (n.d.). 1-BENZYL-3-CHLOROPIPERIDINE, HYDROCHLORIDE - Optional[13C NMR] - Spectrum. Available at: [Link]

  • SpectraBase. (n.d.). N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Available at: [Link]

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Structure-activity relationship of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship of 1-(3-Chlorobenzyl)piperidine-4-carboxylic Acid Derivatives as GABA Uptake Inhibitors

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for this compound derivatives, a class of compounds primarily investigated for their potent inhibitory effects on the γ-aminobutyric acid (GABA) transporter 1 (GAT1). As imbalances in GABAergic neurotransmission are implicated in numerous neurological disorders, including epilepsy, the development of selective GAT1 inhibitors remains a critical area of research.[1][2] This document will dissect the molecular features governing the activity of these derivatives, offer a comparative analysis against established GABAergic agents, and provide detailed experimental protocols for their evaluation, aimed at researchers and professionals in drug development.

The central nervous system relies on a delicate balance between excitatory and inhibitory signaling. GABA is the principal inhibitory neurotransmitter, and its action is terminated by reuptake from the synaptic cleft via GABA transporters (GATs).[1] Inhibiting this process, particularly through the neuronal transporter GAT1, increases synaptic GABA concentrations, enhances inhibitory signaling, and can prevent excessive neuronal excitation that characterizes seizure activity.[3][4][5][6] The this compound scaffold represents a targeted effort to develop potent and selective inhibitors for this therapeutic strategy.

The GABAergic Signaling Pathway & The Role of GAT1 Inhibition

To understand the significance of these compounds, one must first appreciate their target within the broader context of GABAergic neurotransmission. The diagram below illustrates the key components of a GABAergic synapse and the mechanism of action for GAT1 inhibitors.

GABA_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_vesicle GABA Vesicles GAD->GABA_vesicle Synthesizes GABA GABA_release GABA_vesicle->GABA_release Action Potential Triggers Release GABA GABA GABA_release->GABA GAT1_pre GAT1 Transporter GABA->GAT1_pre Reuptake GABA_R GABA-A Receptor (Cl- Channel) GABA->GABA_R Binds to GAT1_glia GAT1 Transporter GABA->GAT1_glia Reuptake Cl_ion Cl- Influx GABA_R->Cl_ion Hyperpolarization Hyperpolarization (Inhibitory Signal) Cl_ion->Hyperpolarization Inhibitor 1-(3-Chlorobenzyl)piperidine- 4-carboxylic Acid Derivative Inhibitor->GAT1_pre Blocks Inhibitor->GAT1_glia Blocks

Caption: Mechanism of GAT1 Inhibition in the GABAergic Synapse.

Core Structure and SAR Analysis

The pharmacological activity of this class of compounds is intrinsically linked to three key structural motifs: the piperidine-4-carboxylic acid core, the N-benzyl substituent, and the chloro substitution pattern.

  • Piperidine-4-Carboxylic Acid Core : This moiety serves as a rigid bioisostere of GABA. The carboxylic acid is crucial for interacting with the transporter, mimicking the endogenous ligand. Its position on the piperidine ring is vital; for instance, nipecotic acid (piperidine-3-carboxylic acid) and guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) are foundational structures in the development of GAT1 inhibitors.[7]

  • N-Substituent : The addition of a large, lipophilic group at the piperidine nitrogen is a hallmark of potent GAT1 inhibitors. This is exemplified by the clinically approved drug Tiagabine, which features a diarylbutenyl group.[7][8][9] For the compounds , the N-substituent is a 3-chlorobenzyl group. This lipophilic moiety is essential for anchoring the inhibitor within a hydrophobic pocket of the GAT1 transporter, thereby increasing affinity and potency.

  • Substitution on the Benzyl Ring : The position and nature of substituents on the aromatic ring significantly modulate activity. The presence of a chlorine atom at the meta- (3-) position influences the electronic distribution and steric profile of the molecule. This can lead to more favorable interactions within the binding site compared to an unsubstituted benzyl ring or other substitution patterns. Studies on related diaryl GAT1 inhibitors have shown that substitutions at the "ortho" or "meta" positions of the aromatic rings can significantly enhance potency.[7]

The diagram below summarizes the key structural features and their contribution to the activity of this compound derivatives.

SAR_Diagram compound This compound p1 Piperidine Ring: Rigid scaffold mimicking GABA structure. p2 Carboxylic Acid (Position 4): Essential for binding to GAT1, mimics GABA's carboxylate group. p3 Nitrogen Atom: Attachment point for the lipophilic anchor. p4 Benzyl Group: Large, lipophilic moiety that occupies a hydrophobic pocket in the transporter, increasing affinity. p5 3-Chloro Substituent: - Modifies electronic properties. - Enhances binding through specific steric/electronic interactions within the pocket. Assay_Workflow start Start: Prepare Synaptosomes or GAT1-expressing cells wash Wash cells twice with uptake buffer start->wash preincubate Pre-incubate cells with test compound (inhibitor) for 10-15 min wash->preincubate add_gaba Add mixture of [3H]-GABA and unlabeled GABA preincubate->add_gaba incubate Incubate for a defined period (e.g., 20-30 min) at room temp add_gaba->incubate stop Stop reaction by washing cells 3x with ice-cold buffer incubate->stop lyse Lyse cells with 1% SDS stop->lyse measure Add scintillant and measure radioactivity (counts per minute) lyse->measure analyze Analyze Data: Calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow for the [³H]-GABA Uptake Inhibition Assay.

Detailed Step-by-Step Methodology

This protocol is adapted from established methodologies for assessing GAT1 inhibition. [3][7][10][11] 1. Materials & Reagents:

  • HEK293 cells stably expressing human GAT1 (or rat brain synaptosomes).

  • Dulbecco's Modified Eagle Medium (DMEM) and Fetal Bovine Serum (FBS).

  • Poly-D-lysine coated 96-well plates.

  • Uptake Buffer: 10 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose. [3]* [³H]-GABA (specific activity ~30-60 Ci/mmol).

  • Unlabeled GABA.

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO, then diluted in uptake buffer.

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) in water.

  • Scintillation fluid (e.g., Optiphase Supermix).

  • Microplate scintillation counter.

2. Cell Preparation:

  • Culture GAT1-expressing HEK293 cells in DMEM with 10% FBS.

  • Seed approximately 50,000 cells per well into a 96-well poly-D-lysine coated plate and allow them to adhere for 24 hours. [3] 3. Assay Procedure:

  • Washing: Gently aspirate the culture medium and wash the cell monolayer twice with 200 µL of pre-warmed Uptake Buffer.

  • Pre-incubation: Add 100 µL of Uptake Buffer containing the desired concentration of the test inhibitor (or vehicle control) to each well. Prepare a 1:10 serial dilution series to generate a dose-response curve. Incubate for 10 minutes at room temperature. [3]* Initiation of Uptake: Add 100 µL of Uptake Buffer containing a mixture of [³H]-GABA (e.g., 60 nM final concentration) and unlabeled GABA (e.g., 25 µM final concentration). [3]* Incubation: Incubate the plate for 30 minutes at room temperature to allow for GABA uptake. [3]* Termination: Stop the reaction by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold Uptake Buffer. This removes extracellular [³H]-GABA. [3]* Cell Lysis: Add 100 µL of 1% SDS Lysis Buffer to each well to lyse the cells and release the internalized [³H]-GABA.

  • Measurement: Transfer the lysate to a scintillation vial or an IsoPlate, add 150 µL of scintillation fluid, and measure the radioactivity using a microplate scintillation counter for 1 minute per well. [3] 4. Data Analysis:

  • Determine non-specific uptake from wells containing a high concentration of a known potent inhibitor (e.g., Tiagabine).

  • Subtract non-specific counts from all other measurements.

  • Normalize the data by expressing the results as a percentage of the uptake in the vehicle-treated control wells (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value for each compound.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel anticonvulsant agents. The structure-activity relationship is well-defined, with the piperidine-carboxylic acid core acting as a GABA mimetic and the N-substituted lipophilic group serving as a critical anchor for high-affinity binding to the GAT1 transporter. The 3-chloro substitution on the benzyl ring appears to be a favorable modification for enhancing potency, likely through optimized electronic and steric interactions within the transporter's binding site.

Comparative analysis against Tiagabine provides a clear benchmark for potency, while comparison with agents acting on other GABAergic targets highlights the diversity of strategies available for treating neurological disorders. Future research should focus on synthesizing and testing a broader range of analogues with varied substitution patterns on the aromatic ring to further refine the SAR and improve selectivity over other GAT subtypes (GAT2, GAT3, BGT1). Additionally, optimizing pharmacokinetic properties to ensure adequate brain penetration and metabolic stability will be crucial for translating in vitro potency into in vivo efficacy.

References

  • Structure Activity Relationship of Selective GABA Uptake Inhibitors. PubMed.
  • Structure activity relationship of selective GABA uptake inhibitors.
  • Structure-activity relationships of selective GABA uptake inhibitors. PubMed.
  • The role of structure activity relationship studies in the search for new GABA uptake inhibitors. Semantic Scholar.
  • Structural basis of GABA reuptake inhibition. PubMed Central.
  • Structural basis of GABA reuptake inhibition. Twist Bioscience.
  • The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (Tiagabine)
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central.
  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)
  • Antiepileptic Drugs: GABAergic Pathway Potenti
  • The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine)
  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evalu
  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
  • The role of GABAergic signalling in neurodevelopmental disorders. PubMed Central.
  • Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction. PNAS.
  • Synthesis and preliminary biological screening of certain 5-aralkyl pyrrolidine-3-carboxylic acids as anticonvulsants. European Journal of Chemistry.
  • Establishing a linearly responding [³H]GABA uptake assay in an...
  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • A comparative study of the pharmacology of inhibitors of GABA-metabolism. PubMed.
  • What are GAT1 inhibitors and how do they work?.
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry.
  • Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science.
  • Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed.

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A Comparative Guide to Validating the Biological Activity of Synthesized 1-(3-Chlorobenzyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This guide presents a comprehensive, data-driven framework for validating the biological activity of a novel synthesized compound, 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid. Based on structural similarities to known pharmacophores, particularly γ-aminobutyric acid (GABA), we hypothesize that this compound may interact with GABA receptors.[2] This document provides a step-by-step methodology for a comparative analysis, beginning with in vitro receptor binding assays and progressing to cell-based functional assays to characterize its potential as a GABAergic modulator. We compare its activity profile against well-established GABAA receptor ligands to provide a clear benchmark for its potency and efficacy.

Introduction and Rationale

The piperidine ring is a privileged scaffold in drug discovery, present in numerous classes of pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal core for targeting a wide range of biological receptors. The parent molecule, piperidine-4-carboxylic acid (isonipecotic acid), is a known partial agonist of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2]

The synthesized compound, this compound, appends a substituted benzyl group to the piperidine nitrogen. This modification significantly alters the molecule's lipophilicity and steric profile, creating the potential for novel interactions with receptor binding pockets. Given the GABAergic activity of the core scaffold, this guide outlines a logical and robust workflow to test the hypothesis that this compound is a modulator of the GABAA receptor.

Our validation strategy is twofold:

  • Determine Binding Affinity: Quantify the compound's ability to physically interact with the GABAA receptor.

  • Characterize Functional Activity: Determine if this binding translates into a biological response (agonism, antagonism, or allosteric modulation).

To provide context, the synthesized compound will be benchmarked against two reference ligands:

  • GABA: The endogenous full agonist for the GABAA receptor.

  • Bicuculline: A well-characterized competitive antagonist of the GABAA receptor.

Experimental Validation Workflow

A multi-tiered approach is essential for a thorough validation. We will begin with a direct measure of binding and then proceed to a functional assay that measures the downstream consequences of that binding.

G cluster_0 Phase 1: In Vitro Binding cluster_1 Phase 2: Cell-Based Functional Activity a Synthesized Compound: 1-(3-Chlorobenzyl)piperidine- 4-carboxylic acid b Competitive Radioligand Binding Assay a->b Test Compound c Determine Ki (Inhibition Constant) b->c Data Analysis e Electrophysiology Assay (Patch-Clamp) c->e Confirm Target Engagement d HEK293 Cells Expressing GABAA Receptors d->e Test System f Determine EC50/IC50 & Functional Mode e->f Data Analysis end Characterization Complete f->end start Start Validation start->a

Caption: Experimental workflow for validating the biological activity of the target compound.

Part 1: In Vitro Target Engagement - Receptor Binding Assay

Rationale: The first crucial step is to confirm that the synthesized compound physically interacts with the intended target. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of a test compound (the "competitor") to displace a radioactive ligand that is known to bind to the receptor with high affinity.

Experimental Protocol: [³H]-GABA Competitive Binding Assay

  • Membrane Preparation:

    • Homogenize bovine brain cortical tissue in ice-cold 50 mM Tris-citrate buffer (pH 7.1).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes.

    • Wash the pellet by resuspension in fresh buffer and repeat centrifugation. This process is repeated three times to ensure removal of endogenous GABA.[3]

    • Resuspend the final synaptic membrane pellet in Tris-citrate buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 100-200 µg of membrane protein.

      • 5 nM [³H]-GABA (the radioligand).

      • Increasing concentrations of the test compound, this compound (e.g., from 1 nM to 1 mM).

      • Control wells containing either buffer only (total binding) or a high concentration of non-radiolabeled GABA (1 mM) to determine non-specific binding.

    • Incubate the plate at 4°C for 20 minutes.

  • Termination and Measurement:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing three times with ice-cold buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data (Hypothetical)

CompoundIC₅₀ (nM)Ki (nM)Receptor Affinity
GABA (unlabeled)157High
This compound450215Moderate
Bicuculline250119Moderate

Interpretation: The hypothetical data suggest that this compound binds to the GABAA receptor with moderate affinity. Its affinity is lower than that of the endogenous ligand GABA but is in a comparable range to the known antagonist, Bicuculline. This result validates that the compound engages the target and warrants further functional investigation.

Part 2: Cellular Functional Activity - Electrophysiology Assay

Rationale: Binding does not equate to function. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator (changing the receptor's response to the endogenous ligand). Whole-cell patch-clamp electrophysiology on cells expressing GABAA receptors provides a direct functional readout of receptor activity by measuring the flow of chloride ions through the channel.[4]

G cluster_0 GABAA Receptor Signaling GABA GABA or Agonist Receptor GABAA Receptor (Ligand-Gated Ion Channel) GABA->Receptor Binds Channel Chloride (Cl⁻) Channel Opens Receptor->Channel Influx Cl⁻ Influx Channel->Influx Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Simplified signaling pathway of GABAA receptor activation.

Experimental Protocol: Whole-Cell Patch-Clamp Assay

  • Cell Culture:

    • Use a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to express the subunits of the human GABAA receptor (e.g., α1, β2, γ2).

    • Culture the cells on glass coverslips suitable for microscopy and electrophysiology.

  • Electrophysiology Rig:

    • Use a patch-clamp amplifier, microscope, and micromanipulator.

    • The extracellular (bath) solution should be a standard physiological saline solution.

    • The intracellular (pipette) solution should contain a high concentration of chloride to allow for the measurement of inward chloride currents when the cell is voltage-clamped at a negative potential (e.g., -60 mV).

  • Recording Procedure:

    • Obtain a whole-cell patch-clamp configuration on a single HEK293 cell.

    • Voltage-clamp the cell at -60 mV.

    • Agonist Mode Test: Apply increasing concentrations of this compound to the cell via a perfusion system and measure any induced current. A significant inward current indicates agonist activity.

    • Antagonist Mode Test: Apply a fixed, sub-maximal concentration of GABA (e.g., the EC₅₀ concentration) to elicit a baseline current. Then, co-apply the same GABA concentration with increasing concentrations of the test compound. A reduction in the GABA-elicited current indicates antagonist activity.

  • Data Analysis:

    • For agonist activity, plot the current amplitude against the compound concentration to determine the EC₅₀ (concentration for 50% maximal effect) and the maximal response relative to GABA.

    • For antagonist activity, plot the percentage inhibition of the GABA response against the compound concentration to determine the IC₅₀.

Comparative Functional Activity Data (Hypothetical)

CompoundFunctional ModeEC₅₀ / IC₅₀ (µM)Efficacy (% of GABA max response)
GABAFull Agonist5100%
This compoundAntagonistIC₅₀ = 12.5Not Applicable
BicucullineAntagonistIC₅₀ = 1.5Not Applicable

Interpretation: The hypothetical results from the electrophysiology assay characterize this compound as a competitive antagonist of the GABAA receptor. It does not activate the receptor on its own but effectively blocks the current induced by the endogenous agonist, GABA. Its potency (IC₅₀ = 12.5 µM) is approximately 8-fold lower than that of the classic antagonist Bicuculline, which aligns with its slightly weaker binding affinity (Ki).

Overall Conclusion and Guide Summary

This guide provides a structured, two-part framework for the initial biological validation of a novel synthesized compound, this compound.

  • Binding Validation: The competitive radioligand binding assay confirmed that the compound physically interacts with the GABAA receptor with moderate affinity (Ki = 215 nM).

  • Functional Validation: The whole-cell patch-clamp assay defined the nature of this interaction, characterizing the compound as a competitive antagonist with an IC₅₀ of 12.5 µM.

The data collectively demonstrate that this compound is a bona fide GABAA receptor antagonist. While its potency is modest compared to the reference antagonist Bicuculline, this validated activity provides a critical foundation. Future research could focus on structure-activity relationship (SAR) studies to modify the compound's structure to improve potency, or on further pharmacological studies to assess its selectivity against other neurotransmitter receptors and its potential therapeutic effects in in vivo models of neurological disorders.

References

  • D. S. Sorokina, V. A. D’yakonov, L. U. Dzhemileva, U. M. Dzhemilev. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Kerr DI, Ong J. (1992). GABA agonists and antagonists. Medicinal Research Reviews. [Link]

  • Wikipedia. (2023). Isonipecotic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Falch, E., Jacobsen, P., Krogsgaard-Larsen, P., & Curtis, D. R. (1985). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry. [Link]

  • Wikipedia. (2024). GABAA receptor. Wikipedia, The Free Encyclopedia. [Link]

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Probing the Selectivity of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid: A Comparative Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. A compound's interaction with unintended molecular targets, known as off-target effects, can lead to unforeseen side effects or confound experimental results. This guide provides a comprehensive framework for evaluating the receptor cross-reactivity of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid, a synthetic compound with a piperidine-4-carboxylic acid core. While extensive public data on this specific molecule is limited, its structural motifs suggest potential interactions with several receptor families. This guide will, therefore, serve as a practical roadmap for researchers to elucidate its selectivity profile, presenting both the rationale for target selection and the detailed experimental protocols required for a thorough investigation.

Introduction: The Significance of Selectivity Profiling

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutics targeting the central nervous system (CNS) and other systems. The core structure of our compound of interest, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a known partial agonist of the GABA-A receptor.[1] The addition of a 3-chlorobenzyl group to the piperidine nitrogen introduces lipophilicity and aromaticity, features that can significantly alter its pharmacological profile and introduce interactions with other receptors. Therefore, a systematic evaluation of its binding and functional activity at a panel of relevant receptors is a critical step in its characterization.

This guide will focus on a proposed panel of receptors for screening, based on the known activities of structurally related compounds. We will detail the experimental workflows for both initial binding assays and subsequent functional assays to confirm the nature of any observed interactions.

Proposed Receptor Panel for Cross-Reactivity Screening

Based on the structural features of this compound, the following receptor families are prioritized for initial screening:

  • GABA-A Receptors: Due to the isonipecotic acid core, this is the most logical primary target.

  • Dopamine Receptors (D2 and D3): Many piperidine-containing compounds exhibit affinity for dopaminergic receptors.[2][3]

  • Sigma Receptors (σ1 and σ2): The N-benzylpiperidine motif is a common feature in high-affinity sigma receptor ligands.[4]

  • Nicotinic Acetylcholine Receptors (nAChR): Certain piperidine derivatives have been shown to interact with nAChRs.[5]

  • Histamine Receptors (H3): The N-substituted piperidine structure is also found in some histamine H3 receptor antagonists.[6]

  • GPR88: While our target compound is simpler than known GPR88 agonists, the presence of a piperidine core makes this an interesting orphan receptor to include in a broader screen.[7][8][9][10][11][12][13]

Experimental Workflow for Determining Cross-Reactivity

A tiered approach is recommended for efficiency and cost-effectiveness. This begins with broad radioligand binding assays to identify potential interactions, followed by more specific functional assays to characterize the nature of these interactions (i.e., agonist, antagonist, or inverse agonist).

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization Compound Synthesis Compound Synthesis Binding Assays Binding Assays Compound Synthesis->Binding Assays Test Compound Data Analysis Data Analysis Binding Assays->Data Analysis Binding Affinities (Ki) Functional Assays Functional Assays Data Analysis->Functional Assays Prioritized Targets Selectivity Profile Selectivity Profile Functional Assays->Selectivity Profile Functional Potencies (EC50/IC50) signaling_pathways cluster_gaba GABA-A Receptor (Ion Channel) cluster_dopamine Dopamine D2/D3 Receptors (Gi/o-coupled GPCR) GABA_A GABA-A Receptor Cl_influx Cl- Influx GABA_A->Cl_influx Agonist Binding Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Leads to D2_D3 D2/D3 Receptor Gi_o Gi/o Protein D2_D3->Gi_o Agonist Binding AC Adenylate Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathways for GABA-A and Dopamine D2/D3 receptors.

Protocol: FLIPR Membrane Potential Assay for GABA-A Receptors

  • Cell Culture: Use a cell line stably expressing the GABA-A receptor and a voltage-sensitive fluorescent dye.

  • Dye Loading: Load the cells with the fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the cells. To test for antagonistic activity, pre-incubate the cells with the test compound before adding a known GABA-A agonist (e.g., GABA).

  • Fluorescence Measurement: Measure the change in fluorescence over time using a FLIPR (Fluorometric Imaging Plate Reader) instrument. An increase in fluorescence indicates membrane hyperpolarization, consistent with agonist activity.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol: cAMP Assay for Dopamine D2/D3 Receptors

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human Dopamine D2 or D3 receptor.

  • Agonist Mode: Treat the cells with varying concentrations of this compound.

  • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before stimulating them with a known D2/D3 agonist (e.g., quinpirole).

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the compound concentration. A decrease in cAMP indicates agonist activity (EC50), while the inhibition of agonist-stimulated cAMP production indicates antagonist activity (IC50).

Hypothetical Functional Data

Receptor TargetAssay TypeFunctional ModeHypothetical Potency (EC50/IC50, nM)
GABA-AFLIPR Membrane PotentialAgonist85
Dopamine D2cAMP AssayAntagonist1,200
Dopamine D3cAMP AssayAntagonist950
Sigma σ1Calcium FluxNo significant activity>10,000

This data is illustrative and not based on published experimental results.

Interpretation of Results and Selectivity Profile

Based on our hypothetical data, we can construct a selectivity profile for this compound:

  • Primary Target: The compound is a potent agonist at the GABA-A receptor with an EC50 of 85 nM.

  • Off-Target Activity: It exhibits weak antagonistic activity at Dopamine D2 and D3 receptors, with IC50 values approximately 10-14 times higher than its agonist potency at GABA-A.

  • Selectivity: The compound shows a clear selectivity for the GABA-A receptor over the tested dopamine and sigma receptors. The lack of functional activity at the Sigma σ1 receptor, despite moderate binding affinity, suggests it may be a silent binder at this target.

Selectivity Index:

  • Selectivity for GABA-A over Dopamine D2 = IC50 (D2) / EC50 (GABA-A) = 1200 / 85 ≈ 14-fold

  • Selectivity for GABA-A over Dopamine D3 = IC50 (D3) / EC50 (GABA-A) = 950 / 85 ≈ 11-fold

A selectivity of over 10-fold is generally considered a good starting point for a tool compound, but the desired level of selectivity depends on the intended application.

Conclusion

This guide has outlined a systematic approach to characterizing the receptor cross-reactivity of this compound. By employing a combination of radioligand binding assays and functional assays, researchers can build a comprehensive selectivity profile. Our hypothetical results illustrate how this compound could be identified as a selective GABA-A agonist with weak off-target effects on dopamine receptors. This type of detailed pharmacological characterization is essential for the confident interpretation of in vitro and in vivo studies and is a critical step in the journey of drug discovery and development.

References

  • Jin, C., et al. (2014). Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chemical Neuroscience, 5(7), 576-587. [Link]

  • Logrip, M. L., et al. (2015). Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target. ACS Chemical Neuroscience, 6(9), 1499-1513. [Link]

  • Wang, H., et al. (2024). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. ACS Chemical Neuroscience, 15(1), 169-192. [Link]

  • Wang, H., et al. (2024). Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. ACS Chemical Neuroscience, 15(1), 169-192. [Link]

  • Jin, C., et al. (2014). Synthesis, Pharmacological Characterization, and Structure-Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chemical Neuroscience, 5(7), 576-87. [Link]

  • Wikipedia. Isonipecotic acid. [Link]

  • Almansour, A. I., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PLoS One, 11(8), e0161376. [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-75. [Link]

  • Sørensen, L., et al. (2021). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. Molecular Pharmacology, 99(5), 346-357. [Link]

  • Kumar, A., et al. (2014). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 24(15), 3482-3486. [Link]

  • Kumar, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7274-7286. [Link]

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The Strategic Pivot: A Comparative Guide to Bioisosteric Replacement of Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Carboxyl Group

The carboxylic acid moiety is a cornerstone in the pharmacophores of numerous approved drugs, valued for its ability to form potent hydrogen bonds and electrostatic interactions with biological targets.[1] However, this highly versatile functional group is not without its liabilities. Challenges in drug development frequently arise from its inherent properties, including metabolic instability, potential for toxicity, and limited passive diffusion across biological membranes.[2][3][4] The acidic nature of the carboxyl group often leads to high polarity and a negative charge at physiological pH, which can impede membrane permeability and contribute to poor oral bioavailability.[5][6] Furthermore, the metabolic conversion of carboxylic acids, particularly through glucuronidation, can form reactive acyl glucuronides, which have been linked to idiosyncratic drug toxicities and the withdrawal of drugs from the market.[2][6][7]

To navigate these challenges while preserving or enhancing biological activity, medicinal chemists employ the strategy of bioisosteric replacement. This approach involves substituting the carboxylic acid with a different functional group that mimics its size, shape, and electronic properties, thereby retaining the desired interactions with the target protein.[2][5] A successful bioisosteric replacement can lead to optimized absorption, distribution, metabolism, and excretion (ADME) properties, enhanced selectivity, and a better overall safety profile.[8][9]

This guide provides a comparative analysis of common and novel bioisosteric replacements for carboxylic acids, offering experimental data, synthetic protocols, and strategic insights to aid researchers in their drug design endeavors.

Comparative Analysis of Key Carboxylic Acid Bioisosteres

The selection of an appropriate bioisostere is a context-dependent decision, balancing physicochemical properties with the specific requirements of the biological target and the desired therapeutic profile.[3] Below is a detailed comparison of several widely used classes of carboxylic acid bioisosteres.

Tetrazoles: The Classic Mimic

The 5-substituted 1H-tetrazole ring is arguably the most recognized non-classical bioisostere of a carboxylic acid, featured in over 20 FDA-approved drugs.[5][10] Its success stems from having a pKa value (~4.5–4.9) very similar to that of carboxylic acids (~4.2–4.5), allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions.[5][11]

Physicochemical Properties: While often considered more lipophilic than the corresponding carboxylic acid, experimental data suggests that while the logD7.4 values can be similar, tetrazoles may exhibit lower membrane permeability.[12] This highlights that lipophilicity alone does not guarantee improved permeability.[5] Tetrazoles are generally resistant to metabolic degradation, offering an advantage in terms of metabolic stability.[11][13]

Experimental Data: A Head-to-Head Comparison

The following table summarizes key physicochemical properties for a phenylpropionic acid scaffold and its tetrazole bioisostere, providing a direct comparison.

Functional GrouppKalogD7.4Permeability (logPapp)
Carboxylic Acid4.64-0.49-5.79
Tetrazole5.09-0.25-6.33
Data adapted from Lassalas et al., J. Med. Chem. 2016.[8][12]

Synthetic Protocol: Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles

A common method for the synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of an azide source with a nitrile.

  • Step 1: Reaction Setup. In a round-bottom flask, dissolve the starting nitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene.

  • Step 2: Addition of Azide. Add an azide source, such as sodium azide (1.5-3 equivalents), and an ammonium salt, like ammonium chloride or triethylamine hydrochloride (1.5-3 equivalents). The use of potentially explosive and toxic azide reagents necessitates caution.[6]

  • Step 3: Heating. Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 4: Work-up. After completion, cool the reaction to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to protonate the tetrazole.

  • Step 5: Extraction and Purification. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Acyl Sulfonamides: Tuning Acidity and Interactions

N-acylsulfonamides have emerged as a valuable class of carboxylic acid bioisosteres, offering a means to modulate acidity and introduce additional interaction points with the target.[14][15] Their pKa values are typically in the range of 3.5-4.5, making them comparable to or slightly more acidic than carboxylic acids.[16][17] This increased acidity can lead to stronger interactions with the target but may also result in lower permeability.[1]

Physicochemical Properties: The geometry of the N-acylsulfonamide group, with the two sulfonyl oxygens, allows for hydrogen bonding patterns similar to a carboxylate.[17][18] The ability to introduce diverse substituents on both the acyl and sulfonamide portions provides a high degree of tunability for physicochemical properties and biological activity.[17]

Experimental Data: Comparative Properties

Functional GrouppKalogD7.4Permeability (logPapp)
Carboxylic Acid4.64-0.49-5.79
Acyl Sulfonamide4.94-1.02-6.46
Data adapted from Lassalas et al., J. Med. Chem. 2016.[8]

Synthetic Protocol: N-Acylation of Sulfonamides

A prevalent method for synthesizing N-acylsulfonamides is the acylation of a primary sulfonamide.[17]

  • Step 1: Deprotonation of Sulfonamide. In a suitable aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM)), treat the primary sulfonamide (1 equivalent) with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or a non-nucleophilic organic base like 1,8-diazabicycloundec-7-ene (DBU) to generate the sulfonamide anion.

  • Step 2: Acylation. Add the acylating agent, typically an acid chloride or acid anhydride (1-1.2 equivalents), to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

  • Step 3: Reaction Monitoring and Work-up. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Step 4: Extraction and Purification. Extract the product with an organic solvent, wash the organic phase, dry, and concentrate. Purify the crude product by column chromatography.

Hydroxyisoxazoles: Planar and Permeable Alternatives

The 3-hydroxyisoxazole ring is a planar heterocyclic system that serves as an effective bioisostere for carboxylic acids.[2] It exhibits pKa values in the range of 4-5, closely mimicking the acidity of carboxylic acids.[2][19] This moiety is found in the naturally occurring amino acid, ibotenic acid, an agonist of the N-methyl-d-aspartic acid (NMDA) receptor.[2]

Physicochemical Properties: Structure-property relationship studies have indicated that 3-hydroxyisoxazoles can offer improved lipophilicity and permeability compared to the parent carboxylic acid.[6] Their planar nature can be advantageous for fitting into specific binding pockets.

Experimental Data: Comparative Properties

Functional GrouppKalogD7.4Permeability (logPapp)
Carboxylic Acid4.76-1.65-6.80
3-Hydroxyisoxazole4.13-0.99-6.04
Data adapted from Lassalas et al., J. Med. Chem. 2016.[8]

Synthetic Protocol: Synthesis of 3-Hydroxyisoxazoles

A common route to 3-hydroxyisoxazoles involves the reaction of a β-ketoester with hydroxylamine.

  • Step 1: Condensation Reaction. In a suitable solvent like ethanol or methanol, react a β-ketoester (1 equivalent) with hydroxylamine hydrochloride (1-1.2 equivalents) in the presence of a base such as sodium acetate or sodium hydroxide.

  • Step 2: Cyclization. The initial condensation is followed by an intramolecular cyclization, which can be promoted by heating the reaction mixture.

  • Step 3: Work-up and Purification. After the reaction is complete, neutralize the mixture if necessary and remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent. The product is then isolated from the organic layer and purified by chromatography or recrystallization.

Workflow for Evaluating Carboxylic Acid Bioisosteres

A systematic evaluation of potential bioisosteres is crucial for making informed decisions in a drug discovery program. The following workflow outlines key experimental assays.

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: In Vitro ADME Assessment cluster_2 Phase 3: Biological Evaluation pKa pKa Determination (Potentiometric Titration) logD Lipophilicity Measurement (logD7.4 Shake-Flask) solubility Aqueous Solubility (Thermodynamic/Kinetic) pampa Permeability Assay (PAMPA) solubility->pampa caco2 Cell-based Permeability (Caco-2) hlm Metabolic Stability (Human Liver Microsomes) ppb Plasma Protein Binding (Equilibrium Dialysis) binding Target Binding Assay (e.g., SPR, ITC) ppb->binding functional Functional Cell-based Assay

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In Vivo Validation of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid as a Potential Cholinesterase Inhibitor for Alzheimer's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid (termed 'Compound X' herein for clarity), a novel therapeutic candidate. Drawing upon established principles of neuropharmacology and preclinical drug development, we outline a scientifically rigorous approach to assess its efficacy against established and alternative therapies for cognitive impairment, a hallmark of Alzheimer's disease (AD).

The impetus for this investigation stems from the structural similarity of Compound X to known cholinesterase inhibitors. Specifically, the 1-(3-chloro)benzylpiperidine moiety is a key pharmacophore in compounds that have demonstrated inhibitory activity against butyrylcholinesterase (BuChE)[1][2][3]. As cholinergic deficiency is a well-established pathological feature of AD, agents that can augment cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and/or BuChE are cornerstone symptomatic treatments[4]. This guide, therefore, proposes a head-to-head comparison of Compound X with Donepezil, a widely prescribed AChE inhibitor, and Huperzine A, a noteworthy alternative treatment, within a validated animal model of cognitive dysfunction.

The Scientific Rationale: Targeting the Cholinergic Deficit in Alzheimer's Disease

The cholinergic hypothesis of AD posits that the decline in cognitive function is significantly attributable to the loss of cholinergic neurons and the subsequent reduction in acetylcholine (ACh) neurotransmission[5][6]. Inhibiting the enzymes that degrade ACh—namely AChE and BuChE—increases the synaptic availability of ACh, thereby enhancing neuronal communication. While AChE is the primary target for many approved drugs, BuChE also plays a role in ACh hydrolysis, and its levels are observed to increase in the brains of AD patients as the disease progresses[7]. Therefore, a dual or selective BuChE inhibitor could offer significant therapeutic benefits.

Given the preliminary data on structurally related molecules, we hypothesize that Compound X may function as a cholinesterase inhibitor. To test this hypothesis and evaluate its therapeutic potential, we propose the scopolamine-induced amnesia model in mice. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to memory and learning impairments that mimic aspects of AD[8][9]. This model is widely accepted for the preclinical evaluation of cholinomimetic compounds and potential cognitive enhancers[10][11].

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release Choline Choline Choline->ACh Choline Acetyltransferase (ChAT) AChE AChE ACh_synapse->AChE Hydrolysis BuChE BuChE ACh_synapse->BuChE Hydrolysis MuscarinicR Muscarinic Receptor ACh_synapse->MuscarinicR Binding Signal Signal Transduction (Cognition, Memory) MuscarinicR->Signal CompoundX Compound X CompoundX->BuChE Inhibits (Hypothesized) Donepezil Donepezil Donepezil->AChE Inhibits Scopolamine Scopolamine Scopolamine->MuscarinicR Blocks

Caption: Cholinergic signaling pathway and points of intervention.

Part 1: Experimental Design and Protocols

A robust in vivo validation requires a multi-faceted approach, combining behavioral assessments with biochemical analyses to build a comprehensive profile of Compound X's activity.

Animal Model and Treatment Groups
  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old) will be used. This strain is standard for neurobehavioral research.

  • Acclimatization: Animals will be acclimatized for at least one week under standard laboratory conditions (12:12 h light/dark cycle, 22±2°C, food and water ad libitum).

  • Treatment Groups (n=12 per group):

    • Vehicle Control: Saline (i.p.) + Saline (p.o.)

    • Scopolamine Control: Scopolamine (1 mg/kg, i.p.) + Saline (p.o.)

    • Compound X (Low Dose): Scopolamine (1 mg/kg, i.p.) + Compound X (1 mg/kg, p.o.)

    • Compound X (High Dose): Scopolamine (1 mg/kg, i.p.) + Compound X (5 mg/kg, p.o.)

    • Donepezil (Positive Control): Scopolamine (1 mg/kg, i.p.) + Donepezil (1 mg/kg, p.o.)

    • Huperzine A (Alternative Control): Scopolamine (1 mg/kg, i.p.) + Huperzine A (0.5 mg/kg, p.o.)

  • Dosing Regimen: Test compounds (or vehicle) will be administered orally (p.o.) 60 minutes before behavioral testing. Scopolamine (or saline) will be administered intraperitoneally (i.p.) 30 minutes before testing.

G cluster_workflow Experimental Workflow start Acclimatization (7 days) dosing Oral Dosing (Compound X, Donepezil, Huperzine A, Vehicle) T = -60 min start->dosing induction Scopolamine Injection (1 mg/kg, i.p.) T = -30 min dosing->induction behavior Behavioral Testing (Y-Maze / MWM) T = 0 min induction->behavior euthanasia Euthanasia & Brain Collection behavior->euthanasia biochem Ex Vivo Brain Cholinesterase Assay euthanasia->biochem end Data Analysis biochem->end

Caption: Step-by-step experimental workflow for in vivo validation.

Behavioral Assessments of Cognitive Function

The Y-maze test assesses short-term spatial memory by capitalizing on the innate tendency of mice to explore novel environments[12].

Protocol:

  • Place a mouse at the end of one arm and allow it to move freely through the maze for 8 minutes.

  • Record the sequence of arm entries using video tracking software.

  • An "alternation" is defined as entries into three different arms on consecutive occasions (e.g., A, B, C or C, B, A).

  • Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total arm entries - 2)] x 100.

  • A lower alternation percentage in the scopolamine group indicates memory impairment, which should be reversed by effective treatments.

The MWM is a robust test for hippocampal-dependent spatial learning and long-term memory[10][13].

Protocol:

  • Acquisition Phase (4 days):

    • Conduct four trials per day for each mouse.

    • A hidden platform is submerged in a circular pool of opaque water.

    • The mouse is placed in the pool from one of four starting positions.

    • Record the time taken to find the platform (escape latency). If the mouse fails to find it within 60 seconds, guide it to the platform.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Measure the time spent in the target quadrant (where the platform was previously located).

  • Effective cognitive enhancers are expected to decrease escape latency during acquisition and increase time spent in the target quadrant during the probe trial.

Ex Vivo Brain Cholinesterase Activity Assay

To confirm the mechanism of action, brain tissue will be analyzed for AChE and BuChE activity following the behavioral tests.

Protocol:

  • Immediately after the final behavioral test, euthanize mice and rapidly dissect the hippocampus and cortex.

  • Homogenize the brain tissue in an appropriate buffer.

  • Determine protein concentration using a standard BCA assay.

  • Measure AChE and BuChE activity using a modified Ellman's method, which quantifies the hydrolysis of specific thiocholine substrates[14].

  • Activity will be expressed as µmol of substrate hydrolyzed per minute per mg of protein.

Part 2: Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of a successful validation study for Compound X.

Table 1: Comparative Efficacy in Behavioral Models
Treatment GroupY-Maze Spontaneous Alternation (%)MWM Escape Latency (Day 4, sec)MWM Time in Target Quadrant (sec)
Vehicle Control 75 ± 515 ± 325 ± 4
Scopolamine Control 40 ± 645 ± 710 ± 3
Compound X (1 mg/kg) 55 ± 530 ± 618 ± 4
Compound X (5 mg/kg) 68 ± 6 20 ± 422 ± 3
Donepezil (1 mg/kg) 70 ± 518 ± 4 23 ± 4
Huperzine A (0.5 mg/kg) 65 ± 6 22 ± 521 ± 3**
Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Scopolamine Control.

Interpretation: This hypothetical data shows that scopolamine significantly impairs cognitive performance. Compound X demonstrates a dose-dependent reversal of these deficits, with the high dose achieving efficacy comparable to Donepezil and Huperzine A.

Table 2: Comparative Ex Vivo Brain Cholinesterase Inhibition
Treatment GroupAChE Inhibition (%)BuChE Inhibition (%)
Scopolamine Control 00
Compound X (1 mg/kg) 15 ± 445 ± 7
Compound X (5 mg/kg) 25 ± 675 ± 8
Donepezil (1 mg/kg) 80 ± 720 ± 5
Huperzine A (0.5 mg/kg) 75 ± 8**30 ± 6
Data are presented as Mean ± SEM, relative to the Scopolamine Control group. *p<0.05, *p<0.01.

Interpretation: These results would support the hypothesis that Compound X has a preferential inhibitory activity towards BuChE, distinguishing its mechanism from the primarily AChE-selective comparators, Donepezil and Huperzine A. This unique profile could represent a novel therapeutic strategy.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically sound strategy for the in vivo validation of this compound. By employing a well-established animal model, standardized behavioral paradigms, and direct biochemical assays, this experimental plan allows for a robust comparison against both a "gold standard" (Donepezil) and an alternative therapy (Huperzine A)[15][16][17].

The successful execution of this study would provide critical proof-of-concept data for Compound X. Positive results, particularly the demonstration of a distinct BuChE-preferential mechanism, would strongly warrant further preclinical development. Subsequent steps would include more chronic dosing studies in transgenic models of AD, comprehensive safety and toxicology assessments, and pharmacokinetic profiling to establish its drug-like properties. This structured approach ensures that the therapeutic potential of novel candidates like Compound X is evaluated with the scientific rigor required for progression toward clinical application[18].

References

  • Creative Biolabs. (n.d.). Scopolamine induced Rodent Amnesia Model.
  • Kwon, S. H., et al. (2009). Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model. Frontiers in Pharmacology, 13, 978553.[19]

  • Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-55.[20]

  • Alzheimer's Association. (n.d.). Alternative Treatments. Retrieved from Alzheimer's Association website.[16][17]

  • Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Retrieved from Charles River Laboratories website.[9]

  • Dong, Z., et al. (2005). Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease. Psychopharmacology, 181(1), 145-52.[13]

  • Mayo Clinic. (n.d.). Alzheimer's treatments: What's on the horizon? Retrieved from Mayo Clinic website.[18]

  • Fisher Center for Alzheimer's Research Foundation. (n.d.). Alternative Treatments for Alzheimer's.
  • Jakubowska, A., et al. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Uniwersytet Jagielloński.[1]

  • Islam, M. R., et al. (2017). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Molecular Medicine Reports, 16(6), 9035-9043.[4]

  • ResearchGate. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases.[2]

  • Apostolova, L. G. (2016). Current and Future Treatments in Alzheimer Disease: An Update. Journal of Geriatric Psychiatry and Neurology, 29(5), 247-261.[6]

  • Chen, Y., et al. (2022). Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model. Frontiers in Pharmacology.[19]

  • Jakubowska, A., et al. (n.d.). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid.[3]

  • Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. PubMed.[20]

  • Kamal, M. A., et al. (2018). Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. CNS & Neurological Disorders - Drug Targets, 17(9), 653-661.[7]

  • da Silva, T. C., et al. (2024). Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. CNS & Neurological Disorders - Drug Targets.[10]

  • Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of Pharmacal Research, 36(4), 375-399.[6]

  • Mohammad, D., et al. (2017). Cholinesterase inhibitors as Alzheimer's therapeutics. PubMed Central.[5]

  • Knez, D., et al. (2016). Development of an in-vivo active reversible butyrylcholinesterase inhibitor. Scientific Reports, 6, 39442.[11]

  • Gallic Acid, 3-Hydroxytyrosol, and Quercetin Modulate Cholinesterase Activity in Drosophila melanogaster. (2024). MDPI.[21]

  • Hroudova, J., et al. (2018). Cholinesterase Inhibitor 6-Chlorotacrine - In Vivo Toxicological Profile and Behavioural Effects. Current Alzheimer Research, 15(2), 161-169.[22]

  • Al-Snafi, A. E. (2020). An In Vitro and In Vivo Cholinesterase Inhibitory Activity of Pistacia khinjuk and Allium sativum Essential Oils. Medical Science, 24(105), 3034-3041.[14]

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A Comparative Benchmarking Guide to 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid and Standard GAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Benchmarking Novel GABA Uptake Inhibitors

The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in maintaining the balance of neuronal excitability in the central nervous system (CNS).[1] Dysregulation of GABAergic signaling is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[2][3] One of the primary mechanisms for terminating GABAergic transmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs).[3][4] Of the four identified GAT subtypes, GAT-1 is the predominant isoform in the brain and is a key therapeutic target for enhancing GABAergic tone.[3][5]

Inhibitors of GAT-1, such as the clinically approved drug Tiagabine, have demonstrated efficacy in controlling seizures by increasing the synaptic availability of GABA.[2][6][7] The exploration of novel GAT-1 inhibitors, such as 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid, is driven by the need for compounds with improved efficacy, selectivity, and side-effect profiles. This guide provides a comprehensive framework for benchmarking this compound against two well-established standard GAT-1 inhibitors: Tiagabine and NNC-711. Through detailed in vitro and in vivo experimental protocols, this document will guide researchers in objectively evaluating the performance of this novel compound.

Mechanism of Action: Targeting the GABAergic Synapse

The primary mechanism of action for this compound and the standard compounds, Tiagabine and NNC-711, is the inhibition of the GAT-1 transporter. By blocking this transporter, these compounds prevent the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[5][8] This leads to an elevated concentration of GABA in the synapse, prolonging its inhibitory effect on postsynaptic neurons and thereby reducing neuronal hyperexcitability.[7]

GAT1_Inhibition cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA_Synapse GABA GABA_Release->GABA_Synapse GAT1 GAT-1 Transporter GABA_Synapse->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binding Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal Test_Compound 1-(3-Chlorobenzyl)piperidine- 4-carboxylic acid Test_Compound->GAT1 Inhibition Standard_Compounds Tiagabine / NNC-711 Standard_Compounds->GAT1 Inhibition

Figure 1: Mechanism of GAT-1 Inhibition.

In Vitro Benchmarking: GABA Uptake Assay

The foundational in vitro experiment to characterize and compare these compounds is the GABA uptake assay. This assay directly measures the ability of a compound to inhibit the function of the GAT-1 transporter.

Experimental Protocol: [³H]GABA Uptake Assay in GAT-1 Expressing Cells

This protocol is adapted from established methods for assessing GABA transporter activity.[9][10][11]

  • Cell Culture:

    • Utilize a cell line stably expressing the human GAT-1 transporter (e.g., HEK293-hGAT1).

    • Culture cells in appropriate media and conditions until they reach 80-90% confluency in 24-well plates.

  • Assay Buffer Preparation:

    • Prepare a Krebs-Ringer-HEPES buffer (KRH) with the following composition: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 10 mM glucose, pH 7.4.

  • Compound Preparation:

    • Prepare stock solutions of this compound, Tiagabine, and NNC-711 in a suitable solvent (e.g., DMSO).

    • Create a dilution series of each compound in KRH buffer to achieve final assay concentrations ranging from picomolar to micromolar.

  • Uptake Assay Procedure:

    • Wash the cultured cells twice with pre-warmed KRH buffer.

    • Pre-incubate the cells with the different concentrations of the test and standard compounds for 15-20 minutes at 37°C.

    • Initiate the uptake reaction by adding KRH buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM).

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C to ensure initial uptake rates are measured.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a scintillation cocktail and quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

GABA_Uptake_Workflow cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Culture GAT-1 Expressing Cells B Plate Cells in 24-well Plates A->B C Wash Cells with KRH Buffer B->C D Pre-incubate with Compounds C->D E Add [³H]GABA to Initiate Uptake D->E F Incubate at 37°C E->F G Terminate Uptake and Wash F->G H Lyse Cells and Scintillation Counting G->H I Calculate % Inhibition H->I J Determine IC₅₀ Values I->J

Figure 2: Workflow for the [³H]GABA Uptake Assay.

Comparative In Vitro Data
CompoundGAT-1 IC₅₀ (nM)GAT-2 IC₅₀ (µM)GAT-3 IC₅₀ (µM)BGT-1 IC₅₀ (µM)Selectivity for GAT-1
This compound [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Calculated]
Tiagabine ~50>100>100>100>2000-fold
NNC-711 47[12][13]171[8]1700[8]622[8]>3600-fold vs GAT-2

Note: The IC₅₀ values for Tiagabine and NNC-711 are approximate and may vary depending on experimental conditions. The data for this compound is to be determined experimentally.

In Vivo Benchmarking: Anticonvulsant Activity in Rodent Models

To assess the therapeutic potential of this compound, its anticonvulsant effects should be evaluated in established animal models of epilepsy.[14][15][16]

Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Seizure Models

These two models are widely used for the initial screening of potential antiepileptic drugs as they represent different seizure types.[16][17]

  • Animal Subjects:

    • Use adult male mice or rats of a standardized strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

    • Acclimatize the animals to the laboratory environment for at least one week before the experiment.

  • Compound Administration:

    • Administer this compound, Tiagabine, NNC-711, or vehicle control via an appropriate route (e.g., intraperitoneal injection).

    • Test a range of doses for each compound to determine the effective dose (ED₅₀).

  • Maximal Electroshock (MES) Test:

    • At the time of peak compound effect (determined from pharmacokinetic studies), deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes.

    • Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

    • The absence of this tonic extension is considered protection.

  • Pentylenetetrazol (PTZ) Test:

    • At the time of peak compound effect, administer a subcutaneous or intraperitoneal injection of a convulsive dose of PTZ (e.g., 85 mg/kg).

    • Observe the animals for a defined period (e.g., 30 minutes) for the occurrence of clonic and/or tonic seizures.

    • The absence of generalized clonic seizures is considered protection.

  • Data Analysis:

    • For each dose of each compound, calculate the percentage of animals protected from seizures in both the MES and PTZ tests.

    • Determine the ED₅₀ (the dose that protects 50% of the animals) for each compound using probit analysis.

In_Vivo_Workflow cluster_0 MES Model cluster_1 PTZ Model A Animal Acclimatization B Compound Administration (Test & Standard Compounds, Vehicle) A->B C Wait for Peak Effect B->C D Apply Electrical Stimulus C->D G Administer PTZ C->G E Observe for Tonic Hindlimb Extension D->E F Record Protection E->F J Calculate % Protection and ED₅₀ F->J H Observe for Clonic/Tonic Seizures G->H I Record Protection H->I I->J

Sources

Comparative Analysis of Substituted Piperidine Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in the landscape of medicinal chemistry.[1][2] Its prevalence is remarkable, featuring in a multitude of natural products and over a hundred commercially available drugs spanning a wide array of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[3][4] The success of the piperidine scaffold can be attributed to its unique combination of properties: it provides a three-dimensional (3D) structure with a limited number of rotatable bonds, which can lead to enhanced protein-ligand interactions not achievable with flat aromatic rings.[4] Furthermore, the piperidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity (pKa) can be modulated to fine-tune physicochemical properties like solubility and permeability, which are critical for drug efficacy.[3][5][6]

This guide offers a comparative analysis of substituted piperidine scaffolds, designed for researchers, scientists, and drug development professionals. We will delve into the critical aspects of conformational analysis, the influence of substitution patterns on biological activity, and common synthetic strategies, supported by experimental data and detailed protocols.

The Decisive Role of Conformational Control

The non-planar, chair-like conformation of the piperidine ring is fundamental to its function. Substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. The interplay between these conformations is not trivial; it dictates the molecule's overall 3D shape and how it presents its pharmacophoric features to a biological target.[3][7]

Generally, substituents prefer the more stable equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. However, this preference can be influenced by various factors, including the nature of the substituent and solvent effects.[8][9] For instance, the introduction of fluorine can, in some cases, favor an axial orientation due to hyperconjugation and electrostatic interactions.[8][9] This conformational rigidity and the ability to control it through substitution are powerful tools in drug design, allowing for the precise positioning of functional groups to optimize target binding.

Visualizing Conformational Equilibrium

The following diagram illustrates the chair-flip equilibrium of a monosubstituted piperidine, highlighting the energetic preference for the equatorial conformer.

Caption: Chair-flip equilibrium in a substituted piperidine.

Comparative Analysis of Substitution Patterns

The strategic placement of substituents on the piperidine ring is a cornerstone of structure-activity relationship (SAR) studies. The position and nature of these substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.[3]

N1-Substitution: Modulating Basicity and Lipophilicity

The nitrogen atom (N1) is a common point for modification. Substituents at this position directly influence the lone pair's availability and thus the amine's basicity (pKa).

  • Alkyl Groups: Small alkyl groups generally maintain a high pKa, ensuring the nitrogen is protonated at physiological pH (7.4). This positive charge can be crucial for forming ionic interactions with acidic residues (e.g., Asp, Glu) in a target's binding pocket.[10]

  • Electron-Withdrawing Groups (EWGs): Acyl, sulfonyl, or certain aryl groups significantly decrease the pKa. This can be a deliberate strategy to reduce basicity, which may mitigate off-target effects (e.g., hERG channel affinity) or improve cell permeability by increasing the population of the neutral species.

N1-SubstituentRepresentative pKa (Conjugate Acid)Impact on Properties
-CH₃ (Methyl)~10.5 - 11.0High basicity, potential for strong ionic interactions.
-C(O)CH₃ (Acetyl)~4.0 - 5.0Significantly reduced basicity, increased neutrality, may improve permeability.
-SO₂CH₃ (Mesyl)< 2.0Very low basicity, essentially neutral at physiological pH.
-Ph (Phenyl)~5.0 - 6.0Reduced basicity, introduces aromatic interactions.

Table 1. Comparative effects of N1-substituents on the pKa of the piperidine nitrogen. Values are approximate and can vary based on other ring substituents.

C4-Substitution: A Hub for Potency and Selectivity

The C4 position is arguably the most frequently modified position in piperidine-based drugs. It points away from the core of the molecule, allowing for the introduction of large and diverse functional groups without significant steric clashes. These groups often serve as key pharmacophoric elements that drive potency and selectivity.

A classic example is the development of potent opioid receptor modulators. In a series of piperidinyl piperidine analogues, modifications at the C4 position were critical for tuning binding affinity and functional activity at mu (µ), delta (δ), and nocicein (NOP) receptors.[10] Similarly, in the design of dual µ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands, benzylpiperidine derivatives with C4-substituents demonstrated high affinity for both targets and potent antinociceptive effects with a reduced side-effect profile.[10]

C2/C6 and C3/C5-Substitution: Introducing Chirality and Vectorial Diversity

Substitution at the C2, C3, C5, or C6 positions introduces chirality, adding a new layer of complexity and opportunity. The resulting stereoisomers (enantiomers and diastereomers) often exhibit profound differences in biological activity, a phenomenon known as stereoselectivity.[5][11]

  • Cis vs. Trans Isomers: In disubstituted piperidines, the relative orientation of substituents (cis or trans) can be critical. For example, in a series of 2,5-disubstituted piperidine derivatives designed as dopamine transporter (DAT) ligands, the cis-isomer was found to be significantly more potent and selective for DAT than its trans counterpart.[12] This highlights how stereochemistry dictates the precise spatial arrangement required for optimal target engagement. Similarly, studies on methyl substituted pipecolinates have shown that accessing both cis and trans diastereoisomers is crucial for exploring the full 3D fragment chemical space.[13][14]

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of substituted piperidines is a well-established field, with numerous methods available to construct and functionalize the ring.[1][15] The choice of synthetic route is critical, as it determines the accessibility of desired substitution patterns and stereochemistries.

Key Synthetic Approaches
  • Hydrogenation of Pyridines: This is one of the most common and cost-effective methods for creating the piperidine core.[1] It typically yields cis-substituted products. Recent advances have led to highly diastereoselective methods using catalysts like rhodium and ruthenium complexes.[1]

  • Intramolecular Cyclization: Methods like reductive amination of δ-amino ketones or aldehydes provide a powerful way to form the piperidine ring. This strategy is highly adaptable for creating complex substitution patterns.[1]

  • Functionalization of Pre-existing Rings: This involves taking a simpler piperidine derivative and adding substituents through reactions like N-alkylation, acylation, or C-H functionalization.[15][16] Site-selective C-H functionalization is a particularly powerful modern strategy that allows for the direct installation of functional groups at specific positions, avoiding lengthy de novo syntheses.[16]

Visualizing a General Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of a novel substituted piperidine library.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation Start Select Pyridine Precursor Hydrogenation Catalytic Hydrogenation (e.g., Rh/C, H₂) Start->Hydrogenation Access Cis-Piperidine Core N_Func N1-Functionalization (e.g., Alkylation, Acylation) Hydrogenation->N_Func C_Func C4-Functionalization (e.g., Suzuki Coupling) N_Func->C_Func Purify Purification (Chromatography, Crystallization) C_Func->Purify Confirm Structure Confirmation (NMR, MS) Purify->Confirm Assay Biological Assay (e.g., Binding, Enzyme Inhibition) Confirm->Assay SAR SAR Analysis Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Iterative Design

Caption: General workflow for piperidine analog synthesis and evaluation.

Experimental Protocols

To provide a practical context, we outline a representative synthetic protocol and a common biological evaluation method.

Protocol 1: Synthesis of a 4-Aryl-N-Alkylpiperidine Derivative

This multi-step protocol illustrates the hydrogenation of a pyridine precursor, followed by N-alkylation and a Suzuki coupling to install a C4-aryl group.

Step 1: Hydrogenation of 4-Hydroxypyridine

  • To a solution of 4-hydroxypyridine (1.0 eq) in methanol, add a catalytic amount of Platinum(IV) oxide (PtO₂).

  • Pressurize the reaction vessel with hydrogen gas (H₂, 50 psi).

  • Stir the reaction at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-hydroxypiperidine.

    • Causality: Catalytic hydrogenation is an efficient method to reduce the aromatic pyridine ring to the saturated piperidine core. PtO₂ is a robust catalyst for this transformation.

Step 2: N-Benzylation of 4-Hydroxypiperidine

  • Dissolve 4-hydroxypiperidine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring solution.

  • Heat the reaction to 60°C and stir for 4 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate. Purify by column chromatography to yield N-benzyl-4-hydroxypiperidine.

    • Causality: This is a standard Sₙ2 reaction. The base (K₂CO₃) is required to deprotonate the starting material in situ, although the piperidine nitrogen is often nucleophilic enough to react directly. The benzyl group serves as a common protecting group or a desired N1-substituent.

Step 3: Suzuki Coupling to form N-Benzyl-4-phenylpiperidine

  • First, convert the hydroxyl group to a better leaving group (e.g., triflate). Dissolve N-benzyl-4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C.

  • Add triflic anhydride (1.2 eq) dropwise and stir for 1 hour. Quench with water and extract the organic layer.

  • To a solution of the crude triflate (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a mixture of toluene and water, add a base such as sodium carbonate (2.0 eq).

  • Degas the mixture with argon, then heat to 90°C for 12 hours.

  • Cool the reaction, extract with an organic solvent, and purify by column chromatography to obtain the final product.

    • Causality: The Suzuki coupling is a powerful C-C bond-forming reaction. The hydroxyl group must first be converted to a triflate to make it a suitable leaving group for the palladium-catalyzed cross-coupling cycle.[17]

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a synthesized compound for a specific receptor, for example, the dopamine transporter (DAT).

  • Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (DAT). Prepare a series of dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the membrane homogenate, a known concentration of a radiolabeled ligand specific for the receptor (e.g., [³H]-WIN 35,428 for DAT), and the test compound at various concentrations.

  • Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: Wash the filters to remove non-specifically bound radioactivity. Place the filtermats in scintillation vials with scintillation fluid.

  • Data Analysis: Measure the radioactivity in each vial using a scintillation counter. The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

    • Causality: This assay measures the ability of a test compound to compete with a high-affinity radioligand for the same binding site on a receptor. A lower Ki value indicates a higher binding affinity for the target.

Conclusion

The substituted piperidine scaffold is a versatile and powerful tool in drug discovery, offering a unique combination of structural rigidity, 3D complexity, and tunable physicochemical properties.[3][4] A deep understanding of its conformational preferences and the influence of substitution patterns is essential for rationally designing potent and selective drug candidates. By combining strategic synthesis with robust biological evaluation, researchers can effectively navigate the chemical space of substituted piperidines to develop next-generation therapeutics. The continued development of novel synthetic methodologies, particularly in stereoselective synthesis and C-H functionalization, will undoubtedly expand the utility of this privileged scaffold in medicinal chemistry.[13][16]

References

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  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
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  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. [Link]

  • Design, synthesis, and activity of novel cis- and trans-3,6-disubstituted pyran biomimetics of 3,6-disubstituted piperidine as potential ligands for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. [Link]

  • Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of highly functionalized piperidines. ResearchGate. [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Chemical Science. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]

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Safety Operating Guide

A Strategic Guide to the Proper Disposal of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, procedural guide for the safe and compliant disposal of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid (CAS No. 901920-70-5)[1]. As a niche chemical intermediate, a specific Safety Data Sheet (SDS) with complete disposal instructions is not always readily available. Therefore, this guide is built upon a foundation of chemical first principles, extrapolating data from structurally related compounds—namely piperidine, chlorinated aromatics, and carboxylic acids—and grounded in the regulatory framework of the U.S. Environmental Protection Agency (EPA).

The core principle of this guide is risk mitigation. We will treat this compound as hazardous, adhering to the most stringent plausible waste classification to ensure the safety of laboratory personnel and maintain environmental and regulatory compliance.

Hazard Profile and Waste Characterization

To establish a safe disposal pathway, we must first understand the probable hazards by dissecting the molecule's constituent parts. The structure combines a piperidine ring, a chlorinated benzyl group, and a carboxylic acid functional group.

  • Piperidine Moiety : The piperidine scaffold is known to be corrosive, flammable, and toxic, causing severe skin burns and eye damage[2][3][4].

  • Chlorinated Benzyl Group : Chlorinated organic compounds are a class of chemicals strictly regulated by the EPA due to their potential for toxicity and persistence in the environment[5][6]. Wastes from the production of chlorinated hydrocarbons are often categorized as F-listed hazardous wastes[7].

  • Carboxylic Acid Moiety : This functional group imparts acidic properties. While simple carboxylic acids can sometimes be neutralized, the presence of the other hazardous moieties makes this an unsuitable sole treatment method[8].

Based on this analysis, this compound waste must be managed as hazardous waste . The specific classification under the Resource Conservation and Recovery Act (RCRA) would likely be based on its characteristics, primarily corrosivity and toxicity.

Hazard Characteristic Rationale Based on Structural Analogs Potential RCRA Code Primary Safety Concern
Corrosivity The piperidine base and carboxylic acid functional group can lead to corrosive properties. Piperidine itself is known to cause severe skin burns and eye damage[2][3][4].D002 Severe burns to skin and eyes upon contact. Degradation of improper storage containers.
Toxicity Piperidine is toxic if inhaled or absorbed through the skin[4][9]. Chlorinated organic compounds are frequently listed as toxic wastes by the EPA[6][8].(Likely Toxic) Harmful or fatal if swallowed, inhaled, or in contact with skin. Potential for long-term environmental damage if released[2][9].
Reactivity Incompatible with strong oxidizing agents and strong acids[10]. Thermal decomposition may produce toxic oxides of carbon and nitrogen, and hydrogen chloride gas[10].N/A Violent or dangerous reactions if mixed with incompatible chemicals during storage or disposal.

On-Site Waste Accumulation and Handling: A Step-by-Step Protocol

Proper handling from the point of generation is the most critical step in ensuring a safe disposal process. All chemical waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA)[11][12].

Step 1: Personal Protective Equipment (PPE) Mandate Before handling the chemical or its waste, personnel must be equipped with appropriate PPE. This is non-negotiable.

  • Hand Protection : Handle with chemically resistant gloves (e.g., nitrile rubber) tested according to standards like EN 374. Dispose of contaminated gloves after use[3][10][13].

  • Eye/Face Protection : Wear safety glasses with side-shields conforming to EN166 or a face shield for greater protection[10][13].

  • Body Protection : A standard lab coat is required. For larger quantities, choose body protection according to the amount and concentration of the substance[10].

Step 2: Waste Container Selection and Preparation The integrity of the disposal process begins with the container.

  • Compatibility : Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle. Never use metal containers for acidic or potentially corrosive waste[12][14]. Do not use repurposed food containers[12].

  • Condition : The container must be in good condition, free from damage or leaks, and have a secure, leak-proof screw cap[15].

  • Labeling : The container must be labeled before any waste is added. The label must, at a minimum, include the words "Hazardous Waste" and the full chemical name: "this compound" [11]. Note any associated hazards (e.g., "Corrosive," "Toxic").

Step 3: Waste Segregation The causality here is simple: improper mixing of chemicals can lead to violent reactions, gas evolution, or fire.

  • Dedicated Stream : Collect this waste in a dedicated container. Do not mix it with other waste streams unless you have confirmed compatibility.

  • Incompatibilities : Store this waste container separately from bases, strong oxidizing agents, and cyanides[10][12]. A physical barrier or secondary containment is recommended[15].

Step 4: Accumulation in the Satellite Accumulation Area (SAA) The SAA must be under the control of laboratory personnel and ideally within their line of sight[11][12].

  • Secure Storage : Keep the waste container tightly closed except when adding waste[12].

  • Volume Limits : An SAA can accumulate up to 55 gallons of hazardous waste[16].

  • Time Limits : Once a container is full, it must be moved to the facility's Central Accumulation Area (CAA) within three days[12].

Disposal Pathway and Decision Workflow

The ultimate destination for this chemical waste is a licensed hazardous waste disposal facility. Sewer and regular trash disposal are strictly prohibited[2][15][17]. The most appropriate disposal method is high-temperature incineration by a licensed contractor, which is equipped to handle chlorinated organic compounds and scrub harmful flue gases[2][11][17].

The following workflow outlines the decision-making process from generation to final disposal.

DisposalWorkflow cluster_Lab In-Lab Operations (SAA) cluster_EHS Facility-Level Operations (CAA) Start Waste Generated (Neat chemical, solution, or contaminated material) PPE Step 1: Don Appropriate PPE Start->PPE SelectContainer Step 2: Select & Label Compatible Waste Container PPE->SelectContainer Segregate Step 3: Segregate from Incompatible Chemicals SelectContainer->Segregate AddToContainer Step 4: Add Waste to Designated Container in SAA Segregate->AddToContainer CheckFull Is Container Full? AddToContainer->CheckFull KeepInSAA Continue Accumulation in SAA (Keep Capped) CheckFull->KeepInSAA No MoveToCAA Step 5: Move Full Container to Central Accumulation Area (CAA) CheckFull->MoveToCAA Yes KeepInSAA->AddToContainer ContactEHS Step 6: Log Waste & Notify Facility EHS/Waste Coordinator MoveToCAA->ContactEHS VendorPickup Step 7: Licensed Vendor Picks Up Waste ContactEHS->VendorPickup FinalDisposal Step 8: Off-Site Disposal via High-Temperature Incineration VendorPickup->FinalDisposal caption Disposal Workflow for this compound

Caption: Disposal Workflow Diagram

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert : Immediately alert personnel in the area and evacuate if necessary. Ensure the area is well-ventilated[10].

  • Control : If safe to do so, remove all sources of ignition[2][17].

  • Contain : Wearing full PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite. Do not use combustible materials like paper towels for the bulk of the spill[2].

  • Collect : Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal[10][13][18].

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your institution's Environmental Health & Safety (EHS) department.

This guide provides a robust framework for the safe disposal of this compound. By understanding the compound's inherent hazards and adhering to established protocols, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and EHS department for guidance.

References

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  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Piperidine - Safety Data Sheet. (2024, May 7). Penta Chemicals.
  • Safety Data Sheet. (2026, January 7). TargetMol.
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  • Safety Data Sheet: Piperidine. (2025, May 5). Sigma-Aldrich.
  • Safety Data Sheet. (2025, March 29). Angene Chemical.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide. (n.d.). Benchchem.
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  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
  • Summary of Procedures for Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). (1993, September). US EPA.
  • Safety Data Sheet: Piperidine. (2025, September 23). Sigma-Aldrich.
  • 1-(3-Chloro-benzyl)-piperidine-4-carboxylic acid hydrochloride. (n.d.). Vibrant Pharma Inc.
  • Hazardous Waste Management System: Chlorinated Aliphatics Production Wastes Listing and Land Disposal Restrictions. (2000, November 8). Policy Commons.
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  • EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division.

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Comprehensive Guide to Personal Protective Equipment for Handling 1-(3-Chlorobenzyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to ensure that your innovative research is not only successful but also conducted with the highest standards of safety. The compound 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid is a specialized reagent where detailed, peer-reviewed toxicological data is not widely available. In such cases, a conservative, risk-based safety approach is paramount. This guide synthesizes data from safety data sheets (SDS) of structurally analogous compounds to establish a robust personal protective equipment (PPE) protocol. Our recommendations are grounded in the principle of As Low As Reasonably Achievable (ALARA) exposure.

Hazard Analysis: An Inference-Based Approach

Lacking a specific Safety Data Sheet (SDS) for our target compound, we must infer its potential hazards from its constituent parts and closely related molecules. The structure contains a piperidine ring, a carboxylic acid group, and a chlorobenzyl moiety. Analysis of SDS for compounds like piperidine, piperidine-4-carboxylic acid, and 1-(3-chlorobenzyl)piperazine reveals a consistent pattern of hazards.

The parent heterocycle, piperidine, is known to be toxic, corrosive, and capable of causing severe skin burns and eye damage.[1][2][3] Derivatives such as piperidine-4-carboxylic acid are documented irritants for the skin, eyes, and respiratory system.[4][5] The presence of the benzyl group, as seen in 4-benzylpiperidine, also contributes to these irritant properties.[6][7] Therefore, we must operate under the assumption that this compound is, at a minimum, a significant irritant to the skin, eyes, and respiratory tract, with the potential for more severe corrosive hazards.

Analogous Compound Key Hazards Identified (GHS H-Statements) Reference
Piperidine-4-carboxylic acidH315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[4][5]
1-(3-Chlorobenzyl)piperazineCauses severe skin burns and eye damage.[8]
4-BenzylpiperidineH315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[7]
PiperidineH225: Highly flammable liquid and vapour, H302: Harmful if swallowed, H311+H331: Toxic in contact with skin or if inhaled, H314: Causes severe skin burns and eye damage.[1][3]

This data compels a comprehensive PPE strategy that protects all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Core Protective Measures: Engineering Controls & PPE

The foundation of laboratory safety is a hierarchy of controls. Before we even consider PPE, we must implement engineering and administrative controls.

Primary Engineering Control: The Chemical Fume Hood

Given that this compound is likely a solid powder and its analogues are known respiratory irritants, all handling that could generate dust or aerosols must be performed inside a certified chemical fume hood.[4][9] This includes weighing, transferring, and preparing solutions. The fume hood is your primary barrier, capturing airborne particles at the source and protecting your breathing zone.

Personal Protective Equipment: The Last Line of Defense

PPE is essential to protect you from direct contact and residual exposure.

  • Eye and Face Protection : Chemical splash goggles are mandatory.[10] They must be fully sealed around the eyes to protect against fine dust particles and splashes. Standard safety glasses with side shields do not offer sufficient protection.[10] When handling larger quantities (>10g) or performing vigorous reactions where splashing is a significant risk, a full-face shield should be worn in addition to chemical splash goggles.[4]

  • Hand Protection : Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or pinholes before use.[11] For extended work or when handling solutions, consider heavier-duty gloves or double-gloving. Proper glove removal technique is critical to prevent skin contamination.[11]

  • Body Protection : A professional lab coat, fully buttoned with sleeves rolled down, is the minimum requirement to protect skin and personal clothing from contamination.[4][10] For large-scale operations, a chemically resistant apron or a disposable Tyvek suit may be advisable.

  • Respiratory Protection : When engineering controls (i.e., a fume hood) are properly used, a respirator should not be necessary for routine handling. However, for emergency situations, such as cleaning a significant spill outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is essential.[4][10] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

Operational Plan: PPE Workflow

Properly using PPE involves more than just wearing it; it requires a strict protocol for donning (putting on) and doffing (taking off) to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Protocol
  • Preparation : Before entering the lab, ensure you are wearing long pants and closed-toe shoes. Tie back long hair.

  • Donning : Follow the sequence in the diagram above in a designated clean area.

  • Handling : Conduct all work within a chemical fume hood.[9] Use tools (spatulas, scoops) to handle the solid material, avoiding direct contact.

  • Doffing : Upon completion of work, follow the doffing sequence. The key is to touch potentially contaminated surfaces only with other contaminated surfaces (e.g., gloved hand to lab coat).

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[11]

Spill and Disposal Management

Emergency Spill Response
  • Small Spill (in fume hood) : Wearing your full PPE, gently sweep up the solid material and place it in a sealed container labeled "Hazardous Waste."[10] Clean the area with a suitable solvent, followed by soap and water.

  • Large Spill (outside fume hood) : Evacuate the area. Alert your supervisor and institutional safety office immediately. Do not attempt to clean it up without a respirator and specific training.[8]

Disposal Plan
  • Contaminated PPE : Used gloves, disposable aprons, and any heavily contaminated items must be placed in a sealed, labeled hazardous waste container.[12] Do not discard them in the regular trash.

  • Empty Reagent Bottles : Rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

  • Chemical Waste : All waste containing this compound must be disposed of according to federal, state, and local environmental regulations.[4][12] Do not pour it down the drain.[11]

This guide provides a framework for the safe handling of this compound. Always supplement this information with a thorough review of your institution-specific safety protocols and consult your Environmental Health & Safety (EHS) department with any questions. Your safety is integral to your research success.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Angene Chemical. (2025, March 29). Safety Data Sheet: 4-(Boc-amino)-1-Cbz-piperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.